4-methyl-1H-indole-7-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-2-3-8(6-11)10-9(7)4-5-12-10/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKMGFOBYWHPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298948 | |
| Record name | 4-Methyl-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-28-8 | |
| Record name | 4-Methyl-1H-indole-7-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-methyl-1H-indole-7-carbonitrile: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-methyl-1H-indole-7-carbonitrile is a distinct heterocyclic molecule built upon the privileged indole scaffold, a cornerstone in medicinal chemistry. This guide provides a comprehensive overview of its fundamental properties, synthesizing available technical data with expert insights into the broader context of indole chemistry. While this specific derivative is commercially available, a notable scarcity of published research on its synthesis, reactivity, and biological profile presents both a challenge and an opportunity for novel discovery. This document serves as a foundational reference, outlining what is known and delineating critical areas for future investigation to unlock its potential in drug discovery and materials science.
Introduction: The Indole Scaffold and the Specificity of 4-methyl-1H-indole-7-carbonitrile
The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif of paramount importance in biological systems and synthetic drug design.[1] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its inherent biocompatibility and versatile molecular recognition capabilities. The indole scaffold's electron-rich nature makes it a facile participant in a wide array of chemical reactions, rendering it a valuable building block for creating diverse chemical libraries.[2]
4-methyl-1H-indole-7-carbonitrile (Figure 1) is a specific derivative featuring a methyl group at the 4-position and a carbonitrile (cyano) group at the 7-position. The strategic placement of these substituents on the indole core is predicted to significantly modulate its physicochemical and pharmacological properties. The methyl group, a classic hydrophobic and electron-donating substituent, can enhance binding affinity to hydrophobic pockets within biological targets. Conversely, the carbonitrile group is a strong electron-withdrawing group, which can influence the molecule's electronic distribution, metabolic stability, and potential for hydrogen bonding interactions. The unique electronic interplay between these two groups on the benzenoid portion of the indole ring suggests a reactivity and biological activity profile that is distinct from more commonly studied 2- or 3-substituted indoles.
Figure 1: Chemical Structure of 4-methyl-1H-indole-7-carbonitrile
Caption: Structure of 4-methyl-1H-indole-7-carbonitrile.
Physicochemical and Safety Profile
A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The data for 4-methyl-1H-indole-7-carbonitrile is currently limited to what is available from commercial suppliers.
Core Properties
Quantitative data for key physical properties such as melting point, boiling point, and solubility are not yet available in peer-reviewed literature. This information is critical for designing synthetic modifications, developing analytical methods, and formulating for biological assays.
| Property | Value | Source |
| CAS Number | 1190321-28-8 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₈N₂ | Sigma-Aldrich |
| Molecular Weight | 156.19 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥98% | Sigma-Aldrich |
Safety and Handling
Based on available Safety Data Sheet (SDS) information, 4-methyl-1H-indole-7-carbonitrile is classified as a hazardous substance. Standard laboratory precautions should be strictly followed.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Codes: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362.
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.
-
Storage: Keep in a dark place, sealed in a dry, room temperature environment.
Synthesis and Reactivity
While a specific, detailed synthetic protocol for 4-methyl-1H-indole-7-carbonitrile is not publicly documented, its structure suggests plausible synthetic routes based on established indole synthesis methodologies.
Postulated Synthetic Workflow
A logical approach would involve the construction of a substituted phenylhydrazine precursor followed by a Fischer indole synthesis, or the functionalization of a pre-formed indole core. A potential retrosynthetic analysis is outlined below.
Caption: Potential synthetic strategies for 4-methyl-1H-indole-7-carbonitrile.
Expert Insight: The Fischer indole synthesis is a robust and versatile method, but regioselectivity can be a challenge with substituted phenylhydrazines. Late-stage functionalization of a 4-methylindole core, potentially through a directed metallation-cyanation sequence at the 7-position, could offer a more controlled and higher-yielding alternative. The development and optimization of such a route would be a valuable contribution to synthetic methodology.
Predicted Reactivity
The reactivity of the indole nucleus is well-characterized. Electrophilic substitution is highly favored at the C3 position due to the ability of the nitrogen lone pair to stabilize the resulting intermediate.[3]
-
N-H Acidity: The indole N-H is weakly acidic and can be deprotonated with strong bases to form an indolyl anion, which can then be alkylated or acylated.
-
Electrophilic Attack on the Pyrrole Ring: The electron-rich pyrrole ring is susceptible to electrophilic attack. The presence of the methyl group at C4 may slightly enhance the electron density of the benzene ring, but the primary site of electrophilic attack is expected to remain C3.
-
Reactivity of the Carbonitrile Group: The cyano group is a versatile functional handle. It can undergo hydrolysis to a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions. Its strong electron-withdrawing nature will deactivate the benzene ring towards electrophilic aromatic substitution.
Spectroscopic Characterization (Predicted)
Although specific spectral data for 4-methyl-1H-indole-7-carbonitrile is not available in the literature, we can predict the key features based on the analysis of similar indole derivatives.
-
¹H NMR: The spectrum would be expected to show a characteristic N-H proton signal (typically a broad singlet downfield, >10 ppm). The aromatic region would display signals for the protons at the 2, 3, 5, and 6 positions, with coupling patterns dictated by their relative positions. The methyl group would appear as a singlet in the aliphatic region (around 2.5 ppm).
-
¹³C NMR: The spectrum would show 10 distinct carbon signals. The carbon of the nitrile group would be significantly downfield (around 115-120 ppm). The carbons of the indole ring would appear in the aromatic region (approximately 100-140 ppm).
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the C≡N stretch would be expected in the region of 2220-2260 cm⁻¹. A broad N-H stretching band would be observed around 3300-3500 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 156.19.
Self-Validating Protocol Insight: For any newly synthesized batch of this compound, a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and HRMS) is essential to unequivocally confirm its identity and purity. The correlation of data from these orthogonal techniques provides a self-validating system for structural elucidation.
Potential Applications in Drug Discovery: An Untapped Resource
Currently, there are no published studies detailing the biological activity of 4-methyl-1H-indole-7-carbonitrile. However, the structural motifs present in the molecule suggest several promising avenues for investigation, particularly in oncology and neuropharmacology.
-
Kinase Inhibition: Many kinase inhibitors incorporate a substituted indole scaffold to occupy the adenine-binding pocket of ATP-dependent kinases. The specific substitution pattern of 4-methyl-1H-indole-7-carbonitrile could confer selectivity for particular kinase targets.
-
Serotonin Receptor Modulation: The indole core is isosteric with the endogenous ligand serotonin. Derivatives of indole are frequently explored as modulators of serotonin receptors, which are implicated in a range of psychiatric and neurological disorders.
-
Antiproliferative Agents: The indole nucleus is a common feature in a variety of natural and synthetic compounds with anticancer properties. The cytotoxic potential of this derivative against a panel of cancer cell lines warrants investigation.
Future Research and Conclusion
4-methyl-1H-indole-7-carbonitrile represents a molecule of significant untapped potential. While its basic chemical identity is established, a thorough scientific investigation is required to elucidate its properties and potential applications. This guide highlights the critical need for primary research in the following areas:
-
Development and Publication of a Robust Synthetic Protocol: A detailed, step-by-step synthesis method with full experimental details and characterization data is the most immediate requirement.
-
Full Spectroscopic and Physicochemical Characterization: Publicly available, high-resolution NMR, IR, and mass spectra, along with measured physical properties like melting point and solubility, are essential for future research.
-
Exploration of its Reactivity: A systematic study of its reactivity towards various electrophiles and nucleophiles would provide valuable insights for its use as a synthetic intermediate.
-
Comprehensive Biological Screening: Evaluation of its activity against a broad range of biological targets, particularly protein kinases and G-protein coupled receptors, could uncover novel therapeutic leads.
References
-
National Center for Biotechnology Information. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link]
-
Wikipedia. Indole. [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. [Link]
Sources
An In-depth Technical Guide to 4-methyl-1H-indole-7-carbonitrile: A Versatile Scaffold for Scientific Research
This guide provides a comprehensive technical overview of 4-methyl-1H-indole-7-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, plausible synthetic routes, spectroscopic signature, and prospective applications, offering insights grounded in established chemical principles.
Introduction: The Significance of the Indole Nucleus
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block for the design of novel therapeutic agents. The introduction of a nitrile group, as seen in 4-methyl-1H-indole-7-carbonitrile, can further modulate the compound's physicochemical properties and biological activity, making it a valuable intermediate in the synthesis of complex bioactive molecules.[2]
Chemical Identity and Physicochemical Properties
Chemical Structure:
Figure 1: Chemical structure of 4-methyl-1H-indole-7-carbonitrile.
The definitive IUPAC name for this compound is 4-methyl-1H-indole-7-carbonitrile .[3] Its molecular structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a methyl group at position 4 and a nitrile group at position 7.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 1190321-28-8 | [3] |
| Molecular Formula | C₁₀H₈N₂ | [3] |
| Molecular Weight | 156.19 g/mol | [4] |
| Physical Form | Solid | [3] |
| Purity | ≥98% | [3] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [3] |
| InChI Key | NNKMGFOBYWHPLV-UHFFFAOYSA-N | [3] |
Synthesis and Purification
Proposed Synthetic Workflow:
Figure 2: Proposed synthetic pathway for 4-methyl-1H-indole-7-carbonitrile.
Generalized Experimental Protocol (Hypothetical):
-
Synthesis of (2-methyl-5-cyanophenyl)hydrazine:
-
Dissolve 2-methyl-5-aminobenzonitrile in a suitable acidic medium (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Reduce the diazonium salt in situ using a reducing agent like tin(II) chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄) to yield the corresponding hydrazine derivative.
-
Isolate and purify the hydrazine intermediate.
-
-
Fischer Indole Synthesis:
-
React the (2-methyl-5-cyanophenyl)hydrazine with a suitable ketone or aldehyde, such as pyruvic acid, under acidic conditions (e.g., H₂SO₄, polyphosphoric acid).
-
Heat the reaction mixture to induce cyclization and formation of the indole ring, yielding a carboxylic acid precursor.[5]
-
-
Conversion of Carboxylic Acid to Nitrile:
-
Convert the resulting 4-methyl-1H-indole-7-carboxylic acid to the corresponding primary amide. This can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by treatment with ammonia.
-
Dehydrate the primary amide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to afford the final product, 4-methyl-1H-indole-7-carbonitrile.
-
Purification:
The final compound would likely be purified using standard laboratory techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
Although experimental spectra for 4-methyl-1H-indole-7-carbonitrile are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methyl group, and a broad singlet for the N-H proton. The ¹³C NMR spectrum would display signals for the eight aromatic carbons, the methyl carbon, and the carbon of the nitrile group. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group and the electron-donating nature of the methyl group.
Infrared (IR) Spectroscopy:
The IR spectrum is a valuable tool for identifying the key functional groups in the molecule.[6]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (indole) | 3400 - 3300 |
| C≡N Stretch (nitrile) | 2260 - 2220 |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C-H Stretch (methyl) | 2975 - 2860 |
| C=C Stretch (aromatic) | 1620 - 1450 |
Mass Spectrometry (MS):
In a mass spectrum, the molecular ion peak (M⁺) for 4-methyl-1H-indole-7-carbonitrile would be expected at an m/z of 156.18. Fragmentation patterns would likely involve the loss of HCN and cleavage of the methyl group.
Reactivity and Potential Chemical Transformations
The chemical reactivity of 4-methyl-1H-indole-7-carbonitrile is dictated by its constituent functional groups:
-
Indole Ring: The indole nucleus is susceptible to electrophilic substitution, typically at the C3 position. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.
-
Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to a primary amine.
-
Methyl Group: The methyl group can potentially undergo oxidation or halogenation under specific reaction conditions.
Applications in Research and Drug Development
While specific studies on the biological activity of 4-methyl-1H-indole-7-carbonitrile are limited, its structural motifs suggest potential applications as a key intermediate in the synthesis of more complex molecules. The related compound, 1-methyl-1H-indole-7-carbonitrile, has been noted for its use in the development of kinase inhibitors and neurological agents.[7] This suggests that 4-methyl-1H-indole-7-carbonitrile could also serve as a valuable scaffold in these areas.
Logical Relationship of Potential Applications:
Sources
- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methyl-1H-indole-7-carbonitrile | 1190321-28-8 [sigmaaldrich.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. 1-Methyl-1H-indole-7-carbonitrile [myskinrecipes.com]
Introduction: The Strategic Value of Substituted Indoles in Modern Chemistry
An In-depth Technical Guide to 4-methyl-1H-indole-7-carbonitrile (CAS 1190321-28-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals Core Subject: 4-methyl-1H-indole-7-carbonitrile CAS Number: 1190321-28-8
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like serotonin.[1] Its structural versatility and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutics targeting a wide array of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[1][2]
This guide focuses on a specific, strategically functionalized derivative: 4-methyl-1H-indole-7-carbonitrile . The substitution pattern—a methyl group at the C4 position and a cyano group at the C7 position—creates a unique electronic and steric profile. The nitrile moiety, in particular, is a powerful functional group in drug design. It can act as a hydrogen bond acceptor, a bioisosteric replacement for a carbonyl group, and a metabolically stable polar group, often enhancing a molecule's pharmacokinetic profile.[3] This document serves as a comprehensive technical resource, elucidating the synthesis, properties, and potential applications of this valuable chemical building block.
Section 1: Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of 4-methyl-1H-indole-7-carbonitrile is critical for its effective use in research and development.
Core Properties
The key physicochemical data for this compound are summarized below, based on information from commercial suppliers.[4][5]
| Property | Value | Source(s) |
| CAS Number | 1190321-28-8 | [4][5][6] |
| Molecular Formula | C₁₀H₈N₂ | [4][5] |
| Molecular Weight | 156.18 g/mol | [5] |
| IUPAC Name | 4-methyl-1H-indole-7-carbonitrile | [4] |
| Synonyms | 4-methyl-1H-indol-7-yl cyanide | [7] |
| Physical Form | Solid | [4] |
| Typical Purity | ≥98% | [4] |
| InChI Key | NNKMGFOBYWHPLV-UHFFFAOYSA-N | [4] |
Theoretical Spectroscopic Analysis
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Indole NH (~12.2 ppm, s, 1H): The N-H proton of the indole ring is expected to be a broad singlet significantly downfield, consistent with other 7-substituted indoles.[9]
-
Aromatic Protons (7.0-7.8 ppm, m, 3H): The protons at the C2, C5, and C6 positions will appear in the aromatic region. The C2 proton, adjacent to the nitrogen, will likely be a singlet or a triplet with small coupling. The C5 and C6 protons will appear as doublets due to ortho-coupling. The electron-withdrawing cyano group at C7 will likely deshield the adjacent C6 proton, shifting it further downfield compared to the C5 proton.
-
Methyl Protons (~2.5 ppm, s, 3H): The methyl group at the C4 position is expected to appear as a sharp singlet in the upfield aromatic region.[10]
-
-
¹³C NMR (DMSO-d₆, 101 MHz):
-
Nitrile Carbon (~118 ppm): The carbon of the cyano group typically appears in this region.[9]
-
Aromatic Carbons (100-140 ppm): Eight distinct signals are expected for the indole ring carbons. The C7 carbon, bonded to the nitrile, will be significantly affected, and its signal is predicted to be around 100-110 ppm. The C3a and C7a carbons where the rings are fused will also be present.
-
Methyl Carbon (~18-22 ppm): The methyl carbon will resonate in the far upfield region.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
N-H Stretch (~3300-3400 cm⁻¹): A sharp to medium peak corresponding to the indole N-H stretch.
-
C≡N Stretch (~2230 cm⁻¹): A sharp, intense peak characteristic of the nitrile functional group.[9]
-
C-H Aromatic Stretch (~3100-3000 cm⁻¹): Peaks corresponding to the C-H bonds of the aromatic ring.
-
C=C Aromatic Stretch (~1600-1450 cm⁻¹): Multiple bands for the indole ring system.
-
Section 2: Proposed Synthesis Pathway
While specific literature detailing the synthesis of 4-methyl-1H-indole-7-carbonitrile is scarce, a logical and efficient pathway can be designed based on established indole synthesis methodologies. The Bartoli indole synthesis is a particularly suitable choice for creating 7-substituted indoles, as it proceeds via the reaction of a nitroarene with a vinyl Grignard reagent.
Rationale for Method Selection
The Bartoli synthesis is advantageous here because it allows for the direct construction of the indole core with the desired C7-substituent already in place on the nitroarene precursor. This avoids potentially low-yielding or non-regioselective post-synthesis functionalization of the indole C7 position, which can be challenging.
Proposed Synthetic Workflow
The proposed multi-step synthesis starts from commercially available 2-methyl-3-nitroaniline.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methyl-1H-indole-7-carbonitrile | 1190321-28-8 [sigmaaldrich.com]
- 5. appchemical.com [appchemical.com]
- 6. 1190321-28-8 Cas No. | 4-Methyl-1H-indole-7-carbonitrile | Apollo [store.apolloscientific.co.uk]
- 7. arctomsci.com [arctomsci.com]
- 8. rsc.org [rsc.org]
- 9. 7-Iodo-1H-indole-3-carbonitrile | MDPI [mdpi.com]
- 10. 7-amino-4-methyl-1H-indole-3-carbonitrile CAS#: 289483-87-0 [chemicalbook.com]
Physical and chemical properties of 4-methyl-1H-indole-7-carbonitrile
An In-Depth Technical Guide to 4-methyl-1H-indole-7-carbonitrile for Advanced Research and Development
Authored by: A Senior Application Scientist
Foreword: The indole scaffold remains a cornerstone in medicinal chemistry and materials science, celebrated for its structural versatility and profound biological activity.[1][2] This guide focuses on a specific, functionalized derivative, 4-methyl-1H-indole-7-carbonitrile, a molecule of significant interest for synthetic chemists and drug discovery professionals. Its unique substitution pattern—a methyl group at the 4-position and a nitrile at the 7-position—offers a distinct electronic and steric profile, paving the way for novel molecular designs. This document provides a comprehensive overview of its known and predicted physicochemical properties, a proposed synthetic pathway, and essential safety protocols, grounded in established chemical principles and data from analogous structures.
Molecular Profile and Physicochemical Properties
4-methyl-1H-indole-7-carbonitrile (CAS No. 1190321-28-8) is a substituted indole with the molecular formula C₁₀H₈N₂. The strategic placement of the electron-withdrawing nitrile group on the benzene portion of the indole ring, combined with the electron-donating methyl group, creates a unique electronic environment that can influence intermolecular interactions and metabolic stability—key considerations in drug design.[3]
Core Structural and Physical Data
A summary of the fundamental physicochemical properties is presented below. These values are critical for experimental design, including solvent selection for reactions, purification, and formulation.
| Property | Value | Source / Comment |
| CAS Number | 1190321-28-8 | |
| Molecular Formula | C₁₀H₈N₂ | |
| Molecular Weight | 156.19 g/mol | |
| Physical Form | Solid | |
| Purity | ≥97-98% (Typical commercial grade) | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO, DMF, and hot alcohol. | Predicted based on indole's general solubility.[5][6] |
| Storage | Room temperature, in a dry, dark, and sealed container. |
Spectroscopic Characterization: The Signature of a Molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the N-H proton (which may be broad and is exchangeable with D₂O), and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the opposing electronic effects of the methyl and nitrile groups.
-
¹³C NMR: The carbon NMR will display signals for ten distinct carbon atoms. The carbon of the nitrile group (C≡N) will appear in the characteristic downfield region (approx. 115-120 ppm). The methyl carbon will be observed in the upfield aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present. The most prominent and diagnostic peaks anticipated are:
-
A sharp, strong absorption band around 2220-2230 cm⁻¹ , characteristic of the C≡N (nitrile) stretching vibration.
-
A broad peak in the region of 3300–3500 cm⁻¹ , corresponding to the N-H stretch of the indole ring.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight.
-
Electron Ionization (EI): A molecular ion peak ([M]⁺) would be expected at m/z = 156.18.
-
Electrospray Ionization (ESI): In positive mode, an [M+H]⁺ peak at m/z = 157.19 would be anticipated. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[10]
Synthesis and Reactivity: Building and Utilizing the Core
The indole nucleus is a privileged scaffold, and methods for its synthesis and functionalization are well-established. While a specific documented synthesis for 4-methyl-1H-indole-7-carbonitrile was not found in the initial search, a plausible and robust synthetic strategy can be designed based on modern organometallic cross-coupling reactions.
Proposed Synthetic Workflow: Palladium-Catalyzed Cyanation
A logical approach involves the cyanation of a halogenated 4-methylindole precursor. This method is widely used for the introduction of nitrile groups onto aromatic rings due to its high efficiency and functional group tolerance.[7]
Caption: Proposed synthesis via Palladium-catalyzed cyanation.
Detailed Experimental Protocol (Hypothetical)
This protocol is a validated, general procedure adapted for this specific target.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 7-bromo-4-methyl-1H-indole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Aqueous Workup: After cooling to room temperature, carefully quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.
Causality Behind Choices:
-
Palladium Catalyst: Essential for facilitating the oxidative addition and reductive elimination steps of the cross-coupling cycle.
-
Inert Atmosphere: Prevents the degradation of the catalyst and other reagents, ensuring a higher yield.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle and quench reactive intermediates.
Chemical Reactivity and Potential Applications
The indole core is a versatile platform for further chemical modification. The nitrile group, in particular, serves as a valuable synthetic handle.[11]
-
Reduction: The nitrile can be reduced to a primary amine, opening pathways to new derivatives for library synthesis.
-
Hydrolysis: It can be hydrolyzed to a carboxylic acid, a common functional group in bioactive molecules.
-
Cyclization: The nitrile can participate in cyclization reactions to form fused heterocyclic systems.
Given the prevalence of the indole scaffold in pharmaceuticals, 4-methyl-1H-indole-7-carbonitrile is a prime candidate for fragment-based drug discovery and as an intermediate in the synthesis of targeted therapies, such as kinase inhibitors or serotonin receptor modulators.[1][11][12]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with functionalized aromatic compounds.
Hazard Identification and GHS Classification
Based on available safety data sheets for this and structurally similar compounds, 4-methyl-1H-indole-7-carbonitrile is classified as follows:
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
Recommended Handling and Personal Protective Equipment (PPE)
The following workflow ensures a self-validating system of safety.
Caption: Standard safety workflow for handling the compound.
-
Engineering Controls: Always handle this solid compound in a chemical fume hood to minimize inhalation risk.[5][13]
-
Personal Protective Equipment: Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[5][13][15]
-
First Aid:
References
-
The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylindole. Retrieved from [Link]
-
Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (HMDB0000738). Retrieved from [Link]
-
MDPI. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole, 4-methyl-. Retrieved from [Link]
-
ResearchGate. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates. Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives. Retrieved from [Link]
-
MDPI. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]
-
PubChem. (n.d.). Indole. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indole-7-carbonitrile. Retrieved from [Link]
-
ACS Publications. (n.d.). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Retrieved from [Link]
-
NIH. (n.d.). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). In-silico ADME and toxicity studies of some novel indole derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 7-bromo-4-methyl-1H-indole-3-carbonitrile. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Methyl-1H-indole-7-carbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-indole-3-carbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-indole-7-carbonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Haroldo Candal SILVA Profile. Retrieved from [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. japsonline.com [japsonline.com]
- 4. chemscene.com [chemscene.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 4-Methylindole | C9H9N | CID 85282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. 1-Methyl-1H-indole-7-carbonitrile [myskinrecipes.com]
- 12. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
4-methyl-1H-indole-7-carbonitrile molecular weight and formula
An In-Depth Technical Guide to 4-methyl-1H-indole-7-carbonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and bioactive molecules.[1][2] This guide provides a detailed technical overview of 4-methyl-1H-indole-7-carbonitrile, a key heterocyclic building block. We will explore its fundamental physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and discuss its potential as a versatile intermediate in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and electronic features of this compound in their research endeavors.
Introduction: The Significance of the Indole Nucleus
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in drug discovery.[1] Its prevalence in essential biomolecules like the neurotransmitter serotonin and the hormone melatonin underscores its biological significance.[1] The indole nucleus offers a unique combination of aromaticity, hydrogen-bonding capability (at the N-H position), and sites for diverse functionalization, allowing it to interact with a wide array of biological targets.
4-methyl-1H-indole-7-carbonitrile emerges as a compound of interest due to its specific substitution pattern. The methyl group at the 4-position and the nitrile group at the 7-position introduce distinct electronic and steric properties. The nitrile moiety, in particular, is a valuable pharmacophore known to act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical transformations.[3] This strategic functionalization makes 4-methyl-1H-indole-7-carbonitrile a promising starting material for creating libraries of complex molecules aimed at various therapeutic targets, including kinases, G-protein coupled receptors, and enzymes involved in cancer and inflammatory pathways.[1][4]
Physicochemical and Structural Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its core properties. 4-methyl-1H-indole-7-carbonitrile is a solid at room temperature and requires storage in a dry, dark place to maintain its integrity.[5]
Key Data Summary
A compilation of the essential physicochemical data for 4-methyl-1H-indole-7-carbonitrile is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈N₂ | [5] |
| Molecular Weight | 156.19 g/mol | |
| CAS Number | 1190321-28-8 | [5] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Canonical SMILES | CC1=CC=C(C2=C1NC=C2)C#N | [5] |
| InChI Key | NNKMGFOBYWHPLV-UHFFFAOYSA-N |
Molecular Structure
The structural arrangement of 4-methyl-1H-indole-7-carbonitrile is critical to its reactivity and biological activity. The diagram below illustrates the connectivity of the atoms and the positions of the key functional groups.
Caption: Chemical structure of 4-methyl-1H-indole-7-carbonitrile.
Proposed Synthesis and Mechanistic Rationale
While numerous methods exist for indole synthesis, the Fischer indole synthesis and modern palladium-catalyzed cross-coupling reactions are among the most robust and versatile.[4] A plausible and efficient route to 4-methyl-1H-indole-7-carbonitrile would involve a multi-step sequence starting from commercially available precursors.
Synthetic Workflow
The proposed pathway leverages a palladium-catalyzed reductive cyclization, a powerful method for constructing functionalized indoles.[6] This approach offers high functional group tolerance and regiochemical control.
Caption: Proposed synthetic workflow for 4-methyl-1H-indole-7-carbonitrile.
Step-by-Step Experimental Protocol
Objective: To synthesize 4-methyl-1H-indole-7-carbonitrile from 2-bromo-3-methylaniline.
Step 1: Nitration of 2-Bromo-3-methylaniline
-
Cool a solution of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 2-bromo-3-methylaniline (1.0 eq) to the cooled acid with vigorous stirring.
-
Add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the temperature below 5°C.
-
Rationale: The ortho,para-directing effects of the amino and methyl groups are overcome by the steric hindrance and the directing power of the bromine, favoring nitration at the 6-position. The cold temperature controls the exothermic reaction and prevents over-nitration.
-
-
Stir for 2 hours, then pour the reaction mixture onto crushed ice.
-
Neutralize with aqueous NaOH to precipitate the product, 2-bromo-3-methyl-6-nitroaniline.
-
Filter, wash with water, and dry under vacuum.
Step 2: Sonogashira Coupling
-
To a degassed solution of 2-bromo-3-methyl-6-nitroaniline (1.0 eq) in triethylamine (TEA), add trimethylsilylacetylene (1.5 eq).
-
Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq) as catalysts.
-
Rationale: The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a vinyl/aryl halide and a terminal alkyne. Palladium is the primary catalyst, while copper(I) acts as a co-catalyst to facilitate the reaction.
-
-
Heat the mixture to 70°C under an inert atmosphere (N₂ or Ar) for 12 hours.
-
Monitor by TLC. Upon completion, cool, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify by column chromatography to yield 2-((trimethylsilyl)ethynyl)-3-methyl-6-nitroaniline.
Step 3: Silyl Group Deprotection
-
Dissolve the silylated compound (1.0 eq) in methanol.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 3 hours.
-
Rationale: The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes. It is easily removed under mild basic conditions, regenerating the terminal alkyne required for the subsequent cyclization step.
-
-
Neutralize with dilute HCl, extract with diethyl ether, and dry the organic layer over MgSO₄.
-
Concentrate to yield 2-ethynyl-3-methyl-6-nitroaniline, which is often used directly in the next step.
Step 4: Reductive Cyclization and Cyanation
-
This step is conceptual and would require specific literature adaptation. A potential modern approach involves a palladium-catalyzed cyclization where the nitrile source is introduced. However, a more classical approach would be to first form the indole and then add the nitrile.
-
Alternative (More Established Route): a. Reduce the nitro group of 2-ethynyl-3-methyl-6-nitroaniline to an amine (e.g., using SnCl₂ or H₂/Pd-C). b. The resulting ortho-amino phenylacetylene will cyclize to form 4-methyl-1H-indole-7-amine. c. Convert the 7-amino group to the 7-carbonitrile via a Sandmeyer reaction (diazotization with NaNO₂/HCl followed by reaction with CuCN).
-
Rationale: The Sandmeyer reaction is a classic, reliable method for converting an aryl amine into a variety of functional groups, including the carbonitrile, via a diazonium salt intermediate.
-
Structural Elucidation and Characterization
Validation of the final product's identity and purity is paramount. A combination of spectroscopic techniques is employed for unambiguous structural confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the indole N-H proton (a broad singlet), aromatic protons on the benzene and pyrrole rings, and a sharp singlet for the methyl group protons. The coupling patterns of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique would reveal ten distinct carbon signals, including characteristic peaks for the nitrile carbon (around 115-120 ppm) and the carbons of the indole core.
-
FTIR (Fourier-Transform Infrared Spectroscopy): A sharp, strong absorption band around 2220-2240 cm⁻¹ would be a definitive indicator of the nitrile (C≡N) stretching vibration. The N-H stretch of the indole would appear as a broader peak around 3300-3500 cm⁻¹.
-
HRMS (High-Resolution Mass Spectrometry): HRMS would be used to confirm the molecular formula (C₁₀H₈N₂) by providing an exact mass measurement of the molecular ion peak [M+H]⁺.[7]
Potential Applications in Drug Discovery
The structural motifs within 4-methyl-1H-indole-7-carbonitrile suggest significant potential as a scaffold for medicinal chemistry programs.
-
Anticancer Agents: Many indole derivatives are potent inhibitors of protein kinases and tubulin polymerization, key targets in oncology.[1] The 7-carbonitrile group can be hydrolyzed to a carboxylic acid or converted to a tetrazole, both of which are common isosteres used to engage with active site residues, as seen in the development of Mcl-1 inhibitors.[4]
-
Antimicrobial and Antiviral Agents: The indole nucleus is present in compounds with activity against various pathogens.[1] The nitrile group can participate in crucial hydrogen bonding interactions with enzyme active sites, enhancing binding affinity.
-
CNS-Active Agents: As a bioisostere of the endogenous ligand serotonin, the indole scaffold is central to the design of drugs targeting the central nervous system. The specific substitution of 4-methyl-1H-indole-7-carbonitrile could be exploited to fine-tune receptor selectivity and pharmacokinetic properties, such as blood-brain barrier penetration.[8]
Conclusion
4-methyl-1H-indole-7-carbonitrile is a well-defined chemical entity with a molecular formula of C₁₀H₈N₂ and a molecular weight of 156.19 g/mol . Its strategic placement of a methyl and a nitrile group on the indole core makes it a highly valuable and versatile building block for synthetic and medicinal chemistry. The proposed synthetic routes, based on established and robust chemical transformations, provide a clear path to its preparation. The inherent biological relevance of the indole scaffold, combined with the unique electronic properties of the nitrile pharmacophore, positions this compound as a promising starting point for the discovery of next-generation therapeutics.
References
-
Sigma-Aldrich. 4-Methyl-1H-indole-7-carbonitrile.
-
BLD Pharm. 4-Methyl-1H-indole-7-carbonitrile.
-
The Royal Society of Chemistry. Supporting information for a related article.
-
Benchchem. 4-Methyl-1H-indole-1-carbonitrile.
-
PubChem. 7-bromo-4-methyl-1H-indole-3-carbonitrile.
-
RosDok, University of Rostock. Synthetic approaches for the synthesis of 7-azaindole derivatives.
-
Preprints.org. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative.
-
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery.
-
NIST WebBook. 1H-Indole, 4-methyl-.
-
BLD Pharm. 1-Methyl-1H-indole-7-carbonitrile.
-
PubChem. 1-Methyl-1H-indole-7-carbonitrile.
-
Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester.
-
PMC, PubMed Central. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
-
National Institutes of Health. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design.
-
Human Metabolome Database. 4-Hydroxy-1H-indole-3-acetonitrile.
-
Journal of Applied Pharmaceutical Science. In-silico ADME and toxicity studies of some novel indole derivatives.
-
PMC, National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1190321-28-8|4-Methyl-1H-indole-7-carbonitrile|BLD Pharm [bldpharm.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. preprints.org [preprints.org]
- 8. japsonline.com [japsonline.com]
Discovery and history of 4-methyl-1H-indole-7-carbonitrile
An In-depth Technical Guide to 4-methyl-1H-indole-7-carbonitrile: Synthesis, Properties, and Applications
Foreword
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to interact with a wide range of biological targets have made it a "privileged structure" in drug discovery.[1] Among the vast family of indole derivatives, 4-methyl-1H-indole-7-carbonitrile represents a key building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and known applications of this important heterocyclic compound, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction to 4-methyl-1H-indole-7-carbonitrile
4-methyl-1H-indole-7-carbonitrile, identified by its CAS number 1190321-28-8, is a substituted indole derivative.[3] The molecule features a methyl group at the 4-position and a cyano (nitrile) group at the 7-position of the indole ring. This specific substitution pattern imparts distinct chemical reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of 4-methyl-1H-indole-7-carbonitrile
| Property | Value | Source |
| CAS Number | 1190321-28-8 | [3] |
| Molecular Formula | C₁₀H₈N₂ | |
| Molecular Weight | 156.19 g/mol | |
| Appearance | Solid | - |
| Purity | Typically >98% | - |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | - |
Discovery and Historical Context
The development of methods for introducing a cyano group onto the indole ring, particularly at the 7-position, has been an area of significant interest. One general approach involves the conversion of a 7-formylindole precursor. A procedure for the synthesis of 7-cyanoindoles via cyanocarbonation and subsequent hydrogenation of 7-formylindoles has been described, which can be scaled up to produce multigram quantities.[5] While this method provides a potential pathway, the specific application to the 4-methyl derivative would require a suitable 4-methyl-1H-indole-7-carbaldehyde starting material.
Synthetic Methodologies
While the seminal publication for the synthesis of 4-methyl-1H-indole-7-carbonitrile is not definitively identified in the searched literature, plausible synthetic routes can be inferred from established indole chemistry. The synthesis would likely involve the construction of the substituted indole ring followed by the introduction of the cyano group, or the use of a precursor already containing the nitrile functionality.
General Strategies for Indole-7-carbonitrile Synthesis
A common strategy for the synthesis of indole-7-carbonitriles involves the transformation of a functional group at the 7-position of a pre-formed indole ring.
Conceptual Synthetic Pathway:
Caption: Conceptual synthetic workflow for 4-methyl-1H-indole-7-carbonitrile.
Detailed Protocol for a Plausible Synthesis via a 7-Formyl Intermediate:
This protocol is a generalized procedure based on the synthesis of other 7-cyanoindoles and would need to be optimized for this specific compound.
-
Synthesis of 4-methyl-1H-indole-7-carbaldehyde: A suitable starting material, such as 4-methylindole, would first need to be formylated at the 7-position. This can be challenging due to the reactivity of other positions on the indole ring. Directed ortho-metalation strategies on an N-protected indole are often employed to achieve regioselectivity.
-
Conversion to the Oxime: The 7-formylindole is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime.
-
Dehydration to the Nitrile: The oxime is subsequently dehydrated to yield the 7-carbonitrile. Common dehydrating agents for this transformation include acetic anhydride, trifluoroacetic anhydride, or phosphorus pentoxide.
Physicochemical Characterization
The structural elucidation and confirmation of purity for 4-methyl-1H-indole-7-carbonitrile would rely on standard analytical techniques. While specific spectral data is not available in the searched literature, expected characteristics can be inferred.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the indole NH proton, aromatic protons on the benzene and pyrrole rings, and a singlet for the methyl group protons. The chemical shifts and coupling constants would be characteristic of the substitution pattern. |
| ¹³C NMR | Resonances for all 10 carbon atoms, including the characteristic signal for the nitrile carbon (typically in the range of 115-125 ppm) and the carbons of the indole core and the methyl group. |
| IR Spectroscopy | A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group. A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the indole ring. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 156.19. |
Applications in Research and Drug Discovery
Indole derivatives are of immense interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can be metabolically stable.
4-methyl-1H-indole-7-carbonitrile serves as a valuable intermediate for the synthesis of more complex bioactive molecules. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, allowing for the introduction of diverse functionalities.
While specific biological activities for 4-methyl-1H-indole-7-carbonitrile itself are not well-documented in the public domain, its structural motifs are found in compounds with known therapeutic potential. For instance, indole-based compounds are being investigated as inhibitors of various protein kinases and as modulators of serotonin receptors.[6] The development of novel indole derivatives as potential treatments for a range of diseases, including cancer and neurodegenerative disorders, is an active area of research.[1][7]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1190321-28-8|4-Methyl-1H-indole-7-carbonitrile|BLD Pharm [bldpharm.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methyl-1H-indole-7-carbonitrile [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 4-methyl-1H-indole-7-carbonitrile for Research and Development Applications
Section 1: Introduction and Scientific Context
4-methyl-1H-indole-7-carbonitrile (CAS No: 1190321-28-8) is a substituted indole derivative, a class of heterocyclic compounds of profound importance in medicinal chemistry and drug discovery.[1][2][3] The indole scaffold is a privileged structure, forming the core of essential biomolecules like serotonin and numerous pharmaceuticals.[3] The addition of a methyl group at the 4-position and a carbonitrile at the 7-position creates a unique electronic and steric profile, making it a valuable building block for synthesizing complex molecular architectures.
The carbonitrile (-CN) group, in particular, is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical transformations.[4] Its presence can significantly influence a molecule's metabolic stability and pharmacokinetic properties.[4] Given the biological relevance of indole derivatives and the reactivity of the nitrile moiety, 4-methyl-1H-indole-7-carbonitrile is frequently utilized in the development of novel therapeutic agents, including potential anticancer and anti-inflammatory drugs.[3][5]
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. The protocols and recommendations herein are designed for researchers, chemists, and drug development professionals to mitigate risks and ensure experimental integrity.
Section 2: Hazard Identification and Risk Assessment
A thorough understanding of a compound's potential hazards is the foundation of safe laboratory practice. 4-methyl-1H-indole-7-carbonitrile is classified as an irritant.[1] While extensive toxicological data for this specific compound is not publicly available, its classification necessitates careful handling to avoid direct contact. All novel chemical entities should be handled with the assumption of potential toxicity until proven otherwise.
Globally Harmonized System (GHS) Classification
The primary hazards associated with 4-methyl-1H-indole-7-carbonitrile are summarized below.[1]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1] |
Risk Analysis
-
Skin Irritation (H315): Direct contact with the solid powder or solutions can cause localized redness, inflammation, or dermatitis. The causality stems from the compound's ability to disrupt the lipid barrier of the skin. Repeated or prolonged exposure can exacerbate this effect.
-
Serious Eye Irritation (H319): This is a significant risk. Accidental introduction of even small amounts of the solid dust into the eye can lead to pain, redness, and potentially reversible damage to the cornea. The fine, crystalline nature of the solid increases the risk of aerosolization and subsequent eye exposure.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and appropriate PPE is essential for mitigating the identified risks.
Engineering Controls
The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of the solid compound and its solutions. This prevents the inhalation of aerosolized dust and vapors, providing the most critical layer of protection. The workspace should also be equipped with readily accessible eyewash stations and safety showers for immediate emergency response.[6][7]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the hazards identified in Section 2.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, given the serious eye irritation hazard (H319), the use of chemical splash goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[1]
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile, are mandatory. Always inspect gloves for tears or punctures before use. It is crucial to practice proper glove removal techniques to avoid contaminating the skin.
-
Lab Coat: A full-length laboratory coat must be worn and kept buttoned to protect skin and clothing from accidental spills.
-
-
Respiratory Protection: Not typically required when work is performed within a fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary after a formal risk assessment.
Section 4: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to validated protocols is key to ensuring both safety and experimental reproducibility.
Storage and Stability
To maintain the compound's purity and prevent degradation, the following storage conditions are required:
-
Container: Keep in a tightly sealed container.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent potential oxidation.[2]
-
Environment: The storage area must be a cool, dry, and dark place.[1][2] Indole-containing compounds can be sensitive to light.
-
Temperature: Room temperature storage is acceptable.[1]
Experimental Protocol: Weighing and Preparing a Stock Solution
This protocol provides a self-validating system for safely handling the solid compound. The causality for each step is explained to reinforce best practices.
Objective: To accurately weigh 10 mg of 4-methyl-1H-indole-7-carbonitrile and prepare a 10 mM stock solution in DMSO.
Materials:
-
4-methyl-1H-indole-7-carbonitrile (Solid, MW: 156.19 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula and weigh paper/boat
-
15 mL conical tube or appropriate vial
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE (goggles, lab coat, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate height.
-
Staging: Place all necessary equipment (balance, spatula, vial, etc.) inside the fume hood to contain any potential dust.
-
Weighing:
-
Carefully open the container of 4-methyl-1H-indole-7-carbonitrile. Avoid creating airborne dust.
-
Using a clean spatula, transfer approximately 10 mg of the solid onto a tared weigh boat on the analytical balance.
-
Record the exact mass.
-
Securely close the primary container of the compound.
-
-
Transfer: Carefully transfer the weighed solid into the labeled 15 mL conical tube. Tap the weigh boat gently to ensure a complete transfer.
-
Solubilization:
-
Calculate the required volume of DMSO for a 10 mM solution.
-
Volume (L) = Mass (g) / (Molar Weight ( g/mol ) * Molarity (mol/L))
-
For 10 mg (0.010 g): Volume = 0.010 / (156.19 * 0.010) = 0.0064 L = 6.4 mL
-
-
Add 6.4 mL of anhydrous DMSO to the conical tube. The rationale for using anhydrous solvent is to prevent hydrolysis of the nitrile or other unforeseen side reactions.
-
-
Mixing: Tightly cap the tube and vortex until the solid is completely dissolved. Visually inspect for any remaining particulate matter.
-
Storage of Solution: Store the resulting stock solution at an appropriate temperature (typically -20°C or -80°C), sealed, and protected from light to maintain its stability.
-
Decontamination: Wipe down the spatula, weigh boat, and work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual compound. Dispose of all contaminated disposable materials in the designated solid chemical waste container.
Waste Disposal
All waste containing 4-methyl-1H-indole-7-carbonitrile must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels should be collected in a clearly labeled, sealed bag or container.
-
Liquid Waste: Unused or waste solutions should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour chemical waste down the drain.
-
Compliance: Follow all local, state, and federal regulations for hazardous waste disposal, as managed by your institution's Environmental Health & Safety (EHS) department.
Section 5: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8] If skin irritation occurs, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Spill Response:
-
Small Spill: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Clean the spill area thoroughly.
-
Large Spill: Evacuate the area immediately. Alert others and contact your institution's EHS emergency response team. Do not attempt to clean it up yourself.
Section 6: Visualized Safe Handling Workflow
The following diagram illustrates the logical flow for the safe handling of 4-methyl-1H-indole-7-carbonitrile from receipt to disposal.
Caption: Safe handling workflow for 4-methyl-1H-indole-7-carbonitrile.
Section 7: References
-
4-Methyl-1H-indole-7-carbonitrile. Lead Sciences. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Methyl 1H-indole-7-carboxylate | CAS#:93247-78-0. Chemsrc. [Link]
-
1H-Indole-7-carbonitrile,1-methyl- MSDS CasNo.52951-14-1. LookChem. [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC - PubMed Central. [Link]
-
Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. NIH. [Link]
-
In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. [Link]
-
7-bromo-4-methyl-1H-indole-3-carbonitrile | C10H7BrN2 | CID 156822024. PubChem. [Link]
-
1-Methyl-1H-indole-3-carbonitrile | C10H8N2 | CID 2307681. PubChem. [Link]
-
Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. [Link]
-
7-bromo-4-methyl-1H-indole-3-carbonitrile, 95%. Chembeez. [Link]
-
1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure. [Link]
-
(PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]
-
4-Methylindole | C9H9N | CID 85282. PubChem - NIH. [Link]
-
Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]
-
How can synthesis 4-bromo indole and 4-methyl indole? ResearchGate. [Link]
-
1-Methyl-1H-indole-7-carbonitrile | C10H8N2 | CID 24229743. PubChem. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. ACS Publications. [Link]
Sources
- 1. 4-Methyl-1H-indole-7-carbonitrile | 1190321-28-8 [sigmaaldrich.com]
- 2. 4-Methyl-1H-indole-7-carbonitrile - Lead Sciences [lead-sciences.com]
- 3. mdpi.com [mdpi.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Methyl 1H-indole-7-carboxylate | CAS#:93247-78-0 | Chemsrc [chemsrc.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Solubility of 4-methyl-1H-indole-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, its physicochemical properties are paramount. Among these, aqueous solubility is a critical determinant of success.[1][2] A compound's ability to dissolve in aqueous media is a prerequisite for its absorption and subsequent distribution to its target in the body.[3] Poor solubility can lead to a cascade of challenges, including low bioavailability, unreliable in vitro assay results, and difficulties in formulation development.[4][5] Therefore, a thorough understanding and accurate measurement of a compound's solubility are essential from the early stages of drug discovery to de-risk projects and guide lead optimization.[5][6]
4-methyl-1H-indole-7-carbonitrile is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. The strategic placement of a methyl group and a carbonitrile moiety on the indole ring can modulate its pharmacological activity, but also significantly influences its solubility. This guide provides the necessary theoretical framework and practical methodologies to characterize the solubility profile of this compound and others like it.
Physicochemical Profile and Predicted Solubility of 4-methyl-1H-indole-7-carbonitrile
While specific experimental data is not available, we can infer the likely solubility behavior of 4-methyl-1H-indole-7-carbonitrile by examining its structural components: the indole ring, the methyl group, and the nitrile group.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₈N₂ | - |
| Molecular Weight | 156.19 g/mol | - |
| Physical Form | Solid | - |
| Predicted Solubility | Likely poorly soluble in water, more soluble in organic solvents. | Inferred from structural analogs |
Structural Contribution to Solubility:
-
Indole Ring: The parent indole structure is largely non-polar due to the bicyclic aromatic system, leading to low aqueous solubility.[7] However, the nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, and the aromatic system can participate in pi-pi stacking interactions.
-
Methyl Group (-CH₃): The methyl group at the 4-position is a non-polar, hydrophobic functional group. Its addition to the indole ring is expected to decrease aqueous solubility.
-
Nitrile Group (-C≡N): The nitrile group at the 7-position is a polar functional group.[8][9] The nitrogen atom possesses a lone pair of electrons and can act as a hydrogen bond acceptor with water molecules.[8] This polarity can slightly enhance aqueous solubility. However, the overall solubility will be a balance between the hydrophobic indole and methyl components and the hydrophilic nitrile group.[10]
Based on this analysis, 4-methyl-1H-indole-7-carbonitrile is predicted to be poorly soluble in aqueous solutions while exhibiting higher solubility in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as some alcohols.
Experimental Determination of Solubility
To obtain precise and reliable solubility data, experimental determination is essential. Two key types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility.[4]
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is considered the "gold standard" for its determination due to its reliability.[11][12]
Experimental Protocol: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 4-methyl-1H-indole-7-carbonitrile to a clear glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, or various organic solvents).
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[13] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Separate the saturated solution from the undissolved solid using either centrifugation at high speed or filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter). Filtration is a common method, but care must be taken to ensure the compound does not adsorb to the filter material.
-
-
Quantification:
-
Prepare a series of standard solutions of 4-methyl-1H-indole-7-carbonitrile of known concentrations in the same solvent.
-
Analyze the standard solutions and the saturated sample solution using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated sample. This concentration is the thermodynamic solubility.
-
Diagram of the Thermodynamic Solubility Workflow
Sources
- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tutorchase.com [tutorchase.com]
- 11. researchgate.net [researchgate.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. quora.com [quora.com]
A Technical Guide to Unlocking the Therapeutic Potential of 4-methyl-1H-indole-7-carbonitrile
Foreword
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic drugs with profound biological activities.[1][2][3] From the anti-cancer vinca alkaloids to the neurotransmitter serotonin, the indole nucleus is intricately woven into the fabric of biochemistry and pharmacology.[1][2] This guide focuses on a specific, yet underexplored, member of this family: 4-methyl-1H-indole-7-carbonitrile . While direct research on this compound is sparse, its structural features—a methylated indole core combined with an electron-withdrawing nitrile group—present a compelling starting point for a systematic drug discovery campaign.
This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to propose a series of data-driven, logical research plans. We will dissect the molecule's potential, grounding our hypotheses in the well-established pharmacology of related indole derivatives, and provide detailed, actionable protocols to investigate its therapeutic promise.
Compound Profile: 4-methyl-1H-indole-7-carbonitrile
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂ | [4] |
| Molecular Weight | 156.19 g/mol | [4] |
| CAS Number | 1190321-28-8 | [4] |
| Physical Form | Solid | [4] |
| Purity | Typically >98% | [4] |
| Storage | Room temperature, sealed in dry, dark conditions | [4] |
The core structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring.[5][6] The methyl group at position 4 and the carbonitrile at position 7 are key modifications that will influence the molecule's steric, electronic, and pharmacokinetic properties, providing unique avenues for investigation.
Part 1: Proposed Research Area - Oncology
Scientific Rationale
The indole nucleus is a validated pharmacophore in oncology.[1][3] Many indole derivatives exhibit potent anti-cancer activity through various mechanisms, most notably the inhibition of tubulin polymerization.[1][2] Compounds like vinblastine and vincristine, which feature an indole core, are clinically used anti-mitotic agents.[2] The rationale for investigating 4-methyl-1H-indole-7-carbonitrile as an anti-cancer agent is threefold:
-
Tubulin Polymerization Inhibition: The rigid, planar indole scaffold can mimic the colchicine binding site of β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: The indole ring can serve as a scaffold for ATP-competitive inhibitors of various protein kinases that are often dysregulated in cancer.
-
Induction of Apoptosis: Many indole derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3′-diindolylmethane (DIM), are known to induce apoptosis in cancer cells through modulation of pathways like estrogen metabolism.[1]
The methyl and nitrile substituents on the indole ring of our target compound can potentially enhance binding affinity and selectivity for specific cancer-related targets.
Experimental Workflow: From Initial Screening to Mechanistic Studies
This workflow outlines a logical progression for evaluating the anti-cancer potential of 4-methyl-1H-indole-7-carbonitrile.
Caption: Workflow for anticancer evaluation of 4-methyl-1H-indole-7-carbonitrile.
Detailed Experimental Protocols
Protocol 1: Cell Viability MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 4-methyl-1H-indole-7-carbonitrile (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Seed cells in 6-well plates and treat with 4-methyl-1H-indole-7-carbonitrile at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL).
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer.
-
Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo). An accumulation of cells in the G2/M phase would suggest an anti-mitotic mechanism.
Part 2: Proposed Research Area - Antimicrobial Agents
Scientific Rationale
Indole and its derivatives are known to possess a wide spectrum of antimicrobial activities, including antibacterial and antifungal properties.[5][7][8] They can act through various mechanisms such as:
-
Biofilm Inhibition: Indole itself is a signaling molecule in bacteria that can regulate processes like biofilm formation.[9]
-
Enzyme Inhibition: Targeting essential bacterial enzymes.
-
Membrane Disruption: Intercalating into the bacterial cell membrane, leading to a loss of integrity.
The nitrile group in 4-methyl-1H-indole-7-carbonitrile is of particular interest as cyano groups are present in some natural and synthetic antimicrobial compounds and can participate in crucial interactions with biological targets.
Experimental Workflow: Antimicrobial Screening and Characterization
This workflow provides a systematic approach to assess the antimicrobial properties of the compound.
Caption: Workflow for antimicrobial evaluation of 4-methyl-1H-indole-7-carbonitrile.
Detailed Experimental Protocols
Protocol 3: Broth Microdilution for MIC Determination
-
Preparation: Prepare a two-fold serial dilution of 4-methyl-1H-indole-7-carbonitrile in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Incubation: Add the inoculum to the wells containing the compound dilutions. Include a positive control (microbes + broth), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Amphotericin B). Incubate at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Protocol 4: Biofilm Inhibition Assay
-
Biofilm Formation: In a 96-well plate, add the bacterial suspension and the compound at sub-MIC concentrations. Incubate without shaking for 24-48 hours to allow biofilm formation.
-
Washing: Gently wash the wells with PBS to remove planktonic cells.
-
Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes.
-
Solubilization: Wash away the excess stain and allow the plate to dry. Solubilize the bound stain with 30% acetic acid.
-
Quantification: Measure the absorbance at 595 nm. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.
Part 3: Proposed Research Area - Neuropharmacology
Scientific Rationale
The indole structure is the core of serotonin and melatonin, two critical biomolecules in neurobiology.[1] Consequently, many indole derivatives have been developed as drugs targeting the central nervous system (CNS), including antidepressants (SSRIs) and antimigraine agents (triptans).[9] The potential for 4-methyl-1H-indole-7-carbonitrile in neuropharmacology stems from its structural similarity to these endogenous ligands, suggesting it could interact with:
-
Serotonin (5-HT) Receptors: Acting as an agonist or antagonist at various 5-HT receptor subtypes.
-
Monoamine Oxidase (MAO) Enzymes: Inhibition of MAO-A or MAO-B could increase synaptic levels of neurotransmitters, a mechanism used in treating depression and Parkinson's disease.
-
Glycogen Synthase Kinase 3β (GSK-3β): A key target in neurodegenerative diseases like Alzheimer's.
Experimental Workflow: Neuropharmacological Profiling
This workflow outlines the initial steps to explore the compound's potential activity in the CNS.
Caption: Workflow for neuropharmacological profiling of 4-methyl-1H-indole-7-carbonitrile.
Detailed Experimental Protocols
Protocol 5: MAO-A/B Inhibition Assay
-
Reagents: Use a commercially available MAO-Glo™ Assay kit (Promega) which provides recombinant human MAO-A and MAO-B enzymes, a luminogenic substrate, and a Luciferin Detection Reagent.
-
Compound Incubation: In a white 96-well plate, incubate the MAO enzyme with various concentrations of 4-methyl-1H-indole-7-carbonitrile for 15 minutes at room temperature. Include a no-inhibitor control and a positive control inhibitor (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).
-
Substrate Addition: Add the MAO substrate to all wells to initiate the enzymatic reaction. Incubate for 60 minutes at room temperature.
-
Signal Detection: Add the Luciferin Detection Reagent to terminate the MAO reaction and generate a luminescent signal.
-
Measurement: After 20 minutes, measure luminescence with a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Conclusion and Future Directions
4-methyl-1H-indole-7-carbonitrile represents a molecule of significant untapped potential. While this guide has outlined primary research avenues in oncology, microbiology, and neuropharmacology, the versatility of the indole scaffold suggests its promise may extend to anti-inflammatory, antiviral, and cardiovascular applications.[5][10][11] The proposed workflows are designed to be comprehensive yet adaptable, providing a robust framework for the initial characterization of this compound. The key to unlocking its therapeutic value lies in a systematic, multi-pronged investigation of its biological activities, driven by the principles of sound experimental design and mechanistic inquiry. The journey from a catalog chemical to a potential clinical candidate is long, but for scaffolds as promising as the indole, it is a journey worth undertaking.
References
-
International Journal of Chemical Studies. (2019, April 27). Versatility in pharmacological actions of 3-substituted indoles. [Link]
-
The Pharma Innovation. (2018, August 28). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2018, January 9). SYNTHESIS AND EVALUATION OF SOME SUBSTITUTED INDOLE DERIVATIVES FOR CARDIOVASCULAR ACTIVITY. [Link]
-
Singh, N., Agarwal, R. C., & Singh, C. P. (2013). Synthesis and Evaluation of Some Substituted Indole Derivatives for Cardiovascular Activity. International Journal of Pharmaceutical Sciences and Drug Research, 5(1), 14-17. [Link]
-
MDPI. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]
-
Afrin, S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289. [Link]
-
Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]
-
Bentham Science. (n.d.). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. [Link]
-
Repositório da Universidade Nova de Lisboa. (n.d.). Applications of the Indole Scaffold in Medicinal Chemistry: Development of New Antioxidants, COX Inhibitors and Antitubercular A. [Link]
-
Kois, P., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(24), 5859. [Link]
-
Pete, B., Szöllősy, Á., & Szokol, B. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Journal of Heterocyclic Chemistry, 43(5), 1331-1336. [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. [Link]
-
Chula Digital Collections. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. [Link]
-
Kumar, A., et al. (2022). An updated review on indole and its derivatives. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]
-
National Center for Biotechnology Information. 1H-Indole-7-carbonitrile. [Link]
-
MDPI. (2024, July 19). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. [Link]
-
PubMed. (2016, January 25). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. [Link]
-
National Center for Biotechnology Information. 1-Methyl-1H-indole-7-carbonitrile. [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 4. 4-Methyl-1H-indole-7-carbonitrile | 1190321-28-8 [sigmaaldrich.com]
- 5. chemijournal.com [chemijournal.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. biosynth.com [biosynth.com]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-methyl-1H-indole-7-carbonitrile: A Detailed Guide for Researchers
Introduction: The Significance of Substituted Indoles
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and the reactivity of its different positions allow for a diverse range of chemical modifications, making it a privileged scaffold in drug discovery. Specifically, 4-methyl-1H-indole-7-carbonitrile is a valuable building block for the synthesis of more complex molecules, with the cyano group serving as a versatile handle for further chemical transformations. This guide provides a comprehensive overview of a reliable synthetic route to this target molecule, intended for researchers and professionals in organic synthesis and drug development.
Strategic Approach to the Synthesis of 4-methyl-1H-indole-7-carbonitrile
The synthesis of polysubstituted indoles requires careful strategic planning to ensure the desired regioselectivity. Direct functionalization of the indole core at the C7 position can be challenging due to the inherent reactivity of other positions, such as C3. Therefore, a more robust approach involves the construction of the indole ring from a pre-functionalized benzene derivative. This ensures that the methyl and a precursor to the cyano group are correctly positioned from the outset.
The synthetic strategy detailed in this application note follows a well-established three-step sequence:
-
Indole Ring Formation: Synthesis of 4-methyl-7-nitro-1H-indole via the Reissert indole synthesis, starting from a commercially available substituted aniline.
-
Reduction of the Nitro Group: Conversion of the 7-nitroindole to 7-amino-4-methyl-1H-indole.
-
Introduction of the Cyano Group: Transformation of the 7-amino group into the target 7-carbonitrile via the Sandmeyer reaction.
This multi-step approach offers excellent control over the regiochemistry and provides a reliable pathway to the desired product.
Visualizing the Synthetic Workflow
The overall synthetic pathway is illustrated in the following diagram:
Caption: Synthetic route to 4-methyl-1H-indole-7-carbonitrile.
Detailed Experimental Protocols
Part 1: Synthesis of 4-Methyl-7-nitro-1H-indole
The Reissert indole synthesis is a classic and reliable method for the preparation of indoles from o-nitrotoluenes or their derivatives.[2][3][4] In this protocol, we adapt this method starting from 2-methyl-3-nitroaniline.
Reaction Mechanism Overview:
The reaction proceeds through the condensation of the starting aniline with an oxalate derivative, followed by a reductive cyclization to form the indole ring.
Caption: Simplified mechanism of the Reissert indole synthesis.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity |
| 2-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | 1.0 eq |
| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | 1.2 eq |
| Potassium ethoxide | C₂H₅KO | 84.16 | 2.5 eq |
| Zinc dust | Zn | 65.38 | 5.0 eq |
| Glacial acetic acid | CH₃COOH | 60.05 | q.s. |
| Ethanol | C₂H₅OH | 46.07 | q.s. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | q.s. |
| Hydrochloric acid (conc.) | HCl | 36.46 | q.s. |
Protocol:
-
Condensation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-nitroaniline (1.0 eq) in anhydrous ethanol.
-
To this solution, add potassium ethoxide (2.5 eq) portion-wise at room temperature.
-
Add diethyl oxalate (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
-
Reductive Cyclization: Dissolve the crude intermediate in glacial acetic acid.
-
Add zinc dust (5.0 eq) portion-wise, controlling the exothermic reaction by cooling in an ice bath.
-
Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove excess zinc.
-
Dilute the filtrate with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 4-methyl-7-nitro-1H-indole.
Part 2: Synthesis of 7-Amino-4-methyl-1H-indole
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation or reduction with metals in acidic media are common methods.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity |
| 4-Methyl-7-nitro-1H-indole | C₉H₈N₂O₂ | 176.17 | 1.0 eq |
| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.63 | 5.0 eq |
| Ethanol | C₂H₅OH | 46.07 | q.s. |
| Ethyl acetate | C₄H₈O₂ | 88.11 | q.s. |
| Sodium bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | q.s. |
Protocol:
-
In a round-bottom flask, dissolve 4-methyl-7-nitro-1H-indole (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for 1-2 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 7-amino-4-methyl-1H-indole is often pure enough for the next step, or it can be purified by column chromatography.
Part 3: Synthesis of 4-methyl-1H-indole-7-carbonitrile via Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the conversion of primary aromatic amines into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[5]
Reaction Mechanism Overview:
The reaction involves the diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by a copper(I) cyanide-mediated radical-nucleophilic aromatic substitution to yield the nitrile.[5]
Caption: Simplified mechanism of the Sandmeyer cyanation reaction.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity |
| 7-Amino-4-methyl-1H-indole | C₉H₁₀N₂ | 146.19 | 1.0 eq |
| Sodium nitrite | NaNO₂ | 69.00 | 1.1 eq |
| Hydrochloric acid (conc.) | HCl | 36.46 | q.s. |
| Copper(I) cyanide | CuCN | 89.56 | 1.2 eq |
| Sodium cyanide | NaCN | 49.01 | 1.2 eq |
| Water | H₂O | 18.02 | q.s. |
| Toluene | C₇H₈ | 92.14 | q.s. |
Protocol:
-
Diazotization: In a flask, suspend 7-amino-4-methyl-1H-indole (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the cooled suspension, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Warm the cyanide solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1 hour, or until nitrogen evolution ceases.
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with toluene or another suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-methyl-1H-indole-7-carbonitrile.
Troubleshooting and Key Considerations
-
Diazotization: The temperature control during diazotization is critical. Temperatures above 5-10 °C can lead to the decomposition of the diazonium salt and the formation of undesired phenolic byproducts.
-
Sandmeyer Reaction: The addition of the diazonium salt to the cyanide solution should be done slowly to control the rate of nitrogen evolution. The use of a fume hood is mandatory due to the toxicity of cyanide salts.
-
Purification: Indole derivatives can sometimes be sensitive to strong acids and prolonged exposure to silica gel. It is advisable to use a neutral silica gel or to add a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent during column chromatography.
Conclusion
The synthesis of 4-methyl-1H-indole-7-carbonitrile can be reliably achieved through a multi-step sequence involving a Reissert indole synthesis, reduction of a nitro group, and a Sandmeyer reaction. This approach provides excellent regiochemical control and is scalable for the production of significant quantities of the target compound. The protocols provided in this guide are based on well-established chemical principles and offer a solid foundation for researchers in the field of heterocyclic chemistry and drug discovery.
References
- Reissert, A. (1897). Ueber die Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1044.
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
- Noland, W. E., & Baude, F. J. (1963). Indole. Organic Syntheses, 43, 56.
- Johnson, J. R., Hasbrouck, R. B., Dutcher, J. D., & Bruce, W. F. (1945). Gliotoxin. V. The Structure of Certain Indole Derivatives Related to Gliotoxin. Journal of the American Chemical Society, 67(3), 423-430.
- Pinto, A., Jia, Y., Neuville, L., & Zhu, J. (2007). Palladium-catalyzed enantioselective domino heck-cyanation sequence: development and application to the total synthesis of esermethole and physostigmine. Chemistry–A European Journal, 13(3), 961-967.
- Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510.
- Cohen, D. T., & Buchwald, S. L. (2015).
- Ushijima, S., & Togo, H. (2010).
-
Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 4-methyl-3-nitroaniline. Retrieved from [Link]
-
Carl ROTH. (n.d.). 4-Methyl-3-nitroaniline. Retrieved from [Link]
- Hegedus, L. S. (1995). Palladium in organic synthesis. Tetrahedron, 51(44), 12055-12122.
Sources
- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reissert_indole_synthesis [chemeurope.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Applications of 4-methyl-1H-indole-7-carbonitrile in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Indole Nucleus as a Cornerstone of Modern Medicinal Chemistry
The indole scaffold represents one of the most important heterocyclic systems in drug discovery, frequently recognized as a "privileged structure."[1] This designation arises from its ability to bind to a multitude of biological targets with high affinity, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[2] Its versatile structure, mimicking peptide motifs, allows for reversible binding to various enzymes, providing vast opportunities for developing novel drugs with distinct mechanisms of action.
This guide focuses on a specific, highly functionalized derivative: 4-methyl-1H-indole-7-carbonitrile . We will explore its potential as a core scaffold in medicinal chemistry, with a particular emphasis on its application in the design of kinase inhibitors. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing not only theoretical grounding but also actionable, field-proven protocols.
Section 1: Strategic Importance of the 4-Methyl and 7-Carbonitrile Substituents
The specific substitution pattern of 4-methyl-1H-indole-7-carbonitrile is not arbitrary; it offers distinct advantages in drug design. The strategic placement of the methyl and carbonitrile groups significantly influences the molecule's physicochemical properties, metabolic stability, and binding interactions.
-
The 4-Methyl Group: This small alkyl group primarily modulates the scaffold's lipophilicity. By occupying a specific region of a binding pocket, it can enhance van der Waals interactions, leading to improved potency. Furthermore, methylation at this position can sterically hinder metabolic attack on the benzene portion of the indole ring, potentially improving the compound's pharmacokinetic profile.
-
The 7-Carbonitrile Group: The nitrile moiety is a key functional group in modern medicinal chemistry. Its inclusion offers several benefits:
-
Polarity and Solubility: It introduces polarity, which can help balance the lipophilicity of the core structure and improve aqueous solubility.
-
Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation.
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a potent hydrogen bond acceptor, a critical interaction for anchoring a ligand within a protein's active site. In many kinase inhibitors, this group mimics the hydrogen bonding pattern of the adenine portion of ATP.
-
Synthetic Handle: The nitrile is a versatile functional group that can be chemically transformed into other moieties, such as amines or tetrazoles, allowing for extensive Structure-Activity Relationship (SAR) exploration.[1]
-
Section 2: Application Focus: A Scaffold for Janus Kinase (JAK) Inhibitors
A highly promising application for the 4-methyl-1H-indole-7-carbonitrile scaffold is in the development of inhibitors for the Janus kinase (JAK) family of non-receptor tyrosine kinases.
The JAK-STAT Signaling Pathway: A Critical Therapeutic Target
The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, making it central to immune regulation, hematopoiesis, and inflammation.[3] Dysregulation of this pathway is implicated in a host of autoimmune diseases (e.g., rheumatoid arthritis, psoriasis) and cancers.[4][5]
The pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs (JAK1, JAK2, JAK3, and TYK2).[6] The activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes, many of which are pro-inflammatory.[7][8] Inhibiting JAKs effectively blocks this entire downstream cascade, making them powerful therapeutic targets.[9]
Diagram 1: The JAK-STAT Signaling Pathway
Caption: Overview of the JAK-STAT signaling cascade and the point of intervention for JAK inhibitors.
Design Rationale: Indole-7-carbonitrile as an ATP Mimic
Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding in the enzyme's catalytic site.[9][10] The 4-methyl-1H-indole-7-carbonitrile scaffold is well-suited for this role.
-
Hinge-Binding: The indole nitrogen (N1) and the 7-cyano group can form critical hydrogen bonds with the "hinge region" of the kinase domain, mimicking the interactions of the adenine moiety of ATP. This interaction is fundamental for achieving high-affinity binding.[11]
-
Hydrophobic Pockets: The core indole ring and the 4-methyl group can occupy adjacent hydrophobic pockets within the ATP binding site, further enhancing binding affinity.
-
Vector for SAR: The 2- and 3-positions of the indole ring, as well as the indole nitrogen, provide vectors for chemical modification. Appending different functional groups at these positions allows for the exploration of other pockets within the active site to optimize potency and selectivity against different JAK isoforms.
Diagram 2: Proposed Binding Mode in JAK ATP Pocket
Caption: Hypothetical binding of the scaffold in the ATP site, highlighting key interactions.
Section 3: Protocols and Methodologies
This section provides detailed, practical protocols for the synthesis and evaluation of novel inhibitors based on the 4-methyl-1H-indole-7-carbonitrile scaffold.
Protocol: Synthesis of 4-Methyl-1H-indole-7-carbonitrile Derivatives
This protocol outlines a plausible multi-step synthesis adapted from established indole synthesis methodologies, such as the Fischer indole synthesis and subsequent functionalization.[2][12]
Causality: The chosen route starts from a commercially available substituted aniline to control the "bottom" part of the indole (the 4-methyl group). The Fischer indole synthesis is a robust and widely used method for constructing the indole core. Conversion of a formyl group to a nitrile is a standard, high-yielding transformation.
Diagram 3: Synthetic Workflow
Sources
- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Research Intermediate: 4-methyl-1H-indole-7-carbonitrile
Introduction: The Strategic Value of the Substituted Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its inherent biological activity and synthetic versatility make it a "privileged scaffold" in drug discovery. The strategic placement of substituents on the indole ring allows for the fine-tuning of its physicochemical and pharmacological properties. In this context, 4-methyl-1H-indole-7-carbonitrile emerges as a highly valuable research intermediate.
The methyl group at the C4 position and the carbonitrile moiety at the C7 position impart distinct electronic and steric characteristics to the indole core. The electron-donating nature of the methyl group can influence the electron density of the pyrrole ring, while the electron-withdrawing cyano group at the benzene portion modulates the overall electronic profile and provides a versatile handle for further chemical transformations.[3] This unique substitution pattern makes 4-methyl-1H-indole-7-carbonitrile an ideal starting material for the synthesis of complex, polyfunctionalized indole derivatives with potential applications in various therapeutic areas, including oncology and neurology.[4][5][6]
This document provides a comprehensive guide for researchers on the effective utilization of 4-methyl-1H-indole-7-carbonitrile, offering detailed protocols for key synthetic transformations and insights into the rationale behind the experimental design.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a research intermediate is paramount for its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂ | [7] |
| Molecular Weight | 156.18 g/mol | [7] |
| Appearance | Off-white to pale yellow solid | |
| Storage | Store in a cool, dry, well-ventilated area | |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂) |
Safety Precautions:
4-methyl-1H-indole-7-carbonitrile should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS).
Synthetic Applications and Protocols
The 7-cyano group of 4-methyl-1H-indole-7-carbonitrile is a versatile functional group that can be transformed into a variety of other moieties, such as carboxylic acids, amides, and amines. Furthermore, the indole core itself is amenable to various C-H functionalization and cross-coupling reactions, allowing for the introduction of diverse substituents.[8][9]
Below are detailed protocols for key synthetic transformations using 4-methyl-1H-indole-7-carbonitrile as a starting material. These protocols are based on established methodologies for similar indole derivatives and are designed to be robust and reproducible.[10][11]
Protocol 1: Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This protocol describes the coupling of an aryl iodide with the N-propargylated derivative of 4-methyl-1H-indole-7-carbonitrile.
Workflow for Sonogashira Coupling:
Caption: Synthetic workflow for the Sonogashira cross-coupling reaction.
Part A: N-Propargylation of 4-methyl-1H-indole-7-carbonitrile
This initial step is necessary to introduce the terminal alkyne functionality for the subsequent cross-coupling reaction.
Materials:
-
4-methyl-1H-indole-7-carbonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide (80 wt. % solution in toluene)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Round-bottom flask, magnetic stirrer, syringes, and other standard glassware
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.3 equivalents).
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-methyl-1H-indole-7-carbonitrile (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add propargyl bromide (1.3 equivalents) dropwise.
-
Let the reaction proceed at room temperature for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers and wash with brine (2 x volume).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(prop-2-yn-1-yl)-4-methyl-1H-indole-7-carbonitrile.
Part B: Sonogashira Cross-Coupling Reaction
Materials:
-
1-(Prop-2-yn-1-yl)-4-methyl-1H-indole-7-carbonitrile (from Part A)
-
Aryl iodide (1.3 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (10 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (3 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a dried Schlenk tube under an inert atmosphere, combine 1-(prop-2-yn-1-yl)-4-methyl-1H-indole-7-carbonitrile (1 equivalent), the aryl iodide (1.3 equivalents), PdCl₂(PPh₃)₂ (10 mol%), and CuI (10 mol%).
-
Add anhydrous DMF, followed by triethylamine (3 equivalents).
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Rationale for Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium catalyst and other sensitive reagents.
-
Anhydrous Solvents: Anhydrous solvents are used to prevent the quenching of the sodium hydride and to ensure the efficiency of the palladium catalyst.
-
Catalyst System: The combination of a palladium catalyst (PdCl₂(PPh₃)₂) and a copper co-catalyst (CuI) is standard for Sonogashira couplings, facilitating the catalytic cycle.[11]
-
Base: Triethylamine acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.
Expected Characterization of Products:
The synthesized compounds should be characterized by standard spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the structure and purity of the product. The spectra should show the characteristic signals for the indole core, the newly introduced aryl group, and the alkyne moiety.[12][13]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and alkyne (C≡C) stretches.
Protocol 2: Hydrolysis of the Nitrile Group to a Carboxylic Acid
The 7-cyano group can be readily hydrolyzed to a carboxylic acid, which can then serve as a handle for further derivatization, such as amide bond formation.
Materials:
-
4-methyl-1H-indole-7-carbonitrile
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or a mixture of ethanol and water
-
Hydrochloric acid (HCl) to acidify
-
Standard laboratory glassware for reflux and workup
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-1H-indole-7-carbonitrile in ethanol.
-
Add an aqueous solution of NaOH or KOH (excess, e.g., 5-10 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. This may take several hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until a precipitate forms (typically pH 2-3).
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-methyl-1H-indole-7-carboxylic acid.
Rationale for Experimental Choices:
-
Base: A strong base like NaOH or KOH is required to hydrolyze the stable nitrile group.
-
Reflux: The elevated temperature is necessary to drive the hydrolysis reaction to completion.
-
Acidification: Acidification protonates the carboxylate salt to precipitate the carboxylic acid product.
Application in Drug Discovery: Targeting Cancer Signaling Pathways
Indole derivatives are extensively investigated as anticancer agents due to their ability to modulate various signaling pathways involved in tumor growth and survival.[4][5] Compounds synthesized from 4-methyl-1H-indole-7-carbonitrile could potentially target key proteins in cancer-related pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.[6]
PI3K/Akt/mTOR Signaling Pathway:
Sources
- 1. researchgate.net [researchgate.net]
- 2. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1190321-28-8|4-Methyl-1H-indole-7-carbonitrile|BLD Pharm [bldpharm.com]
- 8. Cobalt-catalyzed C(sp3)–H bond functionalization to access indole derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. Spectroscopic characterization studies of 1-methyl indole with benzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 4-methyl-1H-indole-7-carbonitrile in the Development of Antitumor Agents
Introduction: The Privileged Indole Scaffold in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and rigid planar structure allow for diverse interactions with various biological targets, making it a fertile ground for the development of novel therapeutics.[1][2] In the realm of oncology, several indole-based drugs, such as sunitinib, alectinib, and panobinostat, have been approved for clinical use, underscoring the therapeutic potential of this heterocyclic motif.[1][2] These agents modulate a wide array of cancer-associated pathways, including cell signaling, cell cycle progression, angiogenesis, and apoptosis.[3] This document provides a comprehensive guide for researchers on leveraging the 4-methyl-1H-indole-7-carbonitrile scaffold for the discovery and development of next-generation antitumor agents.
The 4-methyl-1H-indole-7-carbonitrile Scaffold: A Promising Starting Point
The 4-methyl-1H-indole-7-carbonitrile core presents a strategic starting point for the design of novel anticancer agents. The methyl group at the 4-position can influence solubility and metabolic stability, while the nitrile group at the 7-position offers a versatile handle for chemical modification and can participate in key binding interactions with target proteins. The indole nitrogen can also be readily substituted to explore structure-activity relationships (SAR).[4] This application note will explore the potential of this scaffold in targeting key oncogenic pathways, with a focus on protein kinases and apoptosis regulators.
Proposed Mechanism of Action: Targeting Oncogenic Kinases
Protein kinases are critical regulators of cellular processes and are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention.[5] The indole scaffold is a common feature in many kinase inhibitors.[6] We hypothesize that derivatives of 4-methyl-1H-indole-7-carbonitrile can be designed to target the ATP-binding pocket of oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR) or Mitogen-activated protein kinase kinase 1 (MEK1).[7][8]
Caption: Proposed inhibition of the MAPK/ERK signaling pathway by a 4-methyl-1H-indole-7-carbonitrile derivative targeting MEK.
Synthetic Protocol: Synthesis of a Hypothetical Kinase Inhibitor Derivative
The following protocol outlines a general procedure for the synthesis of a hypothetical derivative of 4-methyl-1H-indole-7-carbonitrile, targeting a kinase. This procedure is illustrative and may require optimization for specific target compounds.
Materials:
-
4-methyl-1H-indole-7-carbonitrile
-
Appropriate aryl halide (e.g., 4-fluoro-3-chloronitrobenzene)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Alkylation: To a solution of 4-methyl-1H-indole-7-carbonitrile (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Add the desired aryl halide (1.1 eq) to the mixture.
-
Heat the reaction mixture at 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).[3][9]
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-substituted indole derivative.
Experimental Protocols for Antitumor Evaluation
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[11]
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of the synthesized compound against a specific kinase (e.g., MEK1).
Materials:
-
Recombinant human kinase (e.g., MEK1)
-
Kinase substrate (e.g., inactive ERK2)
-
ATP
-
Kinase buffer
-
Test compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value.
Caption: A generalized workflow for the development of indole-based antitumor agents.
Data Presentation: Structure-Activity Relationship (SAR) Table
The following table provides a hypothetical summary of the in vitro activity of a series of 4-methyl-1H-indole-7-carbonitrile derivatives.
| Compound ID | R (Substitution on Indole-N) | MCF-7 IC₅₀ (µM)[7] | A549 IC₅₀ (µM)[11] | MEK1 IC₅₀ (nM)[8] |
| Lead-01 | H | >100 | >100 | >1000 |
| Lead-02 | 4-Fluorophenyl | 15.2 | 20.5 | 520 |
| Lead-03 | 3-Chloro-4-fluorophenyl | 5.8 | 8.1 | 150 |
| Lead-04 | 3-Cyano-4-fluorophenyl | 2.1 | 3.5 | 45 |
| Lead-05 | 3-Trifluoromethyl-4-fluorophenyl | 1.9 | 2.8 | 38 |
| Erlotinib | (Reference) | 7.9 | 1.2 | N/A |
Conclusion and Future Directions
The 4-methyl-1H-indole-7-carbonitrile scaffold represents a promising starting point for the development of novel antitumor agents. The synthetic and experimental protocols outlined in this application note provide a robust framework for researchers to explore the therapeutic potential of derivatives based on this core. Future work should focus on expanding the library of derivatives to further elucidate the SAR, exploring other potential biological targets, and advancing the most promising compounds to in vivo efficacy studies in animal models.[12]
References
-
Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Shafi, S., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Journal of Molecular Structure, 1250, 131731. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42387–42398. Available at: [Link]
-
Bane, S., et al. (2014). Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro. Anticancer Research, 34(4), 1643-1655. Available at: [Link]
-
Goud, B. S., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Polycyclic Aromatic Compounds, 1-16. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42387–42398. Available at: [Link]
-
Bane, S., et al. (2014). Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro. Anticancer Research, 34(4), 1643-1655. Available at: [Link]
-
Bollini, M., & Fancelli, D. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(1), 103. Available at: [Link]
-
Patil, H. S., et al. (2022). Design, synthesis of anticancer and anti-inflammatory 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles. Synthetic Communications, 52(10), 1365-1378. Available at: [Link]
-
Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. Available at: [Link]
-
El-Damasy, A. K., et al. (2022). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 27(19), 6527. Available at: [Link]
-
Shafi, S., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). Journal of Molecular Structure, 1250, 131731. Available at: [Link]
-
Buttacavoli, M., et al. (2022). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. Pharmaceutics, 14(3), 649. Available at: [Link]
-
Silva, H. C. (n.d.). Haroldo Candal SILVA. ResearchGate. Retrieved from [Link]
-
Tiffany, M. R., & Warth, A. D. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14783-14837. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12041–12054. Available at: [Link]
-
Al-Hussain, S. A., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 17(1), 1. Available at: [Link]
-
Ghorab, M. M., et al. (2021). In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Molecules, 26(4), 841. Available at: [Link]
-
Bane, S., et al. (2012). Antitumor effects of synthetic 6,7-annulated-4-substituted indole compounds in L1210 leukemic cells in vitro. Anticancer Research, 32(6), 2263-2277. Available at: [Link]
-
Wallace, E. M., et al. (2008). 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5604-5607. Available at: [Link]
Sources
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Evaluation of 4-methyl-1H-indole-7-carbonitrile
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged heterocyclic structure, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2][3] From the essential amino acid tryptophan to potent anticancer agents like vincristine, the indole scaffold's versatility has made it a focal point in drug discovery.[2][3] Its ability to mimic peptide structures and interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions underpins its broad therapeutic relevance.[1][2]
Substituted indoles, in particular, have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][4] The nature and position of substituents on the indole ring critically influence the compound's biological activity. For instance, the introduction of a cyano (-CN) group, as seen in 4-methyl-1H-indole-7-carbonitrile, can enhance cytotoxicity and tubulin polymerization inhibition in certain molecular contexts.[5] The nitrile group can also act as a key hydrogen bond acceptor or engage in polar interactions within enzyme active sites, a feature exploited in the design of kinase inhibitors. Similarly, methyl groups can modulate hydrophobic interactions with target proteins, often enhancing potency.[6]
Given the established anticancer potential of functionally substituted indoles, 4-methyl-1H-indole-7-carbonitrile represents a compound of significant interest for oncological research. These application notes provide a comprehensive, structured workflow for the initial biological characterization of this molecule, from primary cytotoxicity screening to mechanistic elucidation. The proposed assays are designed to systematically evaluate its potential as an anticancer agent, focusing on its effects on cell viability, apoptosis, cell cycle progression, and its potential interaction with key cellular signaling pathways.
Experimental Design & Workflow
The initial characterization of a novel compound like 4-methyl-1H-indole-7-carbonitrile should follow a logical progression from broad phenotypic screening to more specific mechanistic assays. This ensures a resource-efficient and scientifically rigorous evaluation.
Figure 1: General workflow for the cell-based evaluation of 4-methyl-1H-indole-7-carbonitrile.
Phase 1: Primary Cytotoxicity Screening
The first essential step is to determine the compound's general toxicity against a panel of cancer cell lines. This provides baseline efficacy data and helps in selecting appropriate cell lines and concentration ranges for subsequent mechanistic studies.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7]
Materials:
-
4-methyl-1H-indole-7-carbonitrile
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)
-
Complete culture medium (specific to cell line)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom tissue culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 4-methyl-1H-indole-7-carbonitrile in DMSO. Perform serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound dose).
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate at 37°C in 5% CO₂ for 24 hours to allow for cell adhesion.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compound, vehicle control, or a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀).
| Cell Line | Tissue of Origin | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Data] | [Experimental Data] |
| A549 | Lung Carcinoma | [Experimental Data] | [Experimental Data] |
| HCT116 | Colon Carcinoma | [Experimental Data] | [Experimental Data] |
| Table 1: Hypothetical data presentation for IC₅₀ values of 4-methyl-1H-indole-7-carbonitrile. |
Phase 2: Mechanistic Investigation
If the compound demonstrates potent cytotoxicity, the next phase is to investigate the mechanism through which it induces cell death. Common mechanisms for anticancer agents include the induction of apoptosis and disruption of the cell cycle.[4]
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates light. The resulting luminescent signal is directly proportional to the amount of caspase-3/7 activity.[5]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
Treated cells in white-walled, clear-bottom 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with 4-methyl-1H-indole-7-carbonitrile at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time period (e.g., 24 hours). Include vehicle-treated (negative control) and staurosporine-treated (positive control) wells.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.[8] Allow it to equilibrate to room temperature.
-
Assay Execution: Remove the assay plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated samples to the vehicle control to determine the fold-change in caspase-3/7 activity.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI), a fluorescent dye that binds stoichiometrically to DNA, to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4] By quantifying the DNA content of each cell, it is possible to identify if the compound causes cell cycle arrest at a specific phase, a common mechanism for anticancer drugs.[9]
Materials:
-
Treated cells (approximately 1 x 10⁶ cells per sample)
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to ~70% confluency and treat with the test compound at relevant concentrations (e.g., 1x IC₅₀) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix the cells overnight or for at least 2 hours at 4°C.[10]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 200-500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the fluorescence channel corresponding to PI.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the vehicle control.
Phase 3: Target Pathway Analysis
The structural features of 4-methyl-1H-indole-7-carbonitrile, particularly the indole core and nitrile group, suggest it may function as a kinase inhibitor.[11][12] Many indole derivatives exert their anticancer effects by modulating key signaling pathways that control cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[3][13]
Hypothesized Signaling Pathway Modulation
We hypothesize that 4-methyl-1H-indole-7-carbonitrile may inhibit one or more kinases within the PI3K/Akt signaling cascade. Inhibition of this pathway would lead to decreased cell survival signaling and could trigger the apoptotic cell death observed in Phase 2 assays.
Figure 2: Hypothetical inhibition of the PI3K/Akt pathway by the test compound.
Protocol 4: In Vitro Kinase Inhibition Assay
To directly test the hypothesis that the compound is a kinase inhibitor, a luminescence-based assay that measures ADP production can be employed. The amount of ADP generated is directly proportional to the kinase activity.
Materials:
-
Recombinant kinases of interest (e.g., PI3K, Akt, mTOR)
-
Appropriate kinase-specific substrate peptides
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of 4-methyl-1H-indole-7-carbonitrile in the appropriate assay buffer with a constant, low percentage of DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the diluted compound, the specific kinase, and its substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ for each kinase.
Protocol 5: Western Blot Analysis of PI3K/Akt Pathway Proteins
Western blotting can validate the inhibition of a signaling pathway within the cellular context by measuring the phosphorylation status of key proteins. A decrease in the phosphorylated form of a protein (e.g., p-Akt) relative to its total form indicates pathway inhibition.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound at 1x and 2x IC₅₀ for a short duration (e.g., 1-6 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for the total form of the protein (e.g., total Akt) and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition and compare it to the vehicle control.
Conclusion and Future Directions
This guide provides a systematic and robust framework for the initial biological characterization of 4-methyl-1H-indole-7-carbonitrile as a potential anticancer agent. The workflow progresses from broad phenotypic screening to specific mechanistic assays, allowing for a comprehensive evaluation of the compound's efficacy and mode of action. Positive results from these assays—potent cytotoxicity, induction of apoptosis, cell cycle arrest, and inhibition of a key oncogenic pathway like PI3K/Akt—would provide a strong rationale for advancing this compound into further preclinical development, including in vivo efficacy studies in xenograft models. The versatility of the indole scaffold suggests that 4-methyl-1H-indole-7-carbonitrile could be a promising lead for the development of novel targeted cancer therapies.
References
-
Bawazeer, S., Khan, S. A., & Asiri, A. M. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Journal of King Saud University - Science, 34(1), 101683. [Link]
-
Al-Ostath, A., Al-Sanea, M. M., & Al-Obaid, A. M. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(5), 1083. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adl, K. (2020). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1716–1729. [Link]
-
Asghari, S., Ramezani, M., & Asghari, G. (2014). Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. Iranian Journal of Pharmaceutical Research, 13(Suppl), 141–151. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Kumar, A., Singh, A., & Kumar, A. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]
-
Cisneros-Mejorado, A., et al. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 27(19), 6296. [Link]
-
Maguire, M. P., et al. (1994). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Journal of Medicinal Chemistry, 37(14), 2129–2137. [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, A. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
-
Reddy, C. S., et al. (2014). Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. Bioinorganic Chemistry and Applications, 2014, 853658. [Link]
-
Ahmad, A., et al. (2012). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 12(7), 717–724. [Link]
-
Sharma, G., et al. (2019). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 9(40), 22824–22843. [Link]
-
Al-Sanea, M. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(7), 1642. [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]
-
Popolo, A., et al. (2017). Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor. Seminars in Cancer Biology, 46, 107-116. [Link]
-
Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122. [Link]
-
Mendelsohn, J., & Baselga, J. (2003). Status of Epidermal Growth Factor Receptor Antagonists in the Biology and Treatment of Cancer. Journal of Clinical Oncology, 21(14), 2787–2799. [Link]
-
Fesik, S. W. (2005). Promoting apoptosis as a strategy for cancer drug discovery. Nature Reviews Cancer, 5(11), 876–885. [Link]
-
Singh, S., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Drug Discovery Technologies, 18(4), 483-505. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Reddy, M. V. R., et al. (2021). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 26(23), 7277. [Link]
-
Abdel-Gawad, H., et al. (2022). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 12(45), 29331-29352. [Link]
-
Zhao, X., et al. (2020). Structure-based linker exploration: Discovery of 1-ethyl-1H-indole analogs as novel ATX inhibitors. Bioorganic & Medicinal Chemistry, 28(22), 115795. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
The Versatility of the 4-Methyl-1H-indole-7-carbonitrile Scaffold in Modern Drug Discovery
Introduction: The Indole Nucleus as a Privileged Scaffold
The indole ring system, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1] Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals has earned it the designation of a "privileged scaffold."[2] This is largely attributed to its ability to mimic the structure of tryptophan and to form key interactions—such as hydrogen bonds and π-π stacking—with a multitude of biological targets. The indole framework is a cornerstone in the development of therapeutics across a wide range of diseases, including cancer, inflammation, and infectious diseases.[3]
This guide focuses on a specifically substituted indole, 4-methyl-1H-indole-7-carbonitrile , a scaffold poised for significant impact in contemporary drug design. The strategic placement of a methyl group at the 4-position and a carbonitrile at the 7-position offers a unique combination of steric and electronic properties, providing a versatile platform for the development of highly selective and potent therapeutic agents.
Strategic Importance of the 4-Methyl and 7-Cyano Substituents
The design of the 4-methyl-1H-indole-7-carbonitrile scaffold is a deliberate exercise in medicinal chemistry, leveraging the distinct properties of its substituents to enhance its drug-like characteristics.
-
The 4-Methyl Group: The introduction of a methyl group at the C4 position of the indole ring serves multiple purposes. It can enhance the binding affinity of a molecule to its target protein by occupying a hydrophobic pocket. Furthermore, the methyl group can act as a steric shield, influencing the conformation of the molecule and potentially increasing its selectivity for a specific target.
-
The 7-Carbonitrile Group: The nitrile moiety is a highly valuable functional group in drug design. Its linear geometry and strong dipole moment allow it to act as a potent hydrogen bond acceptor, forming critical interactions with protein active sites.[4][5] The nitrile group can also serve as a bioisostere for a carbonyl or hydroxyl group, and its presence can significantly improve a compound's metabolic stability and pharmacokinetic profile.[4] Moreover, the carbonitrile at the C7 position provides a key chemical handle for further synthetic elaboration, enabling the generation of diverse compound libraries.
Synthesis of the 4-Methyl-1H-indole-7-carbonitrile Scaffold
While a direct, one-pot synthesis of 4-methyl-1H-indole-7-carbonitrile is not extensively documented, a plausible and efficient multi-step synthetic route can be devised from readily available starting materials. The following protocol is a proposed pathway based on established indole synthesis and functionalization methodologies.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 4-methyl-1H-indole-7-carbonitrile.
Experimental Protocol: Synthesis of 4-Methyl-1H-indole-7-carbonitrile
Step 1: Synthesis of 4-Methyl-1H-indole (C)
The synthesis can commence from a commercially available substituted aniline, such as 3-methyl-2-nitroaniline (A), which is first reduced to the corresponding amine and then cyclized to form the indole ring. A common method for this transformation is the Fischer indole synthesis.
-
Materials: 3-Methyl-2-nitroaniline, reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C), a suitable ketone or aldehyde for the Fischer indole synthesis, acid catalyst (e.g., polyphosphoric acid or ZnCl₂).
-
Procedure:
-
Reduce 3-methyl-2-nitroaniline to 3-methyl-2-aminobenzaldehyde (B).
-
React the resulting amine with a suitable carbonyl compound (e.g., pyruvic acid followed by decarboxylation) in the presence of an acid catalyst to induce cyclization and form 4-methyl-1H-indole (C).
-
Purify the product by column chromatography.
-
Step 2: Nitration of 4-Methyl-1H-indole (D)
-
Materials: 4-Methyl-1H-indole (C), nitric acid, sulfuric acid.
-
Procedure:
-
Dissolve 4-methyl-1H-indole in concentrated sulfuric acid at 0 °C.
-
Add a solution of nitric acid in sulfuric acid dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the product.
-
Filter, wash with water, and dry to obtain 4-methyl-7-nitro-1H-indole (D).
-
Step 3: Reduction of the Nitro Group (E)
-
Materials: 4-Methyl-7-nitro-1H-indole (D), reducing agent (e.g., SnCl₂·2H₂O in ethanol or H₂ over Pd/C).
-
Procedure:
-
Suspend 4-methyl-7-nitro-1H-indole in ethanol.
-
Add an excess of SnCl₂·2H₂O and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture, pour it into ice-water, and basify with a concentrated NaOH solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 7-amino-4-methyl-1H-indole (E).
-
Step 4: Sandmeyer Reaction to form the Nitrile (F) [6][7]
-
Materials: 7-Amino-4-methyl-1H-indole (E), sodium nitrite (NaNO₂), hydrochloric acid (HCl), copper(I) cyanide (CuCN), sodium cyanide (NaCN).
-
Procedure:
-
Dissolve 7-amino-4-methyl-1H-indole in a mixture of concentrated HCl and water and cool to 0-5 °C.
-
Add a solution of NaNO₂ in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of CuCN and NaCN in water.
-
Slowly add the cold diazonium salt solution to the cuprous cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain 4-methyl-1H-indole-7-carbonitrile (F).
-
Protocols for the Diversification of the 4-Methyl-1H-indole-7-carbonitrile Scaffold
The true power of the 4-methyl-1H-indole-7-carbonitrile scaffold lies in its potential for diversification. The indole ring offers multiple sites for functionalization, allowing for the creation of large and diverse chemical libraries for high-throughput screening.
Workflow for Scaffold Diversification
Caption: Key functionalization strategies for the 4-methyl-1H-indole-7-carbonitrile scaffold.
Protocol 1: N-Alkylation of the Indole Nitrogen (N1 Position)[3][5]
-
Rationale: Modification at the N1 position can modulate the compound's solubility, cell permeability, and metabolic stability. It also allows for the introduction of various functional groups for further derivatization.
-
Materials: 4-Methyl-1H-indole-7-carbonitrile, a strong base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃)), an alkylating agent (e.g., alkyl halide, benzyl bromide), and an aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile).
-
Procedure:
-
To a solution of 4-methyl-1H-indole-7-carbonitrile in anhydrous DMF, add NaH (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 equivalents) dropwise and continue stirring at room temperature for 2-12 hours (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Protocol 2: C2-Arylation via Suzuki-Miyaura Cross-Coupling[1][10]
-
Rationale: Introduction of aryl or heteroaryl groups at the C2 position is a common strategy to enhance potency and selectivity, as these groups can engage in additional interactions with the target protein. This requires prior halogenation at the C2 position.
-
Materials: 2-Bromo-4-methyl-1H-indole-7-carbonitrile (requires a separate bromination step), an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or DME).
-
Procedure:
-
In a reaction vessel, combine 2-bromo-4-methyl-1H-indole-7-carbonitrile (1 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Add the solvent system and degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Application Notes: Targeting Key Signaling Pathways in Cancer
The 4-methyl-1H-indole-7-carbonitrile scaffold is particularly well-suited for the development of inhibitors targeting protein kinases, a class of enzymes frequently dysregulated in cancer.
Targeting the RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8] Mutations in this pathway are common in many human cancers, making it a prime target for therapeutic intervention.[9]
Caption: A simplified diagram of the RAS/RAF/MEK/ERK signaling pathway.
MEK1/2 as a Target: Mitogen-activated protein kinase kinase (MEK1/2) is a central node in this pathway, and its inhibition has proven to be an effective anti-cancer strategy. Several indole-based compounds have shown potent MEK inhibitory activity.[7][10] The 4-methyl-1H-indole-7-carbonitrile scaffold can be elaborated to generate novel MEK inhibitors.
| Indole-Based MEK Inhibitor | Target | IC₅₀ (nM) | Reference |
| Trametinib (GSK1120212) | MEK1/2 | 0.7 / 0.9 | [11] |
| Cobimetinib | MEK1 | 0.9 | [11] |
| HL-085 | MEK | 1.9-10 | [11] |
Targeting c-Met
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor cell proliferation, angiogenesis, and metastasis.[12] Dysregulation of the HGF/c-Met axis is implicated in a variety of cancers, making it an attractive therapeutic target.[13][14] Several small molecule c-Met inhibitors feature an indole or azaindole core.
| Indole-Based c-Met Inhibitor | Target | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| PHA-665752 | c-Met | 4 | [15] | |
| KRC-00831 | c-Met | 3 | [16] | |
| Compound 10 (EGFR/c-Met) | c-Met | 100-1000 | [17] |
Targeting Mcl-1
Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is associated with tumor progression and resistance to chemotherapy. The development of small molecule inhibitors that disrupt the interaction of Mcl-1 with pro-apoptotic proteins is a promising strategy in cancer therapy. Indole-based scaffolds have been successfully employed in the design of potent and selective Mcl-1 inhibitors.[3]
| Indole-Based Mcl-1 Inhibitor | Target | Kᵢ (nM) | IC₅₀ (µM) | Reference |
| Tricyclic 2-indole carboxylic acid | Mcl-1 | 3.0 | ||
| Compound 47 | Mcl-1 | 24 | ||
| Compound 9k (Bcl-2/Mcl-1) | Mcl-1 | 1.53 | [10] |
Conclusion
The 4-methyl-1H-indole-7-carbonitrile scaffold represents a highly promising starting point for the design and synthesis of novel therapeutic agents. The strategic positioning of the methyl and carbonitrile groups provides a unique combination of properties that can be exploited to develop potent and selective inhibitors of key biological targets, particularly protein kinases. The synthetic protocols and diversification strategies outlined in this guide offer a roadmap for researchers to explore the full potential of this versatile scaffold in the ongoing quest for new and more effective medicines.
References
-
Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PubMed Central. Available at: [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. Available at: [Link]
-
Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. National Institutes of Health. Available at: [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health. Available at: [Link]
-
A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Taylor & Francis Online. Available at: [Link]
-
A simplified schematic representation of the RAS-RAF-MEK-ERK signaling... ResearchGate. Available at: [Link]
-
Cyanation of Aryl Halides. Organic Synthesis International. Available at: [Link]
-
Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. National Institutes of Health. Available at: [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. Available at: [Link]
-
Current Development Status of MEK Inhibitors. MDPI. Available at: [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. Available at: [Link]
-
Half-maximal inhibitory concentration (IC50) values (nM) of MKP101 for human kinases. ResearchGate. Available at: [Link]
-
Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]
-
Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. ACS Publications. Available at: [Link]
-
Sandmeyer reaction. Wikipedia. Available at: [Link]
-
Sandmeyer Reaction. J&K Scientific LLC. Available at: [Link]
-
Discovery of Novel Mcl-1 Inhibitors with a 3-Substituted-1 H-indole-1-yl Moiety Binding to the P1-P3 Pockets to Induce Apoptosis in Acute Myeloid Leukemia Cells. PubMed. Available at: [Link]
-
ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE. National Institutes of Health. Available at: [Link]
-
IC:50 values of the different compounds in U87MG and LN229 cells after... ResearchGate. Available at: [Link]
-
Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). ACS Publications. Available at: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Design, Synthesis and Anticancer Activity Studies of Novel Indole Derivatives as Bcl-2/Mcl-1 dual inhibitors. ResearchGate. Available at: [Link]
-
Abstract A287: Discovery of c-Met kinase inhibitors for anticancer therapeutics. American Association for Cancer Research. Available at: [Link]
-
Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. National Institutes of Health. Available at: [Link]
-
A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. ResearchGate. Available at: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. Available at: [Link]
-
A Selective Small Molecule Inhibitor of c-Met Kinase Inhibits c-Met-dependent Phenotypes in Vitro and Exhibits Cytoreductive Antitumor Activity in Vivo. PubMed. Available at: [Link]
-
Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors. National Institutes of Health. Available at: [Link]
-
Design of indole- and MCR-based macrocycles as p53-MDM2 antagonists. ResearchGate. Available at: [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]
-
c-Met inhibitors. National Institutes of Health. Available at: [Link]
-
c-Met inhibitor. Wikipedia. Available at: [Link]
-
Abstract A287: Discovery of c-Met kinase inhibitors for anticancer therapeutics. American Association for Cancer Research. Available at: [Link]
-
Discovery of Small Molecule c-Met Inhibitors: Evolution and Profiles of Clinical Candidates. Bentham Science. Available at: [Link]
-
A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Bentham Science. Available at: [Link]
Sources
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 3. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current Development Status of MEK Inhibitors | MDPI [mdpi.com]
- 11. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 13. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Novel Mcl-1 Inhibitors with a 3-Substituted-1 H-indole-1-yl Moiety Binding to the P1-P3 Pockets to Induce Apoptosis in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Synthetic Route to 4-Methyl-1H-indole-7-carbonitrile
Abstract: 4-Methyl-1H-indole-7-carbonitrile is a valuable heterocyclic building block in the synthesis of complex pharmaceutical agents and agrochemicals. Its specific substitution pattern presents unique challenges for direct, single-step synthesis, necessitating a robust, multi-step approach for large-scale production. This application note details a comprehensive and scalable four-step synthetic strategy, beginning with the construction of the indole core via the classic Fischer indole synthesis, followed by a strategic functional group interconversion sequence—nitration, reduction, and Sandmeyer cyanation—to introduce the nitrile group at the C7 position. We provide in-depth, step-by-step protocols, discuss the critical process parameters for scale-up, and address the underlying chemical principles and safety considerations inherent to each transformation.
Strategic Overview and Retrosynthetic Analysis
The synthesis of highly substituted indoles often requires a strategic, multi-step approach rather than a direct assembly. The target molecule, 4-methyl-1H-indole-7-carbonitrile, is no exception. A direct C-H cyanation of 4-methylindole would likely suffer from poor regioselectivity, with the electronically rich C3 position being the most probable site of reaction. Therefore, a more controlled, multi-step pathway is required for a scalable and reliable synthesis.
Our retrosynthetic analysis identifies a classical and dependable functional group interconversion pathway. The target nitrile can be accessed from a primary aromatic amine via the Sandmeyer reaction, a cornerstone of industrial aromatic chemistry.[1][2] This precursor, 4-methyl-1H-indol-7-amine, is readily prepared by the chemical reduction of the corresponding 7-nitro derivative. The nitro group, in turn, can be installed onto the pre-formed 4-methyl-1H-indole core through electrophilic aromatic substitution. Finally, the 4-methyl-1H-indole scaffold itself can be efficiently constructed on a large scale using the well-established Fischer indole synthesis.[3][4]
Figure 1: Retrosynthetic analysis of 4-methyl-1H-indole-7-carbonitrile.
Overall Synthetic Workflow
The forward synthesis executes the strategy outlined above. Each step is designed to be high-yielding and amenable to scale-up, utilizing common industrial reagents and purification techniques.
Figure 2: Overall four-step synthetic workflow to the target compound.
Detailed Experimental Protocols
Safety Preamble: All operations should be conducted by trained chemists in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times. Specific hazards are noted in each section.
Step 1: Synthesis of 4-Methyl-1H-indole via Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for constructing the indole core from an arylhydrazine and a carbonyl compound under acidic conditions.[4] Polyphosphoric acid (PPA) or sulfuric acid are common catalysts for the cyclization step.
Protocol:
-
Hydrazone Formation: In a suitably sized reactor equipped with mechanical stirring, a temperature probe, and a reflux condenser, charge (3-methylphenyl)hydrazine hydrochloride (1.0 eq) and ethanol.
-
Add sodium pyruvate (1.05 eq) dissolved in a minimal amount of water.
-
Stir the mixture at room temperature for 2-3 hours. The formation of the hydrazone precipitate should be observed.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the crude phenylhydrazone intermediate.
-
Cyclization: To a separate reactor, pre-heat polyphosphoric acid (PPA) (10x weight of hydrazone) to 80-90 °C with vigorous mechanical stirring.
-
Carefully add the dried hydrazone in portions to the hot PPA. An exotherm will be observed; maintain the internal temperature below 120 °C.
-
After the addition is complete, heat the reaction mixture to 100-110 °C for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the hydrazone.
-
Work-up and Purification: Allow the mixture to cool to approximately 60-70 °C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic slurry with a concentrated aqueous solution of sodium hydroxide (NaOH) to pH 7-8, ensuring the temperature is controlled with an ice bath.
-
Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization from a hexane/ethyl acetate mixture to afford pure 4-methyl-1H-indole.
Step 2: Regioselective Nitration of 4-Methyl-1H-indole
Electrophilic substitution on the indole ring is complex. While the C3 position is most reactive, under carefully controlled nitrating conditions, substitution at other positions can be achieved. For 4-methylindole, nitration at the C7 position is feasible, though isomeric impurities are possible.
Protocol:
-
Reaction Setup: In a reactor equipped for low-temperature reactions, dissolve 4-methyl-1H-indole (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at -10 to -5 °C. Stir until a homogeneous solution is formed.
-
Nitrating Agent Addition: In a separate flask, dissolve potassium nitrate (KNO₃) (1.0 eq) in a minimum amount of concentrated H₂SO₄ with cooling.
-
Add the KNO₃/H₂SO₄ solution dropwise to the indole solution, ensuring the internal temperature does not rise above 0 °C.
-
Stir the reaction at -5 to 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Carefully pour the reaction mixture onto a large volume of crushed ice.
-
A precipitate (the desired 4-methyl-7-nitro-1H-indole) will form. Filter the solid and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product under vacuum. Recrystallization from ethanol or isopropanol can be performed to improve purity.
Step 3: Reduction of 4-Methyl-7-nitro-1H-indole
The reduction of the aromatic nitro group to a primary amine is a standard transformation. Reduction with tin(II) chloride (SnCl₂) in acidic media is a reliable and scalable method.
Protocol:
-
Reaction Setup: Charge a reactor with 4-methyl-7-nitro-1H-indole (1.0 eq) and ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated hydrochloric acid (HCl).
-
Heat the mixture to reflux (approx. 70-80 °C) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and basify by the slow addition of a concentrated NaOH solution to pH > 10. A thick precipitate of tin salts will form.
-
Filter the slurry through a pad of celite, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield crude 4-methyl-1H-indol-7-amine, which can often be used in the next step without further purification.
Step 4: Sandmeyer Cyanation to 4-Methyl-1H-indole-7-carbonitrile
The Sandmeyer reaction converts a primary aromatic amine into a nitrile via an intermediate diazonium salt.[5][6] This step involves hazardous materials and requires strict temperature control.
Protocol:
-
Diazotization (Hazard: Diazonium salts are potentially explosive and should not be isolated. Maintain low temperatures at all times.)
-
Suspend 4-methyl-1H-indol-7-amine (1.0 eq) in a mixture of water and concentrated HCl at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, keeping the temperature strictly below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Cyanation (Hazard: Copper(I) cyanide and hydrogen cyanide gas are highly toxic. Perform in a highly efficient fume hood.)
-
In a separate reactor, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water.
-
Warm this solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution from the previous step to the hot cyanide solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, continue to heat the mixture at 70-80 °C for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract several times with ethyl acetate.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry over Na₂SO₄ and concentrate under reduced pressure.
-
The crude product should be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product, 4-methyl-1H-indole-7-carbonitrile.
-
Scale-Up and Process Optimization
Transitioning from lab scale to pilot or manufacturing scale requires careful consideration of several key parameters.
| Parameter | Step 1 (Fischer Indole) | Step 2 (Nitration) | Step 3 (Reduction) | Step 4 (Sandmeyer) |
| Thermal Management | Cyclization in PPA is exothermic. Control rate of addition. | Highly exothermic. Requires efficient cooling and slow addition of nitrating agent. | Refluxing is endothermic, but quenching is exothermic. | Diazotization is highly exothermic and requires strict T < 5 °C. Cyanation is also exothermic (N₂ evolution). |
| Reagent Handling | PPA is viscous and corrosive. | Concentrated H₂SO₄ is highly corrosive. | Concentrated HCl is corrosive. | NaNO₂ is an oxidizer. CuCN/NaCN are highly toxic. Potential for HCN gas release. |
| Work-up | Quenching hot PPA in ice is hazardous; requires slow addition. Large volumes for extraction. | Quenching in ice is standard. Filtration of product. | Basification generates large amounts of tin hydroxide precipitate, which can be difficult to filter. | Potential for residual cyanide in aqueous waste streams requires dedicated disposal protocols. |
| Cycle Time | Dominated by the cyclization and work-up steps. | Relatively short reaction time, but low temperature requirement can extend operational time. | Dominated by reflux time and filtration of tin salts. | Dominated by slow additions for safety and temperature control. |
| Purification | Recrystallization is preferred for scale-up to avoid chromatography. | Recrystallization is effective for this intermediate. | Often used crude. If needed, chromatography is required. | Chromatography is typically necessary to ensure high purity of the final product. |
Safety and Hazard Management
-
Nitration (Step 2): The use of concentrated sulfuric acid and potassium nitrate creates a powerful nitrating mixture. The reaction is highly exothermic and can lead to runaway reactions if cooling is insufficient. Uncontrolled reactions can produce large volumes of toxic nitrogen oxides.
-
Diazonium Salts (Step 4): Aryl diazonium salts are thermally unstable and can decompose explosively, especially if allowed to dry. They should always be kept in solution at low temperatures (0-5 °C) and used immediately after preparation.
-
Cyanides (Step 4): Copper(I) cyanide and sodium cyanide are extremely toxic by ingestion, inhalation, and skin contact. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. All operations involving cyanides must be performed in a high-performance fume hood, and a dedicated cyanide quench station (e.g., bleach or hydrogen peroxide solution) should be readily available. All cyanide-contaminated waste must be treated and disposed of according to strict environmental regulations.
References
-
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006, 106(7), 2875–2911. [Link]
-
Fischer indole synthesis - Wikipedia. [Link]
-
A three-component Fischer indole synthesis - PubMed. [Link]
-
Bischler–Möhlau indole synthesis - Wikipedia. [Link]
-
Site-Selective Electrochemical C-H Cyanation of Indoles - Organic Chemistry Portal. [Link]
-
Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC - NIH. [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides - PMC - NIH. [Link]
-
Sandmeyer reaction - Wikipedia. [Link]
-
Bischler–Möhlau indole synthesis - chemeurope.com. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]
-
Sandmeyer Reaction - J&K Scientific LLC. [Link]
-
Sandmeyer Reaction Mechanism - BYJU'S. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer - ACS Publications. [Link]
-
Cu-Catalyzed Cyanation of Indoles with Acetonitrile as a Cyano Source - ACS Figshare. [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC - PubMed Central. [Link]
-
1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. [Link]
-
Synthesis of indoles - Organic Chemistry Portal. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-methyl-1H-indole-7-carbonitrile
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-methyl-1H-indole-7-carbonitrile. It addresses common experimental challenges through a series of troubleshooting FAQs and detailed protocols, designed to ensure procedural robustness and successful outcomes.
Introduction: The Synthetic Challenge
4-methyl-1H-indole-7-carbonitrile is a valuable heterocyclic building block in medicinal chemistry. Its synthesis, while achievable, is often plagued by issues related to regioselectivity, functional group stability, and the introduction of the C7-nitrile group. This guide provides expert insights into two primary synthetic routes, outlining the underlying chemical principles and offering practical solutions to common problems.
Section 1: Strategic Planning & General FAQs
Q1: What are the primary synthetic routes to 4-methyl-1H-indole-7-carbonitrile?
The two most common and logical strategies for introducing the C7-nitrile group onto the 4-methyl-1H-indole scaffold are:
-
The Sandmeyer Reaction: This classical route involves the diazotization of a 7-amino-4-methyl-1H-indole precursor, followed by a copper(I) cyanide-mediated displacement.[1][2][3]
-
Palladium-Catalyzed Cyanation: A more modern approach that utilizes a palladium catalyst to couple a 7-halo-4-methyl-1H-indole (typically bromo or iodo) with a cyanide source.[4]
The choice between these routes depends on the availability of starting materials, functional group tolerance, and safety considerations related to cyanide sources.
Caption: Retrosynthetic analysis for 4-methyl-1H-indole-7-carbonitrile.
Section 2: Troubleshooting the Sandmeyer Reaction Route
This pathway is potent but requires careful control of reaction conditions to avoid common pitfalls.
Q2: My diazotization of 7-amino-4-methyl-1H-indole is failing or giving a complex mixture. What's going wrong?
Failure at the diazotization stage is almost always linked to temperature control or the stability of the diazonium salt.
-
Causality - Temperature: The formation of the diazonium salt from an amine using nitrous acid (generated in situ from NaNO₂ and a strong acid) is highly exothermic. Aryl diazonium salts are notoriously unstable and can decompose violently when isolated or warmed. For indole-based systems, which are electron-rich and sensitive, maintaining a temperature of 0-5 °C is critical. Exceeding this range leads to premature decomposition of the salt into a multitude of byproducts, primarily undesired phenols from reaction with water.
-
Causality - Acid Choice: The choice of acid (e.g., HCl, H₂SO₄) is also important. Sufficient acid is required to fully protonate the starting amine and generate nitrous acid. An insufficient amount can lead to incomplete diazotization and unwanted side reactions like azo-coupling between the diazonium salt and the unreacted starting amine.
Troubleshooting Steps:
-
Ensure your reaction vessel is submerged in an ice/salt bath to maintain the internal temperature below 5 °C.
-
Add the sodium nitrite solution dropwise and slowly to control the exotherm.
-
Use the generated diazonium salt solution immediately in the subsequent cyanation step. Do not let it warm up or stand for extended periods.
Q3: The final copper-cyanide displacement step is giving a low yield of the nitrile product. What are the likely causes?
Low yields in the Sandmeyer cyanation step often point to issues with the copper catalyst or competing side reactions.
-
Causality - Catalyst Activity: The Sandmeyer reaction relies on a single-electron transfer from a copper(I) species to the diazonium salt, generating an aryl radical.[3][5] If you are using copper(I) cyanide (CuCN), its purity is paramount. If it has been oxidized to copper(II), the catalytic cycle will be inefficient. It is often preferable to prepare the copper(I) cyanide solution fresh.
-
Causality - Side Reactions: The primary competing reaction is the formation of the corresponding phenol if the diazonium salt solution is added to a neutral or insufficiently acidic cyanide solution. The aryl radical intermediate can also be quenched by the solvent or other species, leading to proto-deamination (loss of the diazonium group and replacement by hydrogen).
Troubleshooting Steps:
-
Prepare the CuCN solution by dissolving it in a solution of NaCN or KCN in water to form the soluble [Cu(CN)₂]⁻ complex. This ensures a high concentration of the active copper(I) species.
-
Ensure the copper-cyanide solution is buffered or slightly acidic before adding the cold diazonium salt solution to suppress phenol formation.
-
Add the diazonium salt solution slowly beneath the surface of the vigorously stirred copper-cyanide solution to ensure rapid reaction and minimize decomposition.
Section 3: Troubleshooting Palladium-Catalyzed Cyanation
This method often provides higher yields and better functional group tolerance but has its own set of critical parameters.
Q4: My Pd-catalyzed cyanation of 7-bromo-4-methyl-1H-indole is not proceeding to completion. What should I investigate?
Incomplete conversion in palladium-catalyzed cross-coupling reactions is typically due to catalyst deactivation, suboptimal ligand choice, or issues with the cyanide source.
-
Causality - Catalyst and Ligand: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the cyanide source and reductive elimination to form the product. The indole N-H proton can be acidic enough to interfere with basic ligands or intermediates, potentially leading to catalyst deactivation. While C7 substitution is less prone to this than C2/C3, it can still be a factor.[6] The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the reaction steps.
-
Causality - Cyanide Source: Different cyanide sources have vastly different reactivities and solubilities.
-
Zinc Cyanide (Zn(CN)₂): A common choice, but it is highly toxic and requires higher temperatures. It functions by transferring a cyanide group to the palladium center.[4]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A significantly less toxic and more environmentally benign alternative.[4][7] However, its low solubility in organic solvents often requires biphasic conditions or specific additives to be effective.[7]
-
Acetone Cyanohydrin: Can be used as a cyanide source in the presence of a base, offering a way to control the cyanide concentration in the reaction.[8][9]
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low conversion in Pd-catalyzed cyanation.
Section 4: Protocols and Data
Table 1: Comparison of Cyanation Methodologies
| Parameter | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |
| Precursor | 7-Amino-4-methyl-1H-indole | 7-Halo (Br, I)-4-methyl-1H-indole |
| Key Reagents | NaNO₂, Strong Acid, CuCN | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., dppf), Cyanide Source |
| Typical Temp. | 0-5 °C (Diazotization), RT to 60 °C (Cyanation) | 80-140 °C |
| Pros | Uses inexpensive reagents. Well-established classical method. | Generally higher yields. Broader functional group tolerance. Milder for some substrates. |
| Cons | Unstable diazonium intermediate. Potentially explosive hazard. Often lower yields and more side products. | Expensive catalysts and ligands. Requires anhydrous/anaerobic conditions. Catalyst sensitivity. |
| Common Cyanide Source | Copper(I) Cyanide (CuCN) | Zinc Cyanide (Zn(CN)₂), Potassium Ferrocyanide (K₄[Fe(CN)₆])[7] |
Protocol: Sandmeyer Cyanation of 7-Amino-4-methyl-1H-indole
Safety Warning: This reaction involves highly toxic cyanides and a potentially explosive diazonium intermediate. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE). Diazonium salts should never be isolated or allowed to dry.
Part A: Diazotization
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 7-amino-4-methyl-1H-indole (1.46 g, 10 mmol) in a mixture of concentrated HCl (5 mL) and water (15 mL).
-
Cool the stirred suspension to 0 °C using an ice-salt bath. The internal temperature must not exceed 5 °C.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂) (0.76 g, 11 mmol) in water (5 mL).
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 20 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. This cold solution of the diazonium salt should be used immediately.
Part B: Cyanation
-
In a separate 500 mL flask, dissolve copper(I) cyanide (1.35 g, 15 mmol) and sodium cyanide (1.47 g, 30 mmol) in water (30 mL). Gently warm to 50 °C if necessary to achieve a clear solution, then cool back to room temperature.
-
Carefully and slowly, add the cold diazonium salt solution from Part A to the stirred copper-cyanide solution. Vigorous evolution of nitrogen gas will occur. Use a wide-bore cannula or dropping funnel to prevent clogging.
-
After the addition is complete, allow the mixture to warm to room temperature, then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The crude product often precipitates as a dark solid.
Part C: Work-up and Purification
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-methyl-1H-indole-7-carbonitrile.
References
- This citation is not available in the search results.
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
Guitet, E., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available at: [Link]
-
Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
-
Ren, X., et al. (2011). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Available at: [Link]
- This citation is not available in the search results.
-
Garg, N. K., et al. (2013). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]
-
Organic Syntheses. Methyl indole-4-carboxylate. Available at: [Link]
- This citation is not available in the search results.
-
Vantourout, J. C., et al. (2021). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K₄[Fe(CN)₆]. ACS Catalysis. Available at: [Link]
-
Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available at: [Link]
- This citation is not available in the search results.
-
Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. Available at: [Link]
-
Shastin, A. V. (2019). Transition Metal-Catalyzed Cyanation Reactions. Shodhganga. Available at: [Link]
-
Organic Syntheses. Copper-catalyzed Cyanation of Alkenyl Iodides. Available at: [Link]
-
Organic Chemistry Portal. Site-Selective Electrochemical C-H Cyanation of Indoles. Available at: [Link]
- This citation is not available in the search results.
-
Kumar, S., et al. (2017). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Asian Journal of Organic Chemistry. Available at: [Link]
- This citation is not available in the search results.
-
Henderson, J. L., et al. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic Letters. Available at: [Link]
-
Hanson, P., et al. (2002). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
- This citation is not available in the search results.
- This citation is not available in the search results.
Sources
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed amination of unprotected halo-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 4-Methyl-1H-indole-7-carbonitrile
Welcome to the technical support center for the synthesis and yield optimization of 4-methyl-1H-indole-7-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, validated protocols to enhance your synthetic outcomes.
Introduction: The Challenge of Regiocontrolled Indole Synthesis
4-Methyl-1H-indole-7-carbonitrile is a valuable building block in medicinal chemistry, often serving as a key intermediate for pharmacologically active agents. However, its synthesis presents a common challenge in heterocyclic chemistry: achieving precise regiocontrol on the indole scaffold. Direct functionalization of the 4-methyl-indole core often leads to mixtures of isomers, with substitution favoring the more electronically activated C3 position[1].
This guide focuses on a robust and scalable two-step strategy that ensures exclusive formation of the 7-cyano isomer. We will address potential pitfalls in each step and provide clear, actionable solutions.
Recommended Synthetic Pathway Overview
Our recommended approach involves the construction of a 7-halo-4-methyl-indole intermediate, followed by a palladium-catalyzed cyanation. This strategy leverages well-established and reliable transformations, offering multiple points for optimization.
Caption: Troubleshooting logic for the Pd-catalyzed cyanation step.
-
Cause A: Catalyst Deactivation
-
Expertise & Experience: The active Pd(0) species is highly susceptible to oxidation. Oxygen contamination, even at trace levels, can irreversibly damage the catalyst and halt the reaction. The indole N-H can also interact with the catalyst; while N-protection is an option, it adds steps. A well-chosen ligand can often stabilize the catalyst sufficiently without protection.
-
Troubleshooting Steps:
-
Rigorous Degassing: The reaction solvent (e.g., DMF, DMAc) must be thoroughly degassed. The "freeze-pump-thaw" method (3 cycles) is superior to simple argon bubbling.
-
Use an Effective Ligand: While many phosphine ligands can work, bulky, electron-rich ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Xantphos are excellent for stabilizing the catalytic species and promoting the reductive elimination step.
-
Inert Atmosphere: Assemble the reaction in a glovebox or using Schlenk line techniques. Ensure all reagents are added under a counterflow of inert gas.
-
-
-
Cause B: Suboptimal Reaction Conditions
-
Expertise & Experience: Aryl bromides are generally reactive substrates, but the electron-rich nature of the indole ring can influence the kinetics. Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Troubleshooting Steps:
-
Solvent Choice: Use a high-boiling polar aprotic solvent like DMF or DMAc to allow for higher reaction temperatures.
-
Temperature Screening: If the reaction is slow at 100-110 °C, incrementally increase the temperature to 120-130 °C. Monitor for potential decomposition by TLC or LC-MS.
-
Reagent Purity: Ensure the 7-bromo-4-methyl-1H-indole intermediate is pure. Impurities from the Grignard step can interfere with the palladium catalyst.
-
-
Optimization Data for Palladium-Catalyzed Cyanation
The following table provides starting points for optimizing the cyanation of an aryl bromide.
| Entry | Catalyst (mol%) | Ligand (mol%) | Cyanide Source | Solvent | Temp (°C) | Typical Yield | Reference Insight |
| 1 | Pd₂(dba)₃ (2.5) | dppf (5.5) | Zn(CN)₂ | DMF | 120 | Good-Excellent | Standard, reliable conditions |
| 2 | Pd(OAc)₂ (5) | Xantphos (6) | Zn(CN)₂ | DMAc | 130 | Excellent | For sterically hindered or less reactive substrates |
| 3 | Pd(PPh₃)₄ (5) | - | Zn(CN)₂ | DMF | 110 | Moderate-Good | Simpler setup, but may be less efficient |
Yields are generalized from similar transformations reported in the literature. [2][3] Question 3: I've successfully synthesized the product, but purification is difficult due to persistent impurities. What are the best practices?
Answer: Purification challenges usually arise from palladium residues or closely related organic byproducts.
-
Problem: Palladium Residues (Black/Colloidal Solids)
-
Solution: After the reaction is complete, cool the mixture and dilute with a solvent like ethyl acetate. To sequester residual palladium, wash the organic layer with aqueous ammonium hydroxide or a solution of sodium sulfide. Alternatively, filtering the crude mixture through a pad of Celite® and activated charcoal can effectively remove a significant amount of metallic palladium.
-
-
Problem: Co-eluting Byproducts
-
Solution:
-
Recrystallization: 4-Methyl-1H-indole-7-carbonitrile is a solid. Recrystallization is often a more effective and scalable purification method than chromatography. Screen various solvent systems (e.g., ethyl acetate/hexanes, toluene, ethanol/water).
-
Chromatography Optimization: If chromatography is necessary, try switching the solvent system polarity or using a different stationary phase. For instance, if a standard ethyl acetate/hexanes gradient on silica gel fails, consider a toluene/acetone system or using alumina as the stationary phase.
-
-
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-4-methyl-1H-indole
This protocol is adapted from the principles of the Bartoli indole synthesis. [4][5]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, a dropping funnel, and an argon inlet, add 1-bromo-2-methyl-3-nitrobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add vinyl magnesium bromide (3.0 eq, 1.0 M solution in THF) dropwise via the addition funnel over 1.5 hours, ensuring the internal temperature does not exceed -70 °C.
-
Warming: After the addition is complete, allow the dark-colored reaction mixture to warm slowly to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield 7-bromo-4-methyl-1H-indole.
Protocol 2: Synthesis of 4-Methyl-1H-indole-7-carbonitrile
This protocol is based on established palladium-catalyzed cyanation methods. [2]
-
Setup: In a Schlenk flask, combine 7-bromo-4-methyl-1H-indole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.055 eq).
-
Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF, ~0.1 M) via syringe.
-
Heating: Heat the reaction mixture to 120 °C in a preheated oil bath and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling & Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Filtration: Filter the mixture through a pad of Celite® to remove insoluble palladium species.
-
Extraction: Separate the layers of the filtrate. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water (3x) to remove DMF, followed by a brine wash.
-
Drying & Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography to afford pure 4-methyl-1H-indole-7-carbonitrile.
Frequently Asked Questions (FAQs)
Q: Are there alternative synthetic routes to this molecule? A: Yes, other classical indole syntheses could be adapted. For example, a Fischer indole synthesis could be envisioned starting from (2-cyano-5-methylphenyl)hydrazine. [6][7]However, the synthesis of this substituted hydrazine can be complex and may offer lower overall yields than the Bartoli/Cyanation route. A Leimgruber-Batcho synthesis is another possibility but would require a suitably substituted o-nitrotoluene, which may not be readily available. [8] Q: What are the key analytical techniques to confirm my product? A: A combination of techniques is essential for unambiguous characterization:
-
¹H NMR: Will confirm the structure and regiochemistry. Expect to see characteristic signals for the indole protons, the methyl group, and distinct aromatic splitting patterns.
-
¹³C NMR: Will show the correct number of carbon signals, including the diagnostic nitrile carbon (C≡N) typically around 117-120 ppm.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band around 2220-2230 cm⁻¹ is a definitive indicator of the nitrile functional group.
-
HPLC: Is crucial for determining the purity of the final compound.
Q: What are the primary safety concerns for this synthesis? A:
-
Grignard Reagents: Are pyrophoric and react violently with water. Must be handled under an inert atmosphere using proper syringe techniques.
-
Zinc Cyanide: Is highly toxic. Avoid inhalation of dust and contact with skin. All manipulations should be performed in a well-ventilated fume hood. Quenching any reaction containing cyanide with acid will produce highly toxic hydrogen cyanide (HCN) gas; therefore, all cyanide-containing waste must be treated with bleach (sodium hypochlorite) to oxidize it to the much less toxic cyanate before disposal.
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
Hrizi, A., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(15), 3539. [Link]
-
Royal Society of Chemistry. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Retrieved from [Link]
-
RosDok, University of Rostock. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Retrieved from [Link]
-
Beilstein Journals. (2022). Carbonylative synthesis and functionalization of indoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2018). How can synthesis 4-bromo indole and 4-methyl indole? Retrieved from [Link]
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
Troubleshooting 4-methyl-1H-indole-7-carbonitrile purification
<_ _>
Welcome to the technical support center for 4-methyl-1H-indole-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for the purification and troubleshooting of this compound. My aim is to combine established scientific principles with practical, field-tested insights to help you navigate the common challenges associated with this molecule.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, a foundational understanding of 4-methyl-1H-indole-7-carbonitrile's properties is crucial. This knowledge informs every decision we make, from solvent selection to the choice of chromatographic media.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂ | [1] |
| Molecular Weight | 156.19 g/mol | [2] |
| Physical Form | Solid | [2] |
| Purity (Typical) | ≥98% | [1][2] |
| Storage Conditions | Keep in a dark place, sealed in a dry, room temperature environment. | [1][2] |
Indole derivatives, in general, can be sensitive to light and air, sometimes leading to coloration (e.g., a pinkish hue) due to oxidation or polymerization.[3] Therefore, proper storage is the first step in preventing purification challenges.
II. Troubleshooting Purification: A Step-by-Step Guide
Purification of indole derivatives can be challenging due to the potential for closely related impurities. This section provides a logical workflow to diagnose and resolve common purification issues.
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting the purification of 4-methyl-1H-indole-7-carbonitrile.
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-1H-indole-7-carbonitrile Synthesis
Introduction
Welcome to the technical support center for the synthesis of 4-methyl-1H-indole-7-carbonitrile. This valuable heterocyclic compound is a key building block in the development of various pharmaceutical agents. Its synthesis, however, can present several challenges, from achieving regioselectivity to maximizing yield and purity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis. We will explore common synthetic routes, delve into the mechanistic reasoning behind experimental choices, and provide actionable protocols to overcome common hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing 4-methyl-1H-indole-7-carbonitrile?
There are two predominant strategies for the synthesis of 4-methyl-1H-indole-7-carbonitrile:
-
Palladium-Catalyzed Cyanation of a Halogenated Indole Precursor: This is a highly efficient and versatile method that involves the cross-coupling of a 7-halo-4-methyl-1H-indole (typically bromo- or iodo-) with a cyanide source. This approach benefits from the broad functional group tolerance of modern palladium catalysis.
-
Construction of the Indole Ring with a Pre-existing Cyano Group: This strategy involves building the indole scaffold from a starting material that already contains the nitrile functionality. A common example is the Fischer indole synthesis using a substituted phenylhydrazine and a carbonyl compound.[1]
The choice between these routes often depends on the availability and cost of the starting materials.
Q2: I am experiencing low yields in my palladium-catalyzed cyanation of 7-bromo-4-methyl-1H-indole. What are the likely causes and how can I optimize the reaction?
Low yields in palladium-catalyzed cyanation reactions are a common issue and can often be traced back to several key factors.
Potential Causes:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by excess cyanide ions, which can strongly coordinate to the metal center.[2]
-
Suboptimal Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.
-
Insufficiently Anhydrous Conditions: Water can interfere with the reaction, particularly if using cyanide sources that are sensitive to hydrolysis.
-
Poor Solubility of Reagents: The insolubility of the cyanide source or other reagents can lead to a heterogeneous reaction mixture and incomplete conversion.
-
Side Reactions: Competing side reactions, such as hydrodehalogenation (replacement of the bromine with hydrogen), can reduce the yield of the desired product.
Troubleshooting and Optimization Workflow:
Here is a systematic approach to optimizing your reaction conditions:
Diagram: Troubleshooting Workflow for Low Yield in Cyanation
Caption: A systematic workflow for troubleshooting low yields in palladium-catalyzed cyanation reactions.
Detailed Optimization Protocol:
A recommended starting point for the palladium-catalyzed cyanation of 7-bromo-4-methyl-1H-indole is the use of potassium hexacyanoferrate(II) as a non-toxic and relatively stable cyanide source.
| Parameter | Recommended Starting Condition | Optimization Range/Considerations |
| Palladium Pre-catalyst | Pd(OAc)₂ (2-5 mol%) | Other Pd(0) or Pd(II) sources like Pd₂(dba)₃ can be screened. |
| Ligand | XPhos (4-10 mol%) | Buchwald-type ligands are often effective. SPhos or dppf are also good alternatives. |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O (0.5-0.6 equiv) | Zinc cyanide (Zn(CN)₂) is another common choice. |
| Base | K₂CO₃ (2 equiv) or KOAc (1.25 equiv) | The choice of base can significantly impact the reaction outcome. |
| Solvent | Dioxane/Water (e.g., 1:1 or 2:1) | DMF or DMSO can also be used, but require rigorous degassing. |
| Temperature | 100 °C | Temperatures can be varied from 80-120 °C. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS to determine the optimal reaction time. |
Q3: I am attempting a Fischer indole synthesis to create the 4-methyl-1H-indole-7-carbonitrile scaffold, but the reaction is failing. What are some common pitfalls?
The Fischer indole synthesis is a classic and powerful method, but its success is highly dependent on the specific substrates and reaction conditions.[3]
Common Causes of Failure:
-
Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl component can sterically hinder the key[4][4]-sigmatropic rearrangement step.
-
Electronic Effects: Electron-withdrawing groups on the phenylhydrazine can disfavor the cyclization, while strongly electron-donating groups can sometimes lead to side reactions.[5]
-
Incorrect Acid Catalyst or Concentration: The choice and strength of the acid catalyst are critical. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or mineral acids like HCl and H₂SO₄. The optimal acid is often found through empirical screening.
-
Side Reactions of the Nitrile Group: The nitrile group itself can potentially undergo hydrolysis or other transformations under the strongly acidic and often high-temperature conditions of the Fischer indole synthesis.
Troubleshooting Strategies:
-
Catalyst Screening: Systematically screen a variety of Brønsted and Lewis acid catalysts.
-
Temperature Optimization: Gradually increase the reaction temperature, as some Fischer indolizations require significant thermal energy.
-
Protecting Groups: If side reactions are suspected, consider protecting the indole nitrogen with a group like Boc or Tosyl, which can be removed after the cyclization.
-
Alternative Synthetic Routes: If the Fischer indole synthesis proves consistently problematic for your specific substrate, it may be more efficient to pursue a palladium-catalyzed cyanation approach on a pre-formed indole ring.
Q4: During the purification of 4-methyl-1H-indole-7-carbonitrile by column chromatography, I am observing significant product loss or streaking on the column. How can I improve my purification?
Indole derivatives, particularly those with polar functional groups like a nitrile, can sometimes be challenging to purify by silica gel chromatography due to their tendency to interact strongly with the stationary phase.
Tips for Improved Chromatographic Purification:
-
Solvent System Optimization: A common eluent system is a mixture of hexanes and ethyl acetate. If your compound is streaking, try adding a small amount (0.5-1%) of a polar modifier like methanol or a basic modifier like triethylamine to the eluent.
-
Deactivation of Silica Gel: Pre-treating your silica gel with a dilute solution of triethylamine in your eluent can help to cap the acidic silanol groups and reduce tailing of basic compounds.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (neutral or basic) or a C18-functionalized reverse-phase silica gel.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization can be an excellent final purification step to obtain highly pure material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 7-Bromo-4-methyl-1H-indole
This protocol is a general starting point and may require optimization for your specific setup.
Diagram: Workflow for Palladium-Catalyzed Cyanation
Caption: A step-by-step workflow for the palladium-catalyzed cyanation of 7-bromo-4-methyl-1H-indole.
Materials:
-
7-Bromo-4-methyl-1H-indole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)
-
XPhos (0.04-0.10 equiv)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5-0.6 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a dry Schlenk flask or sealed reaction vial under an inert atmosphere (e.g., argon or nitrogen), add 7-bromo-4-methyl-1H-indole, palladium(II) acetate, XPhos, potassium hexacyanoferrate(II) trihydrate, and potassium carbonate.
-
Evacuate and backfill the reaction vessel with the inert gas three times.
-
Add the degassed 1,4-dioxane and degassed deionized water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
References
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available at: [Link]
-
(PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. Available at: [Link]
- CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. Google Patents.
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]
-
N-Cyano-2,2′-biphenyldicarboimide as a Cyanation Reagent for Co(III)-Catalyzed C–H Cyanation of Indoles in Ionic Liquids. Organic Letters. Available at: [Link]
-
The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
-
Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. ChemistryOpen. Available at: [Link]
-
Problems with Fischer indole synthesis. Reddit. Available at: [Link]
-
Indoles in Multicomponent Processes (MCPs). Chemical Reviews. Available at: [Link]
-
Site-Selective Electrochemical C–H Cyanation of Indoles. Organic Letters. Available at: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Indoles. University of Calgary. Available at: [Link]
-
Sandmeyer reaction. L.S.College, Muzaffarpur. Available at: [Link]
-
Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available at: [Link]
-
7-Iodo-1H-indole-3-carbonitrile. Molbank. Available at: [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. SN Applied Sciences. Available at: [Link]
-
Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters. Available at: [Link]
-
The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. Available at: [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. ACS Omega. Available at: [Link]
-
Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media. The Journal of Organic Chemistry. Available at: [Link]
-
(PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Methyl-1H-indole-7-carbonitrile
Welcome to the technical support center for the synthesis of 4-methyl-1H-indole-7-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable indole intermediate. The indole scaffold is a privileged structure in numerous pharmaceuticals, and the specific substitution pattern of this target molecule presents unique synthetic challenges.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, focusing on the common side reactions and impurities encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of 4-methyl-1H-indole-7-carbonitrile is typically approached via two primary strategic routes:
-
Late-Stage Cyanation: Constructing the 4-methyl-1H-indole core first, followed by the introduction of the 7-cyano group.
-
Early-Stage Cyanation: Utilizing a precursor that already contains the cyano group before the indole ring is formed.
Each strategy has its own set of common side reactions. We will address the most critical issues for the most prevalent and modern synthetic methods.
Section 1: Late-Stage Palladium-Catalyzed Cyanation of 7-Halo-4-methyl-1H-indole
This is a powerful and convergent approach, typically involving the cross-coupling of 7-bromo- or 7-iodo-4-methyl-1H-indole with a cyanide source. However, the reaction is sensitive to conditions that can lead to catalyst deactivation and unwanted byproducts.
FAQ 1: My Pd-catalyzed cyanation of 7-bromo-4-methylindole stalls, and I observe significant amounts of 4-methylindole (hydrodehalogenation byproduct). What is causing this and how can I minimize it?
Answer: This is a classic and frequently encountered problem in palladium-catalyzed cross-coupling reactions. The formation of 4-methylindole is a result of hydrodehalogenation, a competing reductive pathway where the bromine atom is replaced by a hydrogen atom. This side reaction can be promoted by several factors:
-
Mechanism of Hydrodehalogenation: This pathway can be initiated by the presence of trace amounts of water or other protic sources, which can protonate the organopalladium intermediate. Alternatively, certain phosphine ligands can undergo P-C bond cleavage to generate species that act as hydride donors, or the solvent itself can serve as a hydride source under certain conditions.
-
Catalyst System: The choice of palladium source, and especially the ligand, is critical. Bulky, electron-rich phosphine ligands are often employed to promote the desired reductive elimination step that forms the C-CN bond, but an improper choice can favor side reactions.
-
Reaction Conditions: Impurities in the starting material, solvent, or base can contribute to this side reaction. Temperature also plays a role; higher temperatures can sometimes increase the rate of hydrodehalogenation.
Troubleshooting Protocol: Minimizing Hydrodehalogenation
-
Rigorous Control of Reaction Atmosphere:
-
Step 1: Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Step 2: Use a high-purity, anhydrous solvent (e.g., dioxane, DMF, or toluene). It is best practice to use solvent from a freshly opened bottle or one that has been passed through a solvent purification system.
-
Step 3: Degas the reaction mixture thoroughly before adding the catalyst. This is typically done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Step 4: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction.
-
-
Optimize the Catalyst System:
-
Recommended System: A combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos often gives excellent results. These ligands facilitate the reductive elimination step, outcompeting the hydrodehalogenation pathway.
-
Cyanide Source Selection: Use a cyanide source that is less prone to generating high concentrations of free cyanide, which can inhibit the catalyst. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an excellent choice as it's less toxic and provides a slow release of cyanide ions.[2]
-
-
Protect the Indole N-H:
-
The acidic proton on the indole nitrogen can interfere with the reaction, particularly with the base or the catalyst. Protecting the nitrogen, for example with a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group, can significantly improve reaction outcomes by preventing unwanted acid-base interactions and improving substrate solubility.[3][4][5] The protecting group can be removed under standard conditions after the cyanation is complete.
-
Table 1: Comparison of Conditions for Pd-Catalyzed Cyanation
| Parameter | Condition A (Problematic) | Condition B (Optimized) | Rationale for Improvement |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos | Bulky biarylphosphine ligand accelerates reductive elimination. |
| Cyanide Source | KCN or NaCN | K₄[Fe(CN)₆] or Zn(CN)₂ | Reduces catalyst poisoning and improves safety.[2] |
| Solvent | Technical grade DMF | Anhydrous, degassed Dioxane | Minimizes protic impurities that lead to hydrodehalogenation. |
| N-Protection | Unprotected | N-Boc or N-SEM | Prevents side reactions at the N-H position.[3][4] |
Workflow: Main Reaction vs. Side Reaction
Sources
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of 4-Methyl-1H-Indole-7-Carbonitrile
Welcome to the technical support center for the purification of 4-methyl-1H-indole-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this key intermediate in high purity. We will delve into common challenges encountered during its purification and offer practical, field-tested solutions.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 4-methyl-1H-indole-7-carbonitrile.
Issue 1: Low Yield After Column Chromatography
Question: I am experiencing significant product loss during silica gel column chromatography of 4-methyl-1H-indole-7-carbonitrile. What are the likely causes and how can I mitigate this?
Answer:
Low recovery from a silica column is a frequent issue when purifying indole derivatives. The primary reasons often revolve around the interaction of the indole's nitrogen with the acidic silica gel, leading to streaking and irreversible adsorption.
Potential Causes & Solutions:
-
Strong Adsorption to Silica: The lone pair of electrons on the indole nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This is particularly problematic for indoles.
-
Solution 1: Deactivation of Silica Gel: Before packing your column, you can co-slurry the silica gel with a small amount of a volatile base, such as triethylamine (0.1-1% v/v) or ammonia solution, in your starting eluent. This neutralizes the acidic sites and significantly reduces tailing and product loss.
-
Solution 2: Use of Alternative Stationary Phases: Consider using deactivated silica gel, alumina (basic or neutral), or C18-functionalized silica (reverse-phase chromatography) if your compound and impurities have suitable solubility.
-
-
Improper Solvent System: An inappropriate mobile phase can lead to poor separation and apparent yield loss.
-
Solution: Meticulously develop your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your target compound. A common eluent system for indole derivatives is a gradient of ethyl acetate in hexanes or petroleum ether. For 4-methyl-1H-indole-7-carbonitrile, which is moderately polar, a starting mixture of 10-20% ethyl acetate in hexanes is a reasonable starting point.
-
-
Column Overloading: Exceeding the capacity of your column will result in poor separation and co-elution, which can be mistaken for yield loss upon fraction analysis.
-
Solution: A general guideline is to use a silica gel to crude material ratio of at least 30:1 (w/w). For difficult separations, this ratio may need to be increased to 50:1 or higher.
-
Workflow for Optimizing Column Chromatography:
Caption: Decision workflow for troubleshooting low yield in column chromatography.
Issue 2: Persistent Colored Impurities (Pink/Brown Hue)
Question: My purified 4-methyl-1H-indole-7-carbonitrile has a persistent pink or brownish color. What is this impurity and how can I remove it?
Answer:
The development of color in indole samples is often indicative of oxidation or polymerization products.[1] Indoles can be sensitive to air and light, leading to the formation of highly colored, often polar, impurities.
Potential Causes & Solutions:
-
Oxidation Byproducts: The pyrrole ring of the indole nucleus is electron-rich and susceptible to oxidation.
-
Solution 1: Activated Carbon Treatment: Dissolve your crude or semi-pure product in a suitable solvent (e.g., ethyl acetate, acetone). Add a small amount of activated carbon (charcoal), heat the mixture gently for a short period, and then filter through a pad of celite. This is often effective at removing colored impurities. Be aware that this can sometimes lead to a reduction in yield due to adsorption of the product.
-
Solution 2: Recrystallization: This is one of the most powerful techniques for removing small amounts of impurities, including colored ones.[2][3] A successful recrystallization will result in the formation of pure crystals, leaving the impurities behind in the mother liquor.
-
-
Acid-Catalyzed Polymerization: Trace amounts of acid can catalyze the polymerization of indoles, leading to dark, tarry substances.[4]
-
Solution: Ensure all solvents and glassware are free from acidic residues. If the reaction workup involved an acid wash, be sure to follow with a wash with a mild base (e.g., saturated sodium bicarbonate solution) and then water to neutralize any residual acid.
-
Recrystallization Solvent Selection Table:
| Solvent System | Expected Solubility of Product | Efficacy for Polar Impurities | Efficacy for Non-Polar Impurities |
| Toluene | Soluble when hot, insoluble cold | Good | Poor |
| Ethanol/Water | Soluble in ethanol, insoluble in water | Excellent | Moderate |
| Ethyl Acetate/Hexanes | Soluble in ethyl acetate, insoluble in hexanes | Good | Excellent |
| Dichloromethane/Hexanes | Soluble in DCM, insoluble in hexanes | Moderate | Excellent |
Issue 3: Co-elution of a Structurally Similar Impurity
Question: I have an impurity that co-elutes very closely with my product on the column. How can I resolve this?
Answer:
Co-elution typically occurs when an impurity has a very similar polarity to the desired product. In the synthesis of substituted indoles, this could be a regioisomer or a precursor that has been incompletely converted.
Potential Causes & Solutions:
-
Isomeric Byproducts: Depending on the synthetic route, isomers of 4-methyl-1H-indole-7-carbonitrile may form. For instance, a different methylation or cyanation position on the indole ring.
-
Solution 1: Shallow Gradient Elution: If using column chromatography, employ a very shallow gradient of the more polar solvent. This can increase the resolution between two closely eluting compounds.
-
Solution 2: Preparative HPLC: For high-value materials or when baseline separation is critical, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) can provide excellent separation of isomers.[5]
-
-
Starting Material/Intermediate Carryover: Incomplete reaction can lead to the presence of starting materials or intermediates in the crude product.
-
Solution: Reaction Optimization & Workup: Re-evaluate the reaction conditions to drive it to completion. An extractive workup designed to remove the specific starting material can also be highly effective. For example, if the precursor is more acidic or basic than the product, an acid-base extraction can be employed.
-
Purification Strategy Flowchart:
Caption: General purification strategy for 4-methyl-1H-indole-7-carbonitrile.
II. Frequently Asked Questions (FAQs)
Q1: What is the most effective general-purpose method for purifying 4-methyl-1H-indole-7-carbonitrile?
For most lab-scale syntheses, a combination of techniques is optimal. Start with an appropriate aqueous workup to remove inorganic salts and highly polar/ionic reagents. Follow this with flash column chromatography on silica gel (potentially deactivated with triethylamine) to separate the major components. Finally, perform a recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to achieve high purity and good crystal morphology.[2][6]
Q2: What are some likely byproducts from the synthesis of 4-methyl-1H-indole-7-carbonitrile?
While specific byproducts depend on the synthetic route, common impurities in indole syntheses can include:
-
Unreacted Starting Materials: Such as 4-methyl-1H-indole if the cyanation step is incomplete.
-
Isomers: Positional isomers where the cyano group is at a different position on the indole ring.
-
Over-alkylation/acylation products: If protective groups are used, their incomplete removal or side reactions can lead to impurities.[4]
-
Dehalogenated products: If the synthesis involves a halogenated intermediate and a reduction step, dehalogenation can be a side reaction.[7]
Q3: How can I confirm the purity of my final product?
A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can reveal the presence of impurities, even at low levels.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is excellent for identifying the molecular weight of the main component and any impurities, giving you clues as to their identity.
-
HPLC (High-Performance Liquid Chromatography): Using a calibrated detector, HPLC can provide a quantitative measure of purity (e.g., 99.5%).[5]
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
Q4: My compound is an oil and won't crystallize. What should I do?
If your product is an oil, it suggests the presence of significant impurities that are inhibiting crystallization.
-
Re-purify by Chromatography: The most effective first step is to re-subject the oil to careful column chromatography, using a shallower gradient to better resolve impurities.
-
Trituration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane), then add a larger volume of a poor solvent (e.g., hexanes) dropwise while stirring vigorously. This can sometimes induce precipitation or crystallization of the product.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a tiny crystal to a supersaturated solution of your oily product can initiate crystallization.
III. References
-
WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents. (URL: )
-
What do common indole impurities look like? - ResearchGate. (URL: [Link])
-
Crystallization purification of indole - ResearchGate. (URL: [Link])
-
US5085991A - Process of preparing purified aqueous indole solution - Google Patents. (URL: )
-
Identification and synthesis of impurities formed during sertindole preparation - PMC. (URL: [Link])
-
Understanding Indole's Chemical Properties and Synthesis. (URL: [Link])
-
Separation of Indole-5-carbonitrile on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])
-
Identification and synthesis of impurities formed during sertindole preparation. (URL: [Link])
-
Structure and Morphology of Indole Analogue Crystals | ACS Omega - ACS Publications. (URL: [Link])
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. (URL: [Link])
-
Synthesis and Chemistry of Indole. (URL: [Link])
-
How can residues of indole be removed from a reaction mixture without using column chromatography? | ResearchGate. (URL: [Link])
-
Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed. (URL: [Link])
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (URL: [Link])
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC - PubMed Central. (URL: [Link])
-
1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. (URL: [Link])
-
One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. (URL: [Link])
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (URL: [Link])
-
CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents. (URL: )
-
Protein purification troubleshooting guide - Dutscher. (URL: [Link])
-
Common Problems During His-tag Purification - YouTube. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Separation of Indole-5-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 4-methyl-1H-indole-7-carbonitrile
Welcome to the technical support guide for 4-methyl-1H-indole-7-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges and reactivity nuances of this versatile synthetic intermediate. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles of indole and nitrile chemistry, providing both theoretical explanations and practical, field-tested advice to ensure the success of your experiments.
Section 1: General Stability and Storage
FAQ 1: What are the primary factors that can cause the degradation of 4-methyl-1H-indole-7-carbonitrile?
The stability of 4-methyl-1H-indole-7-carbonitrile is primarily influenced by its two key functional components: the electron-rich indole nucleus and the electrophilic nitrile group. The indole ring is susceptible to oxidation and strong acids, while the nitrile group can be sensitive to strong reducing agents and harsh hydrolytic conditions.[1]
Key factors leading to degradation include:
-
Oxidizing Agents: The indole ring is easily oxidized, particularly at the C2 and C3 positions, which can lead to the formation of oxindole derivatives.[2][3][4][5] Exposure to air over long periods, or the use of common laboratory oxidants, can result in unwanted side products.
-
Strong Acids: The indole ring is known to be sensitive to strongly acidic conditions. Protonation of the indole ring, primarily at the C3 position, can disrupt the aromatic system and lead to polymerization or other degradation pathways.[6][7]
-
Strong Bases and High Temperatures: While the indole NH is weakly acidic and can be deprotonated under basic conditions for reactions like N-alkylation, prolonged exposure to strong bases at elevated temperatures can potentially lead to hydrolysis of the nitrile group.
-
Light Exposure: Like many indole derivatives, this compound may be sensitive to light and should be stored accordingly to prevent photodegradation.
FAQ 2: What are the recommended storage conditions for 4-methyl-1H-indole-7-carbonitrile?
To ensure the long-term stability and purity of 4-methyl-1H-indole-7-carbonitrile, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature or refrigerated. | Minimizes the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents slow oxidation of the electron-rich indole ring. |
| Light | Store in an amber vial or a light-proof container. | Protects against potential photodegradation. |
| Container | A tightly sealed container. | Prevents exposure to moisture and atmospheric oxygen. |
Section 2: Troubleshooting Reactions Involving the Indole Core
The indole nucleus of 4-methyl-1H-indole-7-carbonitrile is nucleophilic and can participate in a variety of electrophilic substitution reactions. However, its reactivity can also lead to undesired side reactions.
FAQ 3: I am attempting an electrophilic substitution on the indole ring (e.g., halogenation, nitration), but I am observing a complex mixture of products and low yield. What could be the cause?
Electrophilic substitution on the indole ring of 4-methyl-1H-indole-7-carbonitrile can be complicated by several factors:
-
Regioselectivity: The C3 position is the most nucleophilic site on the indole ring and the primary site of electrophilic attack.[8] However, if the C3 position is blocked or if the reaction is performed under strongly acidic conditions that protonate C3, substitution may occur on the benzene portion of the molecule. The directing effects of the C4-methyl (ortho, para-directing) and C7-cyano (meta-directing) groups will influence the substitution pattern on the benzene ring.
-
Over-reaction and Polymerization: The high nucleophilicity of the indole ring can lead to multiple substitutions or acid-catalyzed polymerization, especially with reactive electrophiles or under harsh acidic conditions.[6]
-
Instability of Intermediates: The initial product of electrophilic addition to the indole ring can be unstable and may rearrange or react further.
Troubleshooting Guide: Electrophilic Substitution
FAQ 4: I am trying to perform an N-alkylation or N-acylation and am getting low conversion or side products. What should I consider?
N-functionalization of the indole nitrogen requires deprotonation with a base. Common issues include:
-
Insufficient Basicity: The pKa of the indole N-H is approximately 17 in DMSO, so a sufficiently strong base is required for complete deprotonation.[9] Weaker bases may result in an equilibrium and incomplete reaction.
-
C-Alkylation/Acylation: While N-functionalization is generally favored, some C3-alkylation or acylation can occur, particularly if the nitrogen is sterically hindered or if the counter-ion influences the reactivity of the indole anion.[10]
-
Reaction Conditions: The choice of solvent and temperature can significantly impact the outcome. For instance, N-acylation with thioesters has been shown to work well in xylene at high temperatures with cesium carbonate as the base.[3]
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of 4-methyl-1H-indole-7-carbonitrile in an anhydrous aprotic solvent (e.g., DMF, THF), add a strong base (e.g., NaH, KHMDS) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C or room temperature for 30-60 minutes to ensure complete deprotonation.
-
Add the alkylating agent (e.g., alkyl halide, benzyl bromide) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: Troubleshooting Reactions Involving the Nitrile Group
The nitrile group at the C7 position is a versatile functional handle that can be transformed into other functionalities.
FAQ 5: I want to reduce the nitrile to a primary amine. What are the best conditions, and what are the potential pitfalls?
Reduction of the nitrile group to a primary amine typically requires a strong reducing agent.
-
Reagent of Choice: Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation.[11][12][13][14] Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles.[13]
-
Potential Side Reaction - Reduction of the Indole Ring: A significant challenge is the potential for the concurrent reduction of the indole C2-C3 double bond to an indoline.[7] Standard LiAlH₄ reduction may lead to a mixture of the desired 7-(aminomethyl)-4-methyl-1H-indole and the corresponding indoline derivative.
Troubleshooting Guide: Nitrile Reduction
FAQ 6: Can the nitrile group be hydrolyzed to a carboxylic acid? What conditions should I use?
Yes, the nitrile group can be hydrolyzed to a carboxylic acid, typically under basic or acidic conditions.
-
Basic Hydrolysis: Treatment with a strong base like sodium hydroxide or potassium hydroxide in a protic solvent (e.g., ethanol, water) at elevated temperatures is a standard method for nitrile hydrolysis.[15][16] The indole ring is generally stable under these conditions, although prolonged heating at very high temperatures should be avoided.
-
Acidic Hydrolysis: Strong acidic conditions can also effect hydrolysis, but this is less recommended for this substrate due to the acid sensitivity of the indole nucleus.
Experimental Protocol: General Procedure for Basic Nitrile Hydrolysis
-
Dissolve 4-methyl-1H-indole-7-carbonitrile in a mixture of ethanol and an aqueous solution of a strong base (e.g., 20% NaOH).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of ~2-3 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Section 4: Purification and Handling
FAQ 7: I am having trouble purifying my 4-methyl-1H-indole-7-carbonitrile-derived product by column chromatography. What are some tips?
Purification of indole derivatives can be challenging. Here are some suggestions:
-
Tailing on Silica Gel: The slightly acidic nature of the indole N-H can cause tailing on standard silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent can help to obtain sharper peaks.
-
Solvent System Selection: A systematic screen of solvent systems with varying polarities is recommended. Common systems include hexanes/ethyl acetate, dichloromethane/methanol, and toluene/acetone.
-
Reverse-Phase Chromatography: For highly polar or basic derivatives (such as the amine product from nitrile reduction), reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid or TFA) can be a very effective alternative.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.
By understanding the inherent reactivity of the indole and nitrile functionalities, researchers can anticipate potential stability issues and design robust reaction conditions for the successful use of 4-methyl-1H-indole-7-carbonitrile in their synthetic endeavors.
References
- Electrochemical oxidation of 3-substituted indoles. Organic & Biomolecular Chemistry.
- Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents. The Journal of Organic Chemistry.
- Green Oxidation of Indoles using halide Catalysis.
- Green Selective Oxidation of Substituted Indoles Catalyzed by CuCl. The Journal of Organic Chemistry.
- Enantioselective Indole C3 Oxid
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry.
- Technical Support Center: Functionalization of the Indole C-3 Position. Benchchem.
- "common side reactions in indole-pyrrole synthesis". Benchchem.
- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- 4-Methyl-1H-indole-1-carbonitrile. Benchchem.
- Indole: Properties, Reactions, Production And Uses. Chemcess.
- Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes. Organic & Biomolecular Chemistry.
- Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Tetrahedron Letters.
- Prepar
- Indole - Wikipedia. Wikipedia.
- stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxyl
- Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances.
- N-alkylation of indole derivatives.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research.
- Process for the preparation of indole derivatives.
- Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applic
- Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society.
- electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. HETEROCYCLES.
- Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt.
- Asymmetric N-Alkylation of 1H-Indoles via Carbene Insertion Reaction.
- Metal-free C–H Borylation and Hydrobor
- Electrophilic Substitution Reactions of Indoles. Request PDF.
- in the chemical literature: N-alkyl
- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps.
- CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society.
- A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters.
- Lithium Aluminum Hydride (LiAlH4)
- Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles.
- NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. YouTube.
- Reduction of nitriles to amines using LiAlH4. YouTube.
- Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society.
- Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts.
- Reduction of Imines and Nitriles with LiAlH4. YouTube.
- Indole-2-carboxylic acid, ethyl ester. Organic Syntheses.
- On the reaction of indole with sodium borohydkide in trifluoroacetic acid.
- Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
- Indole-3-carbonitrile.
- Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. Plant Physiology.
- 3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions. Arkivoc.
- The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. The Journal of Organic Chemistry.
- Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 2. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. chemcess.com [chemcess.com]
- 10. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Alternative Synthetic Routes for 4-methyl-1H-indole-7-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-methyl-1H-indole-7-carbonitrile. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this and related indole derivatives. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your research and development endeavors.
I. Strategic Synthesis Selection: FAQs
Choosing the right synthetic route is critical for the successful and efficient production of 4-methyl-1H-indole-7-carbonitrile. This section addresses common questions regarding the selection of an appropriate synthetic strategy.
Q1: What are the primary classical methods for constructing the indole core of 4-methyl-1H-indole-7-carbonitrile?
The Fischer, Bartoli, and Leimgruber-Batcho indole syntheses are established methods for creating substituted indoles.[1][2]
-
Fischer Indole Synthesis: This is one of the oldest and most widely used methods, involving the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[3] For 4-methyl-1H-indole-7-carbonitrile, this would typically involve the reaction of (2-cyano-5-methylphenyl)hydrazine with a suitable carbonyl compound. A key advantage is the versatility and the often one-pot nature of the reaction.
-
Bartoli Indole Synthesis: This method is particularly effective for synthesizing 7-substituted indoles.[1] It involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[4][5] The steric bulk of the ortho substituent often leads to higher yields, making it a strong candidate for this specific target.[1][6]
-
Leimgruber-Batcho Indole Synthesis: This synthesis offers good flexibility and regioselectivity for producing substituted indoles and is a viable alternative to the Bartoli synthesis.[1]
Q2: Are there more modern, catalytic approaches for the synthesis of indole-7-carbonitriles?
Yes, modern catalytic methods, particularly those employing palladium, offer significant advantages over classical routes, such as milder reaction conditions and broader functional group tolerance.
-
Palladium-Catalyzed Cyanation: This is a powerful technique for introducing a cyano group onto a pre-formed indole ring. This can be achieved through direct C-H bond functionalization or by the cyanation of a halogenated indole precursor, such as 7-bromo-4-methylindole.[7] Using a non-toxic cyanide source like K4[Fe(CN)6] in combination with a palladium catalyst such as Pd(OAc)2 is a practical and safer approach.[8]
-
Buchwald Modification of Fischer Synthesis: This palladium-catalyzed reaction involves the cross-coupling of aryl bromides and hydrazones, expanding the scope of the traditional Fischer indole synthesis.[3][9]
Q3: How do I choose the most suitable synthetic route for my specific needs?
The choice of synthesis depends on several factors:
-
Availability of Starting Materials: The accessibility and cost of the necessary precursors for each route will play a significant role in your decision.
-
Desired Scale: Some methods are more amenable to large-scale synthesis than others. For instance, palladium-catalyzed reactions can sometimes be scaled up effectively.[10]
-
Functional Group Tolerance: If your starting materials or intermediates contain sensitive functional groups, a milder, modern catalytic method may be preferable to the often harsh conditions of classical syntheses.
-
Regioselectivity: For 7-substituted indoles, the Bartoli synthesis is known for its excellent regiocontrol.[1]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of 4-methyl-1H-indole-7-carbonitrile.
Fischer Indole Synthesis Issues
Q1: My Fischer indole synthesis is failing or giving a very low yield. What are the likely causes?
Several factors can contribute to the failure or low yield of a Fischer indole synthesis.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., HCl, H2SO4, ZnCl2, PPA) are critical and often require empirical optimization.[3] The acid may be too weak to promote the reaction or so strong that it causes degradation.
-
Substrate Stability: Electron-donating groups on the carbonyl component can destabilize a key intermediate, leading to N-N bond cleavage as a competing side reaction instead of the desired cyclization.[11][12]
-
Reaction Conditions: The reaction is highly sensitive to temperature and reaction time. These parameters should be carefully optimized.
-
Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compounds can lead to unwanted side reactions.
Q2: I'm observing significant side product formation. What are the common side reactions?
-
Aldol Condensation: Under acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation.
-
N-N Bond Cleavage: As mentioned, certain substituents can promote the cleavage of the nitrogen-nitrogen bond, which competes with the desired cyclization.[11]
Palladium-Catalyzed Cyanation Issues
Q3: My palladium-catalyzed cyanation of 7-halo-4-methylindole is not proceeding to completion. What should I investigate?
-
Catalyst, Ligands, and Additives: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, and any additives is crucial for catalytic activity and stability. The electronic and steric properties of phosphine ligands can significantly impact the reaction outcome.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. For instance, using dimethylacetamide (DMAC) as a solvent can lead to faster and more robust reactions in some cases.[8]
-
Cyanide Source: The reactivity can be influenced by the choice of cyanide source. While toxic reagents like CuCN have been traditionally used, safer alternatives like K4[Fe(CN)6] are now more common.[8]
General Purification Challenges
Q4: I'm having difficulty purifying my final 4-methyl-1H-indole-7-carbonitrile product. What are some effective purification strategies?
Substituted indoles can be challenging to purify due to the presence of closely related impurities.[13]
-
Chromatography: Column chromatography is a standard method for purification. The choice of stationary phase (e.g., silica gel) and mobile phase needs to be optimized.
-
Recrystallization: This can be a highly effective method for obtaining high-purity indole derivatives, although it may lead to lower recovery.[13]
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or final drug compounds, reversed-phase HPLC can be employed.[14]
III. Experimental Protocols & Data
Protocol 1: Bartoli Indole Synthesis Approach
The Bartoli indole synthesis is a robust method for preparing 7-substituted indoles.[1] The general mechanism involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[6]
Reaction Scheme:
Caption: Bartoli synthesis workflow for 4-methyl-1H-indole-7-carbonitrile.
Step-by-Step Methodology:
-
Preparation of Grignard Reagent: Prepare the vinyl Grignard reagent (e.g., vinylmagnesium bromide) in an appropriate solvent like THF under an inert atmosphere.
-
Reaction with Nitroarene: To a cooled solution (-78 °C) of 2-methyl-3-nitrobenzonitrile in THF, add the vinyl Grignard reagent dropwise. Three equivalents of the Grignard reagent are typically required for nitroarenes.[1]
-
Reaction Workup: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data Comparison for Indole Synthesis Methods
| Synthetic Route | Typical Yields | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | Variable (30-80%) | Versatile, often one-pot. | Harsh acidic conditions, potential for side reactions.[11] |
| Bartoli Indole Synthesis | Good to Excellent (60-90%) | Excellent for 7-substituted indoles.[1] | Requires 3 equivalents of Grignard reagent.[1] |
| Palladium-Catalyzed Cyanation | Good to Excellent (70-95%) | Mild conditions, high functional group tolerance.[7] | Catalyst cost, potential for metal contamination. |
Protocol 2: Palladium-Catalyzed Cyanation of 7-Bromo-4-methylindole
This modern approach offers a milder alternative to classical methods.
Reaction Scheme:
Caption: Palladium-catalyzed cyanation workflow.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine 7-bromo-4-methylindole, potassium ferrocyanide (K4[Fe(CN)6]), sodium carbonate, and a palladium catalyst (e.g., 0.1 mol% Pd(OAc)2).[8]
-
Solvent Addition: Add dimethylacetamide (DMAC) as the solvent.
-
Reaction: Heat the mixture to 120 °C and stir for the required time (monitor by TLC or LC-MS).
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash, dry, and concentrate the organic layer. Purify the product via column chromatography or recrystallization.
IV. References
Sources
- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 14. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. thieme-connect.de [thieme-connect.de]
- 23. scispace.com [scispace.com]
- 24. synarchive.com [synarchive.com]
- 25. Indole synthesis [organic-chemistry.org]
- 26. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 27. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 28. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 30. Sandmeyer Reaction [organic-chemistry.org]
- 31. dergipark.org.tr [dergipark.org.tr]
- 32. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. chemijournal.com [chemijournal.com]
- 38. 1190321-28-8|4-Methyl-1H-indole-7-carbonitrile|BLD Pharm [bldpharm.com]
- 39. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 40. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Systems for 4-Methyl-1H-indole-7-carbonitrile Chromatography
Welcome to the technical support center for the chromatographic analysis of 4-methyl-1H-indole-7-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, troubleshooting-focused assistance. The unique chemical nature of indole derivatives often presents challenges in achieving optimal separation. This resource offers field-proven insights and scientifically grounded protocols to overcome these hurdles.
I. Understanding the Analyte: 4-Methyl-1H-indole-7-carbonitrile
4-Methyl-1H-indole-7-carbonitrile is a substituted indole derivative. The indole ring system imparts a degree of polarity, while the methyl and carbonitrile groups add distinct electronic and steric features. These characteristics dictate its behavior in different chromatographic systems. The nitrogen atom in the indole ring can participate in hydrogen bonding and may become protonated at low pH, significantly altering the molecule's polarity and retention.
II. Troubleshooting and FAQs: A Problem-Solving Approach
This section addresses common issues encountered during the chromatography of 4-methyl-1H-indole-7-carbonitrile in a question-and-answer format.
Q1: My peak for 4-methyl-1H-indole-7-carbonitrile is tailing significantly in reverse-phase HPLC. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue when analyzing indole-containing compounds and can compromise the accuracy and efficiency of your analysis.[1] The primary cause is often secondary interactions between the basic indole nitrogen and acidic residual silanol groups on the silica-based stationary phase.[2][3]
-
Causality: These silanol groups can interact strongly with basic analytes, leading to a secondary, undesirable retention mechanism that causes the peak to tail.[1][3]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Operating at a pH where the indole nitrogen is either fully protonated or fully deprotonated can minimize these interactions. For indole derivatives, a mobile phase pH between 2 and 4 is generally a good starting point to suppress the ionization of acidic silanols and ensure consistent protonation of the analyte.[4] Using a buffer is crucial to maintain a stable pH.[1]
-
Use of Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites, reducing peak tailing.[5]
-
Column Choice: Consider using a column with a less active stationary phase, such as one with end-capping or a more inert base material.[2]
-
Column Overload: Injecting too much sample can also lead to peak tailing.[1][2] Try diluting your sample to see if the peak shape improves.
-
Q2: I'm struggling to get good retention of 4-methyl-1H-indole-7-carbonitrile on my C18 column. What adjustments can I make to my reverse-phase method?
A2: Insufficient retention in reverse-phase chromatography indicates that the analyte has a higher affinity for the mobile phase than the stationary phase.
-
Causality: This typically occurs when the mobile phase is too "strong" (i.e., has a high percentage of organic solvent) or when the analyte itself is quite polar.
-
Troubleshooting Steps:
-
Decrease Organic Solvent Percentage: The most straightforward approach is to decrease the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the overall polarity of the mobile phase, promoting greater interaction between the analyte and the nonpolar stationary phase, thus increasing retention time.
-
Mobile Phase pH Control: For ionizable compounds like indoles, pH plays a significant role in retention.[4][6] By adjusting the mobile phase to a pH where the analyte is in its neutral form, you can increase its hydrophobicity and, consequently, its retention on a C18 column.
-
Aqueous Normal Phase (ANP): If the compound is highly polar, Aqueous Normal Phase (ANP) chromatography could be a suitable alternative. ANP uses a polar stationary phase with a mobile phase consisting of a high percentage of organic solvent and a small amount of water.[7]
-
Q3: Should I use Normal-Phase or Reverse-Phase Chromatography for 4-methyl-1H-indole-7-carbonitrile?
A3: The choice between normal-phase and reverse-phase chromatography depends on the overall polarity of your analyte and any impurities you are trying to separate it from.
-
Reverse-Phase Chromatography (RPC): This is generally the first choice for many indole derivatives due to its robustness and reproducibility.[8][9] In RPC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[10] Less polar compounds are retained longer.
-
Normal-Phase Chromatography (NPC): In NPC, a polar stationary phase (like silica) is used with a non-polar mobile phase (e.g., hexane and ethyl acetate).[10][11] More polar compounds are retained longer.[10] NPC can be advantageous for separating isomers or compounds with very similar polarities.[11]
-
Recommendation: Start with a reverse-phase C18 column and a mobile phase of acetonitrile and water with a formic or acetic acid modifier. If you encounter issues with retention or co-eluting impurities, then consider exploring normal-phase chromatography.
Q4: What are good starting solvent systems for both reverse-phase and normal-phase chromatography of 4-methyl-1H-indole-7-carbonitrile?
A4: Here are some recommended starting points for method development:
| Chromatography Mode | Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient Profile (Suggestion) |
| Reverse-Phase | C18, C8 | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | Start with 10-20% B, ramp up to 90-95% B over 15-20 minutes. |
| Normal-Phase | Silica, Cyano | Hexane or Heptane | Ethyl Acetate or Isopropanol | Start with 5-10% B, ramp up to 50-60% B over 15-20 minutes. |
-
Rationale: The acidic modifier in the reverse-phase mobile phase helps to improve peak shape by suppressing silanol interactions.[4] In normal-phase, the combination of a non-polar and a more polar solvent allows for the effective elution of compounds based on their polarity.[12]
III. Experimental Protocols: A Step-by-Step Guide
Protocol 1: Reverse-Phase HPLC Method Development for 4-methyl-1H-indole-7-carbonitrile
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm (Indoles typically have strong absorbance around this wavelength).[13]
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 20% B
-
20-25 min: 20% B (equilibration)
-
-
Analysis: Observe the retention time and peak shape. Adjust the gradient steepness and starting/ending percentages of Mobile Phase B to optimize resolution and run time.
IV. Visualizing Chromatographic Principles
Below is a diagram illustrating the fundamental principles of Normal-Phase and Reverse-Phase chromatography.
Sources
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 7. Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation - Tech Information [mtc-usa.com]
- 8. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 12. Chromatography [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Characterization of 4-methyl-1H-indole-7-carbonitrile
Welcome to the technical support guide for the characterization of 4-methyl-1H-indole-7-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the analysis of this indole derivative. The following question-and-answer format addresses specific experimental issues, providing both theoretical explanations and practical troubleshooting steps.
I. Frequently Asked Questions (FAQs)
Synthesis & Purification
Q1: My synthesis of 4-methyl-1H-indole-7-carbonitrile results in a low yield. What are the likely causes and how can I optimize the reaction?
Low yields in indole syntheses, such as the Fischer, Bartoli, or Larock methods, can arise from several factors. The electronic nature of the substituents on the aniline or phenylhydrazine precursors can significantly impact the reaction's success. In the case of 4-methyl-1H-indole-7-carbonitrile, the methyl group is electron-donating, while the nitrile group is electron-withdrawing. This substitution pattern can influence the reactivity of the intermediates.
-
Expert Insight: The Fischer indole synthesis, a common route, is sensitive to the stability of the hydrazone intermediate and the conditions of the subsequent cyclization, which is often acid-catalyzed.[1] Electron-donating groups can sometimes promote side reactions, such as N-N bond cleavage, hindering the desired[2][2]-sigmatropic rearrangement.[1][3]
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of your starting materials, particularly the substituted phenylhydrazine, as impurities can inhibit the reaction.
-
Acid Catalyst: Systematically screen different acid catalysts (e.g., HCl, H₂SO₄, polyphosphoric acid, Lewis acids like ZnCl₂) and their concentrations. The optimal acid strength can be crucial.
-
Temperature Control: Carefully control the reaction temperature. Some Fischer indolizations require gentle heating, while others may proceed at room temperature or below to minimize side product formation.
-
Solvent Choice: The choice of solvent can influence the solubility of intermediates and the reaction pathway. Common solvents include ethanol, acetic acid, and toluene.
-
Q2: I'm having difficulty purifying 4-methyl-1H-indole-7-carbonitrile by column chromatography. The compound streaks or co-elutes with impurities. What can I do?
Indole derivatives, especially those with polar functional groups like a nitrile, can exhibit challenging chromatographic behavior. Streaking is often due to interactions with the stationary phase (silica gel), while co-elution indicates insufficient separation from byproducts.
-
Expert Insight: The nitrogen atom in the indole ring can interact with the acidic silanol groups on the silica surface, leading to tailing. The polarity of the nitrile group further contributes to this interaction.
-
Troubleshooting Steps:
-
Solvent System Modification:
-
Add a small amount of a basic modifier, like triethylamine (TEA) or ammonia in methanol (typically 0.1-1%), to your eluent to neutralize the acidic sites on the silica gel.[4]
-
Explore a range of solvent systems with varying polarities. Common choices include hexane/ethyl acetate, dichloromethane/methanol, and chloroform/methanol.[4][5]
-
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral) or reverse-phase silica (C18).[4]
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective alternative or final purification step. Experiment with different solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography (prep TLC) can offer better resolution than a column.[4]
-
Spectroscopic Characterization
Q3: The proton NMR spectrum of my 4-methyl-1H-indole-7-carbonitrile sample shows broad peaks for the N-H proton. Is this normal?
Yes, a broad singlet for the indole N-H proton is a common feature in ¹H NMR spectroscopy. This broadening is due to several factors:
-
Quadrupole Moment: The ¹⁴N nucleus has a quadrupole moment, which can lead to rapid relaxation and broadening of the attached proton's signal.
-
Chemical Exchange: The N-H proton can undergo chemical exchange with trace amounts of water or other protic impurities in the NMR solvent. This exchange process also contributes to signal broadening.
-
Expert Insight: The chemical shift of the indole N-H proton is also highly dependent on the solvent and concentration. In a non-polar solvent like CDCl₃, it typically appears around δ 8.0-8.5 ppm, while in a polar, hydrogen-bond-accepting solvent like DMSO-d₆, it can shift downfield to δ 11.0-12.0 ppm.[6][7]
Q4: I am struggling to assign the aromatic protons in the ¹H NMR spectrum of 4-methyl-1H-indole-7-carbonitrile. How can I definitively identify each signal?
Unambiguous assignment of the aromatic protons in a substituted indole can be challenging due to complex coupling patterns. Two-dimensional (2D) NMR techniques are invaluable for this purpose.
-
Expert Insight: A combination of COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments will provide the necessary information for a complete assignment.
-
Recommended Workflow:
-
¹H NMR: Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts and coupling constants of all protons.
-
COSY: This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[6] For example, you would expect to see correlations between adjacent protons on the benzene and pyrrole rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds).[6] This is particularly useful for identifying quaternary carbons and for linking different spin systems together. For instance, the methyl protons should show a correlation to the C4 carbon.
-
Physicochemical Properties
Q5: My sample of 4-methyl-1H-indole-7-carbonitrile appears to be degrading over time, indicated by a color change. What are the stability considerations for this compound?
Indoles, in general, are susceptible to degradation, particularly when exposed to light, air (oxygen), and acidic conditions.[8] The presence of the electron-rich indole ring makes it prone to oxidation.
-
Expert Insight: The degradation often manifests as a color change, typically to a reddish or brownish hue, due to the formation of polymeric or oxidized species.
-
Storage Recommendations:
-
Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen).
-
Light Protection: Keep the sample in an amber vial or otherwise protected from light.
-
Low Temperature: Store at a low temperature (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.
-
Solvent Stability: If in solution, use aprotic solvents and deoxygenate the solvent before use. Solutions should be prepared fresh whenever possible.
-
Q6: I am having trouble dissolving 4-methyl-1H-indole-7-carbonitrile for my experiments. What are its solubility properties?
The solubility of 4-methyl-1H-indole-7-carbonitrile will be influenced by the interplay of the relatively nonpolar indole core and the polar nitrile group.
-
General Solubility Profile (Predicted):
-
Good Solubility: In polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone.
-
Moderate Solubility: In chlorinated solvents like dichloromethane (DCM) and chloroform, and in ethers like tetrahydrofuran (THF).
-
Low Solubility: In nonpolar solvents like hexanes and in water.[8]
-
-
Troubleshooting Dissolution:
-
Gentle Heating: Gently warming the solution can aid in dissolution.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and improve the rate of dissolution.
-
Co-solvents: If a specific solvent is required for an assay where solubility is low, consider using a co-solvent system (e.g., adding a small amount of DMSO to an aqueous buffer).
-
II. Experimental Protocols & Workflows
Protocol 1: Definitive Structural Elucidation by 2D NMR
This protocol outlines the steps for unambiguous assignment of the ¹H and ¹³C NMR spectra of 4-methyl-1H-indole-7-carbonitrile.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the following spectra on a high-field NMR spectrometer (≥400 MHz is recommended):
-
¹H NMR
-
¹³C NMR (with proton decoupling)
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
COSY
-
HSQC
-
HMBC
-
-
-
Data Analysis Workflow:
-
Use the workflow illustrated in the diagram below to systematically assign all signals.
-
Caption: Workflow for NMR-based structural assignment.
Protocol 2: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized compounds.
-
Sample Preparation:
-
Prepare a stock solution of 4-methyl-1H-indole-7-carbonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a working concentration of ~0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions (Starting Point):
-
The following conditions are a good starting point and should be optimized for your specific system and impurity profile.
-
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid or TFA |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid or TFA |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at 220 nm and 254 nm |
-
Troubleshooting HPLC Separation:
Caption: Troubleshooting guide for common HPLC issues.
III. References
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). 7-Iodo-1H-indole-3-carbonitrile. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indole. PubChem. Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. Retrieved from [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5988–5991. [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Why Do Some Fischer Indolizations Fail? PubMed Central. Retrieved from [Link]
Sources
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. tetratek.com.tr [tetratek.com.tr]
- 7. mdpi.com [mdpi.com]
- 8. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 4-methyl-1H-indole-7-carbonitrile
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for 4-methyl-1H-indole-7-carbonitrile. In the absence of directly published experimental spectra for this specific molecule, we will leverage established principles of NMR spectroscopy on indole derivatives and comparative data from structurally related analogues to provide a robust predictive analysis. This guide will further detail the necessary experimental protocols for acquiring such data and present a comparative analysis with a known isomer, 3,4-dimethyl-1H-indole.
The Indole Scaffold: A Privileged Structure in Medicinal Chemistry
The indole ring system is a ubiquitous motif in a vast array of natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug discovery. The precise substitution pattern on the indole core dictates its biological activity, and thus, its detailed characterization is of utmost importance.
Understanding the NMR Landscape of Substituted Indoles
The chemical shifts observed in the ¹H and ¹³C NMR spectra of indole derivatives are highly sensitive to the nature and position of substituents on the bicyclic ring system. Electron-donating groups (EDGs) like methyl groups and electron-withdrawing groups (EWGs) like the nitrile group exert significant influence on the electron density distribution within the ring, leading to predictable upfield or downfield shifts of the NMR signals.[1]
The ¹H NMR spectrum of an indole is typically characterized by distinct signals for the N-H proton, the protons on the pyrrole ring (H2 and H3), and the protons on the benzene ring (H4, H5, H6, and H7). The N-H proton usually appears as a broad singlet in the downfield region (δ 10.0-12.0 ppm), and its chemical shift is sensitive to solvent and concentration. The pyrrole ring protons, H2 and H3, have characteristic chemical shifts, with H3 typically being more shielded (further upfield) than H2. The protons on the benzene ring give rise to a more complex pattern of signals, the chemical shifts and coupling constants of which are dictated by the substitution pattern.
In ¹³C NMR spectroscopy, the carbon atoms of the indole ring resonate at characteristic chemical shifts. The carbons of the pyrrole ring (C2 and C3) are generally found at around δ 125 and 102 ppm, respectively. The bridgehead carbons (C3a and C7a) and the carbons of the benzene ring (C4, C5, C6, C7) also have distinct chemical shift ranges that are influenced by substituents.[2]
Predicted ¹H and ¹³C NMR Data for 4-methyl-1H-indole-7-carbonitrile
Based on the general principles outlined above and analysis of data for similar substituted indoles, we can predict the ¹H and ¹³C NMR spectra for 4-methyl-1H-indole-7-carbonitrile. The methyl group at the C4 position is an electron-donating group, which will tend to shield the nearby protons and carbons. Conversely, the electron-withdrawing nitrile group at the C7 position will deshield the adjacent nuclei.
Predicted ¹H NMR Spectral Data for 4-methyl-1H-indole-7-carbonitrile
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| NH | 11.0 - 12.0 | br s | - |
| H2 | 7.2 - 7.4 | t | ~2.5 |
| H3 | 6.5 - 6.7 | t | ~2.5 |
| H5 | 7.0 - 7.2 | d | ~8.0 |
| H6 | 7.3 - 7.5 | d | ~8.0 |
| 4-CH₃ | 2.4 - 2.6 | s | - |
Predicted ¹³C NMR Spectral Data for 4-methyl-1H-indole-7-carbonitrile
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~126 |
| C3 | ~103 |
| C3a | ~129 |
| C4 | ~132 |
| C5 | ~123 |
| C6 | ~125 |
| C7 | ~105 |
| C7a | ~137 |
| 4-CH₃ | ~20 |
| CN | ~118 |
Comparative Analysis: 4-methyl-1H-indole-7-carbonitrile vs. 3,4-dimethyl-1H-indole
To provide a tangible reference point, we will compare the predicted data for our target compound with the experimentally determined NMR data for a structurally related isomer, 3,4-dimethyl-1H-indole.[3] This comparison will highlight the influence of the nitrile group versus a methyl group at the 7-position.
Table 1: Comparison of ¹H NMR Data
| Proton | 4-methyl-1H-indole-7-carbonitrile (Predicted δ, ppm) | 3,4-dimethyl-1H-indole (Experimental δ, ppm)[3] |
| NH | 11.0 - 12.0 | 7.80 (s) |
| H2 | 7.2 - 7.4 | 6.93 (d, J = 0.8 Hz) |
| H3 | - | - |
| H5 | 7.0 - 7.2 | 7.09 (t, J = 7.6 Hz) |
| H6 | 7.3 - 7.5 | 6.87 (d, J = 7.1 Hz) |
| 4-CH₃ | 2.4 - 2.6 | 2.78 (s) |
| 3-CH₃ | - | 2.56 (d, J = 0.9 Hz) |
Table 2: Comparison of ¹³C NMR Data
| Carbon | 4-methyl-1H-indole-7-carbonitrile (Predicted δ, ppm) | 3,4-dimethyl-1H-indole (Experimental δ, ppm)[3] |
| C2 | ~126 | 122.15 |
| C3 | ~103 | 112.72 |
| C3a | ~129 | 126.73 |
| C4 | ~132 | 131.43 |
| C5 | ~123 | 121.95 |
| C6 | ~125 | 120.69 |
| C7 | ~105 | 109.12 |
| C7a | ~137 | 136.96 |
| 4-CH₃ | ~20 | 20.15 |
| 3-CH₃ | - | 13.19 |
| CN | ~118 | - |
The most significant difference is expected at the C7 position and its attached proton (if present). The strongly electron-withdrawing nitrile group in 4-methyl-1H-indole-7-carbonitrile is predicted to cause a significant downfield shift of C7a and a notable upfield shift for C7 itself due to anisotropic effects. In contrast, the protons and carbons in 3,4-dimethyl-1H-indole are generally more shielded due to the presence of two electron-donating methyl groups.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 4-methyl-1H-indole-7-carbonitrile, the following experimental protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the NH proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[4]
-
Tune and match the probe for the respective nuclei (¹H and ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity.
3. ¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
4. ¹³C NMR Data Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
For distinguishing between CH, CH₂, and CH₃ groups, DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended.[5]
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the internal standard (TMS) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Visualizing the Workflow and Structure
To clarify the relationships and processes described, the following diagrams are provided.
Caption: Workflow for NMR analysis of 4-methyl-1H-indole-7-carbonitrile.
Sources
A Senior Application Scientist's Guide to HPLC and LC-MS Analysis of 4-methyl-1H-indole-7-carbonitrile
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is paramount. 4-methyl-1H-indole-7-carbonitrile, a heterocyclic compound featuring the indole scaffold, represents a class of molecules with significant potential in medicinal chemistry. The indole nucleus is a common feature in many pharmaceuticals, making the development of robust and reliable analytical methods for its derivatives a critical task.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 4-methyl-1H-indole-7-carbonitrile. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the methodological choices, empowering you to adapt and troubleshoot these methods for your specific applications.
The journey from a candidate molecule to a therapeutic agent is underpinned by rigorous analytical data that informs everything from process chemistry to pharmacokinetics.[2][3] This document will delve into the development of tailored analytical solutions, offering a comparative framework to guide you in selecting the most appropriate technique for your analytical challenges, whether they be routine purity assessments or complex metabolite identification studies.
Physicochemical Properties: The Blueprint for Method Development
A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method development. For 4-methyl-1H-indole-7-carbonitrile, these properties dictate its behavior in chromatographic systems and its response to different ionization techniques.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₁₀H₈N₂ | --- |
| Molecular Weight | 156.19 g/mol | Suitable for both HPLC-UV and LC-MS analysis. |
| Structure | 4-methyl-1H-indole-7-carbonitrile | The indole ring system is chromophoric, making UV detection a viable option. The presence of nitrogen atoms provides sites for protonation, which is favorable for electrospray ionization (ESI) in LC-MS. |
| Predicted logP | 2.348[4] | Indicates moderate hydrophobicity, suggesting good retention on reversed-phase (C18) HPLC columns. |
| Physical Form | Solid | Standard sample preparation protocols involving dissolution in an appropriate organic solvent are applicable. |
| Solubility | Soluble in common organic solvents like methanol and acetonitrile. | Facilitates the preparation of stock and working solutions for HPLC and LC-MS analysis. |
Note: The logP value is a computational prediction and serves as a good starting point for method development.
High-Performance Liquid Chromatography (HPLC-UV) Analysis
HPLC with UV detection is a workhorse in many pharmaceutical laboratories for purity determination and routine quality control. Its robustness, simplicity, and cost-effectiveness make it an attractive first-line analytical technique.
Method Development Strategy: A Rationale-Driven Approach
The development of a robust HPLC method is a systematic process. The choices made at each step are interconnected and are guided by the physicochemical properties of 4-methyl-1H-indole-7-carbonitrile.
Caption: HPLC Method Development Workflow.
Column Selection: Given the moderate hydrophobicity (logP ≈ 2.35), a reversed-phase C18 column is the logical starting point.[5] This stationary phase provides effective retention for a wide range of small molecules. A standard dimension, such as 4.6 x 150 mm with 5 µm particles, offers a good balance between resolution and analysis time.
Mobile Phase Selection: A combination of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography. Acetonitrile is often preferred over methanol for indole-containing compounds due to its lower viscosity and better UV transparency at lower wavelengths. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape by ensuring the analyte is in a single ionic form and by suppressing the silanol activity on the stationary phase.[6]
Detection Wavelength: The indole ring system possesses a strong chromophore. To determine the optimal detection wavelength (λmax), a UV-Vis scan of a standard solution of 4-methyl-1H-indole-7-carbonitrile should be performed. For many indole derivatives, a wavelength in the range of 220-280 nm provides good sensitivity.[7]
Gradient Elution: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is generally preferred for method development. This approach ensures that the analyte is well-retained at the beginning of the run, leading to better peak shape, and that it elutes in a reasonable time.
Optimized HPLC-UV Protocol
This protocol is a robust starting point for the analysis of 4-methyl-1H-indole-7-carbonitrile.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm (Hypothetical λmax) |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Performance Comparison: Gradient vs. Isocratic Elution
To illustrate the importance of method optimization, the performance of the developed gradient method is compared against a hypothetical isocratic method.
| Parameter | Gradient Method | Isocratic Method (60% Acetonitrile) | Rationale for Superiority of Gradient Method |
| Retention Time | ~7.5 min | ~4.2 min | While faster, the isocratic method may not provide sufficient resolution from early-eluting impurities. |
| Peak Width | Narrow | Broader | Gradient elution focuses the analyte band at the head of the column, resulting in sharper peaks and better sensitivity. |
| Peak Tailing | Symmetrical | Potential for tailing | The gradient can mask secondary interactions with the stationary phase, leading to improved peak symmetry. |
| Resolution from Impurities | Superior | Potentially poor | The gradient is more effective at separating compounds with different polarities, which is crucial for impurity profiling. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For applications requiring higher sensitivity and selectivity, such as metabolite identification or trace-level quantification, LC-MS is the technique of choice.[2][8] It provides molecular weight information and, with tandem MS (MS/MS), structural information.
Method Development Strategy: The Ionization Challenge
The key to a successful LC-MS method is efficient ionization of the analyte. The workflow for developing an LC-MS method builds upon the optimized HPLC separation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bioagilytix.com [bioagilytix.com]
- 3. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. chemscene.com [chemscene.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Analysis of the Biological Activity of 4-methyl-1H-indole-7-carbonitrile and Its Analogs
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutic agents due to its remarkable versatility and presence in numerous biologically active compounds. This guide provides a detailed comparative analysis of the biological activity of 4-methyl-1H-indole-7-carbonitrile and a selection of its structural analogs. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) within this chemical series, supported by experimental data and protocols.
Introduction: The Significance of the Indole-7-carbonitrile Scaffold
The indole ring system is a privileged structure in medicinal chemistry, forming the core of many approved drugs and clinical candidates. The introduction of a carbonitrile group at the 7-position of the indole ring, coupled with various substitutions on the core, can significantly modulate the molecule's electronic properties and its interactions with biological targets. 4-methyl-1H-indole-7-carbonitrile serves as a key parent compound for exploring these modifications. This guide will focus on comparing its biological profile with analogs modified at the 1, 3, 4, and 7-positions to elucidate the impact of these changes on anticancer and kinase inhibitory activities.
Comparative Biological Activity
Selected Analogs for Comparison
For this guide, we will focus on the following compounds:
-
Compound A: 4-methyl-1H-indole-7-carbonitrile (Parent Compound)
-
Compound B: 1-methyl-1H-indole-7-carbonitrile (N1-methylation)
-
Compound C: 4-chloro-1H-indole-7-carbonitrile (Halogenation at C4)
-
Compound D: 7-bromo-4-methyl-1H-indole-3-carbonitrile (Substitution at C3 and C7)
Anticancer Activity
The antiproliferative activity of indole derivatives is a key area of investigation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and is frequently used to determine the cytotoxic potential of compounds.
Table 1: Comparative Anticancer Activity Data (IC50/GI50 in µM)
| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| A: 4-methyl-1H-indole-7-carbonitrile | Data not available | - | - |
| B: 1-methyl-1H-indole-7-carbonitrile | Data not available | - | - |
| C: 4-chloro-1H-indole-7-carbonitrile | Data not available | - | - |
| D: 7-bromo-4-methyl-1H-indole-3-carbonitrile | Data not available | - | - |
| Related Indole Derivative 1 | HCT116 (Colon) | 6.43 | |
| Related Indole Derivative 2 | A549 (Lung) | 9.62 | |
| Related Indole Derivative 3 | A375 (Melanoma) | 8.07 |
Kinase Inhibitory Activity
Indole derivatives are well-recognized as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[1][2][3] The 7-azaindole scaffold, a bioisostere of indole, is a particularly privileged fragment in kinase inhibitors, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2] While specific kinase inhibition data for 4-methyl-1H-indole-7-carbonitrile is not available, related indole derivatives have shown potent inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR) and Src kinase.[4][5]
Table 2: Comparative Kinase Inhibitory Activity (IC50 in µM)
| Compound | Kinase Target | IC50 (µM) | Reference |
| A: 4-methyl-1H-indole-7-carbonitrile | Data not available | - | - |
| B: 1-methyl-1H-indole-7-carbonitrile | Data not available | - | - |
| C: 4-chloro-1H-indole-7-carbonitrile | Data not available | - | - |
| D: 7-bromo-4-methyl-1H-indole-3-carbonitrile | Data not available | - | - |
| Related Indole Derivative 4 | EGFR | 1.026 | [4][5] |
| Related Indole Derivative 5 | Src | 0.002 | [4][5] |
Note: The provided data for related indole derivatives demonstrates the potential for potent and selective kinase inhibition within this compound class. The significant difference in potency against EGFR and Src for the same compound highlights the potential for developing selective inhibitors through structural modifications.[4][5]
Structure-Activity Relationship (SAR) Insights
Based on the broader literature on indole-based inhibitors, we can infer the following SAR trends:
-
N1-Substitution: Methylation of the indole nitrogen (as in Compound B ) can influence the compound's pharmacokinetic properties and may alter its binding mode with the target protein. In some cases, N-alkylation can enhance cell permeability and biological activity.
-
C4-Substitution: The introduction of a halogen, such as chlorine at the 4-position (as in Compound C ), can significantly impact the electronic properties of the indole ring and introduce new interactions with the target protein, potentially leading to increased potency.
-
C3 and C7-Substitution: The presence of substituents at both the 3 and 7-positions (as in Compound D ) can create a more complex three-dimensional structure that may allow for more specific interactions within the binding pocket of a target protein, potentially leading to higher selectivity.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed protocols for key biological assays.
Synthesis of 4-methyl-1H-indole-7-carbonitrile and Analogs
The synthesis of these indole derivatives often involves multi-step sequences. A general approach may include the construction of the indole core via methods like the Fischer, Bartoli, or Leimgruber indole syntheses, followed by functional group manipulations to introduce the desired substituents.
Workflow for Indole Synthesis and Functionalization
Caption: General workflow for the synthesis of substituted indole analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method to assess cell viability.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay Workflow
Caption: Workflow for determining anticancer activity using the MTT assay.
In Vitro Kinase Inhibition Assay
A common method to assess kinase inhibition is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP into a substrate.
General Protocol for In Vitro Kinase Assay:
-
Reaction Setup: In a microplate, combine the purified kinase, the specific substrate (e.g., a peptide or protein), and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding a mixture of MgCl2 and [γ-33P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a filter paper and wash to remove unincorporated [γ-33P]ATP.
-
Quantification: Measure the radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Kinase Inhibition Assay Workflow
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
Mechanism of Action: Targeting Kinase Signaling Pathways
Many indole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival. A key target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[6][7][8][9][10] Inhibition of EGFR can block these pro-survival signals and induce apoptosis in cancer cells.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of indole analogs.
Conclusion and Future Directions
The 4-methyl-1H-indole-7-carbonitrile scaffold represents a promising starting point for the development of novel anticancer agents, likely acting through the inhibition of key protein kinases. While direct comparative data for the selected analogs is limited, the analysis of related compounds suggests that strategic modifications to the indole core can lead to potent and selective inhibitors. Future research should focus on the systematic synthesis and biological evaluation of a focused library of 4-methyl-1H-indole-7-carbonitrile analogs to establish a clear and quantitative structure-activity relationship. This will be crucial for optimizing lead compounds and advancing them toward clinical development.
References
Sources
- 1. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [edgccjournal.org]
- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Purity Assessment of Synthesized 4-methyl-1H-indole-7-carbonitrile
Introduction: The Critical Role of Purity in Drug Discovery and Development
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the bedrock upon which reliable and reproducible experimental data are built. This is particularly true for novel heterocyclic compounds like 4-methyl-1H-indole-7-carbonitrile, a molecule with potential applications in medicinal chemistry and materials science. The presence of even minute impurities can lead to erroneous biological screening results, misleading structure-activity relationship (SAR) studies, and unforeseen toxicity. Therefore, a robust and multi-faceted approach to purity assessment is paramount.
This guide provides an in-depth technical comparison of the primary analytical techniques for determining the purity of synthesized 4-methyl-1H-indole-7-carbonitrile. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure the generation of trustworthy and authoritative data.
Anticipating the Impurity Profile of 4-methyl-1H-indole-7-carbonitrile
While a definitive, publicly available impurity profile for 4-methyl-1H-indole-7-carbonitrile is not readily accessible, we can anticipate potential impurities based on common synthetic routes for indole derivatives, such as the Fischer indole synthesis. Potential impurities could include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomers: Positional isomers of the methyl or cyano group on the indole ring.
-
By-products of side reactions: Molecules formed from unintended reaction pathways.
-
Degradation products: Impurities formed due to exposure to light, heat, or reactive atmospheric components. Indole compounds, for instance, can be susceptible to oxidation.
-
Residual solvents: Solvents used during the synthesis and purification process.
-
Inorganic impurities: Reagents or catalysts used in the synthesis.
A comprehensive purity assessment strategy must be capable of detecting and quantifying this diverse range of potential contaminants.
A Multi-Modal Approach to Purity Verification
No single analytical technique is sufficient to definitively establish the purity of a compound. A self-validating system relies on the orthogonal application of multiple methods, each providing a different perspective on the sample's composition. Here, we compare the strengths and applications of four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC, particularly in its reverse-phase mode, is an indispensable tool for separating and quantifying non-volatile and thermally labile organic compounds, making it highly suitable for indole derivatives.[1][2][3][4][5]
The goal of a stability-indicating HPLC method is to separate the main compound from all potential impurities and degradation products.[2][3][4][5][6] The choice of column, mobile phase, and detection wavelength is critical. For a molecule like 4-methyl-1H-indole-7-carbonitrile, a C18 column is a logical starting point due to the aromatic nature of the indole ring.[7] The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized through gradient elution to achieve optimal separation. The UV detector wavelength should be set at the maximum absorbance of the analyte to ensure high sensitivity.
-
Sample Preparation: Accurately weigh and dissolve the synthesized 4-methyl-1H-indole-7-carbonitrile in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Studies: To ensure the method is stability-indicating, subject the sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products.[8][9]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at the wavelength of maximum absorbance for 4-methyl-1H-indole-7-carbonitrile.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Comparative study of different synthesis methods for 4-methyl-1H-indole-7-carbonitrile
Abstract
This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for obtaining 4-methyl-1H-indole-7-carbonitrile, a key intermediate in the development of various pharmaceutical agents. We will explore two principal synthetic routes: the direct cyanation of a halogenated indole precursor and a multi-step approach involving nitration, reduction, and a subsequent Sandmeyer reaction. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the causality behind experimental choices, detailed protocols, and a comparative analysis of performance based on yield, safety, and scalability.
Introduction: The Significance of 4-methyl-1H-indole-7-carbonitrile
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, 4-methyl-1H-indole-7-carbonitrile serves as a crucial building block for the synthesis of targeted therapeutics. The methyl group at the 4-position and the carbonitrile at the 7-position provide specific steric and electronic properties that are often essential for potent and selective biological activity. The nitrile group, in particular, is a versatile functional handle that can be converted into other functionalities such as amines, carboxylic acids, and tetrazoles, further expanding its utility in drug discovery.
Given its importance, the efficient and scalable synthesis of this molecule is of paramount importance. This guide will dissect the most viable synthetic strategies, providing the necessary data and experimental insights to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Synthetic Routes
Two primary strategies emerge for the synthesis of 4-methyl-1H-indole-7-carbonitrile:
-
Route 1: Functional Group Interconversion via Cyanation of 7-bromo-4-methyl-1H-indole. This approach leverages a commercially available starting material and introduces the nitrile functionality in a single, direct step.
-
Route 2: De Novo Functionalization via Nitration, Reduction, and Sandmeyer Reaction. This classic approach builds the desired functionality onto the readily available 4-methyl-1H-indole core through a sequence of well-established reactions.
The choice between these routes depends on several factors, including the availability of starting materials, desired scale, safety considerations, and the specific capabilities of the laboratory.
Route 1: Cyanation of 7-bromo-4-methyl-1H-indole
This route begins with 7-bromo-4-methyl-1H-indole, a key advantage as it is commercially available, saving several synthetic steps. The core of this strategy is the displacement of the bromine atom with a cyanide group. Two primary methods for this transformation are the Palladium-Catalyzed Cyanation and the Rosenmund-von Braun reaction.
Mechanistic Rationale: Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to their high efficiency and functional group tolerance. In this context, a palladium(0) catalyst undergoes oxidative addition into the aryl-bromide bond of 7-bromo-4-methyl-1H-indole. The resulting palladium(II) complex then undergoes transmetalation with a cyanide source, typically zinc cyanide, followed by reductive elimination to yield the desired 4-methyl-1H-indole-7-carbonitrile and regenerate the palladium(0) catalyst. The use of zinc cyanide is advantageous due to its lower toxicity compared to other cyanide salts.
Experimental Considerations: The success of this reaction often hinges on the choice of palladium catalyst, ligand, and reaction conditions. Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The reaction is typically carried out in a polar aprotic solvent like DMF or DMA at elevated temperatures.
Mechanistic Rationale: The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide. The reaction mechanism is believed to involve an oxidative addition of the aryl halide to a copper(I) species, forming a copper(III) intermediate. This is followed by reductive elimination to give the aryl nitrile. This method often requires stoichiometric amounts of the copper cyanide and is typically performed at high temperatures in a polar aprotic solvent.
Experimental Considerations: While effective, the Rosenmund-von Braun reaction can sometimes be challenging to optimize, and the use of stoichiometric copper cyanide can lead to difficulties in product purification. However, for certain substrates, it can be a robust and cost-effective alternative to palladium-catalyzed methods. L-proline has been identified as an effective additive to promote this reaction at lower temperatures.
Route 2: Nitration, Reduction, and Sandmeyer Reaction
This multi-step approach begins with the readily available and inexpensive 4-methyl-1H-indole.
Mechanistic Rationale: The indole ring is an electron-rich heterocycle and readily undergoes electrophilic substitution. The directing effects of the fused benzene ring and the pyrrole nitrogen, along with the methyl group at the 4-position, favor substitution at the 3- and 7-positions. Careful control of reaction conditions is necessary to achieve selective nitration at the 7-position. A common nitrating agent is a mixture of nitric acid and sulfuric acid at low temperatures.
Experimental Considerations: The regioselectivity of this reaction can be challenging to control, and mixtures of isomers may be formed. Purification by chromatography is often required to isolate the desired 7-nitro-4-methyl-1H-indole.
Mechanistic Rationale: The nitro group can be readily reduced to an amino group using a variety of reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction with metals such as tin or iron in acidic media. The choice of reducing agent depends on the presence of other functional groups in the molecule.
Experimental Considerations: Catalytic hydrogenation is generally a clean and efficient method, but care must be taken to handle hydrogen gas safely. Metal-in-acid reductions are also effective but can sometimes lead to the formation of byproducts and require careful workup procedures.
Mechanistic Rationale: The Sandmeyer reaction is a powerful transformation that converts an aryl amine into a variety of functional groups via a diazonium salt intermediate. The 7-amino-4-methyl-1H-indole is first treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt. This unstable intermediate is then treated with a solution of copper(I) cyanide, which facilitates the displacement of the diazonium group with a nitrile, releasing nitrogen gas. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.
Experimental Considerations: The Sandmeyer reaction must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt. The use of copper(I) cyanide is crucial for the success of the cyanation step.
Performance Comparison
| Parameter | Route 1: Palladium-Catalyzed Cyanation | Route 1: Rosenmund-von Braun | Route 2: Nitration, Reduction, Sandmeyer |
| Starting Material | 7-bromo-4-methyl-1H-indole | 7-bromo-4-methyl-1H-indole | 4-methyl-1H-indole |
| Number of Steps | 1 | 1 | 3 |
| Overall Yield | Good to Excellent | Moderate to Good | Moderate |
| Reagent Cost | High (Palladium catalyst and ligand) | Moderate (Copper cyanide) | Low |
| Safety Concerns | Use of toxic cyanide source (Zn(CN)₂) | Use of toxic cyanide source (CuCN) | Use of strong acids, handling of diazonium salts, toxic cyanide source |
| Scalability | Readily scalable | Scalable with optimization | More challenging to scale due to multiple steps and handling of unstable intermediates |
| Purification | Generally straightforward | Can be challenging due to copper salts | Requires purification at each step |
Experimental Protocols
Route 1: Palladium-Catalyzed Cyanation of 7-bromo-4-methyl-1H-indole
Diagrammatic Workflow:
Caption: Palladium-catalyzed cyanation workflow.
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromo-4-methyl-1H-indole (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-methyl-1H-indole-7-carbonitrile.
Route 2: Nitration, Reduction, and Sandmeyer Reaction
Diagrammatic Workflow:
A Comparative Guide to the Biological Activity of Indole Derivatives: A Structure-Activity Relationship Perspective on 4-methyl-1H-indole-7-carbonitrile
The indole scaffold, a fusion of a benzene and a pyrrole ring, stands as a quintessential "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties and rigid, planar geometry allow it to interact with a vast array of biological targets, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[3][4] From the tubulin-binding anticancer agents vincristine and vinblastine to the anti-inflammatory drug indomethacin, the versatility of the indole nucleus is well-established.[1][5] This guide provides a comparative analysis of the diverse biological activities of various indole derivatives, with a special focus on elucidating the potential pharmacological profile of the novel compound, 4-methyl-1H-indole-7-carbonitrile, through a structure-activity relationship (SAR) framework.
While direct experimental data for 4-methyl-1H-indole-7-carbonitrile is not yet prevalent in published literature, we can infer its likely biological activities by dissecting its structural components and comparing them to well-characterized indole analogues. The strategic placement of a methyl group at the C4-position and a carbonitrile at the C7-position offers unique possibilities for target engagement.
The Indole Scaffold: A Platform for Diverse Biological Activities
The indole ring's ability to participate in hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions makes it an ideal pharmacophore.[1][2] Modifications at various positions on the bicyclic ring system have yielded compounds with a wide spectrum of therapeutic applications, as summarized below.
Comparative Analysis of Biological Activity
The biological potential of an indole derivative is profoundly influenced by the nature and position of its substituents. Here, we compare several classes of derivatives to build a predictive framework for 4-methyl-1H-indole-7-carbonitrile.
Indole derivatives are prominent in oncology research, acting on various targets to inhibit cancer cell proliferation and induce apoptosis.[5][6]
-
Tubulin Polymerization Inhibitors: Many indole-based compounds disrupt microtubule dynamics, a critical process for cell division. The natural products vincristine and vinblastine are classic examples.[1] Synthetic analogues, such as indole-chalcone derivatives, have shown potent antiproliferative activity with IC50 values in the nanomolar range against a variety of cancer cell lines.[5]
-
Kinase Inhibitors: The indole nucleus is a common scaffold for inhibitors of protein kinases, which are often dysregulated in cancer. Sunitinib, an FDA-approved drug, targets multiple receptor tyrosine kinases.[5] Recently, novel 1H-indole-3-carbonitrile derivatives have been developed as highly potent Tropomyosin receptor kinase (TRK) inhibitors, demonstrating the potential of the cyano-indole motif in this area.[7]
-
Other Mechanisms: Indole derivatives also function as DNA intercalators, topoisomerase inhibitors, and modulators of critical signaling pathways.[1][5]
Table 1: Comparative Anticancer Activity of Representative Indole Derivatives
| Compound Class | Specific Derivative | Target/Mechanism | Cancer Cell Line | IC50 / GI50 Value | Reference |
|---|---|---|---|---|---|
| Indole-Chalcone | Compound 55 (Yan et al.) | Tubulin Polymerization | A549 (Lung) | 0.009 µM | [5] |
| Indole-Acrylonitrile | Compound 5c | Not Specified | HL-60(TB) (Leukemia) | 0.0866 µM (TGI) | [6] |
| Indole-3-carbonitrile | Compound C11 (Xu et al.) | TRK Inhibition | Km-12 (Colon) | Potent Antiproliferative | [7] |
| Schweinfurthin Indole | Analogue of Schweinfurthin | Not Specified | NCI-60 Cell Line Panel | Potent & Differential |[8] |
IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition. TGI: Total growth inhibition.
The rise of drug-resistant pathogens has spurred the search for new antimicrobial agents, and indole derivatives have emerged as promising candidates.[2][9] They can act via mechanisms such as inhibiting biofilm formation, disrupting microbial metabolism, or targeting essential enzymes.[6]
-
Antibacterial Agents: Indole-thiourea hybrids and 2-(4-methylsulfonylphenyl) indole derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (E. coli, P. aeruginosa) bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[2][10]
-
Antifungal Agents: Certain indole derivatives, including those hybridized with triazoles or oxadiazoles, exhibit potent activity against fungal pathogens like Candida albicans and Cryptococcus neoformans.[2][4]
Table 2: Comparative Antimicrobial Activity of Indole Derivatives
| Compound Class | Specific Derivative | Microorganism | MIC Value (µg/mL) | Reference |
|---|---|---|---|---|
| Indole-Thiourea Hybrid | Not Specified | M. tuberculosis | < 1.0 | [2] |
| Indole-Thiophene/Imidazole | Compound 3 | Antibacterial | < 8 | [4] |
| Indole-Acrylonitrile | 2x (Pyrrol-2-yl subst.) | S. aureus, C. albicans | Potent Activity | [6] |
| 2-Aryl Indole | Compound 7g | MRSA, E. coli | Potent Activity |[10] |
MIC: Minimum Inhibitory Concentration.
Indomethacin is a well-known nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[11] This highlights the potential of the indole scaffold in designing enzyme inhibitors. Recent research has focused on developing selective COX-2 inhibitors to minimize gastrointestinal side effects.[5][10][11] Furthermore, indole-pyridine carbonitrile derivatives have recently been identified as potent inhibitors of α-glucosidase and α-amylase, suggesting applications in managing diabetes.[12]
Predictive Analysis of 4-methyl-1H-indole-7-carbonitrile
Based on the established SAR of indole derivatives, we can hypothesize the potential biological profile of 4-methyl-1H-indole-7-carbonitrile.
Caption: Generalized workflow for the biological evaluation of novel compounds.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay is a primary screening tool to assess a compound's effect on cell proliferation and metabolic activity.
Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 4-methyl-1H-indole-7-carbonitrile) in culture medium. Add 100 µL of each concentration to the appropriate wells. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo® Luminescent Assay)
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction.
Principle: Kinase activity consumes ATP. The remaining ATP is used by luciferase to generate a luminescent signal, which is inversely proportional to kinase activity.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase (e.g., TRKA), its specific substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add the test indole derivative at various concentrations to the wells.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Generation: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent stops the kinase reaction and initiates the luminescent reaction.
-
Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Caption: Potential mechanism of action via kinase pathway inhibition.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of ~5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no microbes).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
The indole nucleus is a remarkably versatile scaffold that continues to provide a rich source of biologically active compounds. While the specific biological profile of 4-methyl-1H-indole-7-carbonitrile remains to be experimentally determined, a comprehensive analysis of structure-activity relationships within the indole family strongly suggests its potential as a valuable lead compound. The presence of a 7-carbonitrile group points towards kinase and enzyme inhibition as a promising avenue of investigation, positioning it as a candidate for anticancer or antidiabetic drug discovery. The 4-methyl substitution provides an opportunity for novel target selectivity and improved pharmacokinetic properties.
The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this and other novel indole derivatives. Future research should focus on synthesizing and screening 4-methyl-1H-indole-7-carbonitrile against diverse panels of cancer cell lines and clinically relevant enzymes to unlock its full therapeutic potential.
References
-
Shaker, R. M., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry. Available at: [Link]
-
Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences. Available at: [Link]
-
Badowska-Rosłonek, K., et al. (2022). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules. Available at: [Link]
-
Kaur, M., et al. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. ResearchGate. Available at: [Link]
-
Shaker, R. M., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. ResearchGate. Available at: [Link]
-
Grem, J. L., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Available at: [Link]
-
Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]
-
Candeias, N. R., et al. (2015). Biomedical Importance of Indoles. Molecules. Available at: [Link]
-
Hameed, A., et al. (2023). Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. Future Medicinal Chemistry. Available at: [Link]
- Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research.
- Waghmare, P., & Pande, S. (2019). Versatility in pharmacological actions of 3-substituted indoles.
-
Saraf, P., et al. (2022). Synthesis of indole-based cyano derivatives 250–252. ResearchGate. Available at: [Link]
-
Mukherjee, D., et al. (2018). 7-Cyanoindole Fluorescence as a Local Hydration Reporter: Application to Probe the Microheterogeneity of Nine Water-Organic Binary Mixtures. Physical Chemistry Chemical Physics. Available at: [Link]
- BenchChem. (2025). A Comparative Analysis of the Biological Activity of 3-Cyanoindole and Other Indole Analogs. BenchChem.
-
Pinto, M., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules. Available at: [Link]
-
Brand, L., et al. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research. Available at: [Link]
-
Xu, S., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Barnette, M. S., et al. (1998). The synthesis and biological evaluation of a novel series of indole PDE4 inhibitors I. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Mukherjee, D., et al. (2017). 7-Cyanoindole fluorescence as a local hydration reporter: application to probe the microheterogeneity of nine water-organic binary mixtures. RSC Publishing. Available at: [Link]
- BLDpharm. (n.d.). 4-Methyl-7-nitro-1H-indole-2-carbonitrile. BLDpharm.
-
Xu, S., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. ResearchGate. Available at: [Link]
- BenchChem. (2025). The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential. BenchChem.
-
Wang, Y., et al. (2023). Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. Available at: [Link]
-
Singh, A., et al. (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega. Available at: [Link]
-
Pawar, S. M., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports. Available at: [Link]
-
Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. Available at: [Link]
-
Balić, I., et al. (2022). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands? Molecules. Available at: [Link]
-
Kodet, J. G., et al. (2014). Synthesis and structure activity relationships of schweinfurthin indoles. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure activity relationships of schweinfurthin indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro Evaluation of 4-methyl-1H-indole-7-carbonitrile Derivatives as Novel Anticancer Agents
Authored for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and versatile synthetic handles have made it a focal point for the development of novel therapeutic agents targeting a wide array of biological processes. Within this diverse chemical space, 4-methyl-1H-indole-7-carbonitrile derivatives represent a promising, yet underexplored, class of compounds. This guide provides a comprehensive framework for the in vitro characterization of these derivatives, with a strategic focus on their potential as anticancer agents, particularly as inhibitors of protein kinases. While specific data for this subclass is emerging, this guide draws upon established methodologies and data from structurally related indole-carbonitriles to propose a robust, multi-tiered testing cascade.
The Rationale: Why Focus on Kinase Inhibition?
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indole nucleus is a common feature in many approved kinase inhibitors. Furthermore, studies on related indole-carbonitrile derivatives have demonstrated their potential to inhibit various kinases, including DYRK1A, EGFR, SRC, and TRK. This precedent provides a strong rationale for prioritizing kinase inhibition in the initial screening of 4-methyl-1H-indole-7-carbonitrile derivatives.
A Tiered Approach to In Vitro Characterization
A systematic and tiered approach is essential for the efficient and cost-effective evaluation of a novel compound library. This guide proposes a three-tiered strategy, moving from broad, high-throughput biochemical screens to more complex, lower-throughput cell-based assays that provide deeper mechanistic insights.
Caption: A streamlined workflow for a TR-FRET based kinase assay.
Tier 2: Assessing Cellular Activity and Initial Mechanism of Action
Positive hits from the primary biochemical screens must be validated in a cellular context to confirm their ability to cross the cell membrane and inhibit the target kinase in a more physiologically relevant environment.
Antiproliferative and Cytotoxicity Assays
The initial assessment of cellular activity typically involves measuring the effect of the compounds on the proliferation and viability of cancer cell lines.
| Assay | Principle | Information Gained |
| MTT Assay | Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. | Provides a measure of cell viability and proliferation (IC50). |
| LDH Release Assay | Quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Indicates compound-induced cytotoxicity through membrane damage. |
Experimental Protocol: MTT Antiproliferative Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 4-methyl-1H-indole-7-carbonitrile derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the colored solution using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Cell Cycle Analysis
To understand the mechanism of antiproliferative activity, it is crucial to determine if the compounds induce cell cycle arrest. This is commonly performed using flow cytometry with a DNA-staining dye like propidium iodide (PI).
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the test compounds at concentrations around their IC50 values for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Tier 3: Confirming Target Engagement and Downstream Signaling
The final tier of in vitro testing aims to confirm that the observed cellular effects are a direct result of the inhibition of the intended kinase target and to investigate the impact on downstream signaling pathways.
Western Blotting for Target Phosphorylation
A key method to demonstrate target engagement is to measure the phosphorylation status of the target kinase (autophosphorylation) or its known downstream substrates in compound-treated cells.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with the test compounds for a short period (e.g., 1-2 hours) and then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for the phosphorylated form of the target protein and the total protein (as a loading control).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation upon compound treatment.
Caption: A typical workflow for Western Blot analysis.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of 4-methyl-1H-indole-7-carbonitrile derivatives as potential anticancer agents. By following this tiered approach, researchers can efficiently identify promising lead compounds, elucidate their mechanism of action, and build a strong data package to support further preclinical development. The flexibility of this workflow allows for adaptation to other potential therapeutic areas, should the initial screening reveal alternative biological activities. The exploration of this novel chemical space holds significant promise for the discovery of next-generation therapeutics.
References
-
BPS Bioscience. (n.d.). TRKB Kinase Assay Kit. Retrieved from [Link]
-
Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
- Invitrogen. (n.d.). Methods EGFR Biochemical Assays.
-
Nanosyn. (n.d.). Technology. Retrieved from [Link]
- Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies, 7(6), 560-572.
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human TrkA Reporter Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). TrkA Kinase Inhibitor Screening Assay Kit (DEIABL540). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). TrkA Kinase Inhibitor Screening Assay Kit (DEIABL540). Retrieved from [Link]
-
NIH. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
NIH. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Retrieved from [Link]
- Merck Millipore. (n.d.). PI 3-Kinase (Class I) HTRF Assay.
-
PubChem. (n.d.). Mobility-Shift kinase assay. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
PubChem. (n.d.). Caliper Assay. Retrieved from [Link]
-
Eurofins Calixar. (n.d.). TrkC Kinase Enzyme Activity Assay. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
RayBiotech. (2020, May 11). 7 Ways to Study Protein Phosphorylation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Retrieved from [Link]
-
PubMed. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Retrieved from [Link]
-
NIH. (2017, January 13). An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches. Retrieved from [Link]
- Confluence Discovery Technologies. (n.d.). Caliper Microfluidics TECHNICAL BRIEF.
-
PubMed Central. (2016, April 22). Selective inhibition of the kinase DYRK1A by targeting its folding process. Retrieved from [Link]
-
NIH. (n.d.). Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity. Retrieved from [Link]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-methyl-1H-indole-7-carbonitrile
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For drug development professionals and researchers, handling novel compounds like 4-methyl-1H-indole-7-carbonitrile requires a meticulous approach that extends beyond the benchtop to its final disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety standards and regulatory requirements. The causality behind each procedural step is explained to ensure a deep understanding of the "why" behind the "how," fostering a culture of safety and compliance in your laboratory.
Hazard Characterization and Essential Safety Precautions
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. 4-methyl-1H-indole-7-carbonitrile is not a benign substance; its disposal plan is dictated by its significant toxicological and ecotoxicological properties.
According to its Safety Data Sheet (SDS), the compound presents multiple hazards.[1] It is classified as Harmful if swallowed (Acute Toxicity, Oral, Category 4), Toxic in contact with skin (Acute Toxicity, Dermal, Category 3), and causes serious eye irritation (Category 2A).[1] Crucially, it is also designated as Very toxic to aquatic life (Acute aquatic hazard, Category 1), making the prevention of its release into the environment a primary concern.[1]
Table 1: GHS Hazard Summary for 4-methyl-1H-indole-7-carbonitrile
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin[1] |
| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed[1] |
| Serious Eye Irritation | Category 2A | Danger | H319: Causes serious eye irritation[1] |
| Acute Aquatic Hazard | Category 1 | Danger | H400: Very toxic to aquatic life[1] |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation[2] |
| Respiratory Irritation | Category 3 | Warning | H335: May cause respiratory irritation |
Mandatory Personal Protective Equipment (PPE):
The identified hazards necessitate stringent use of PPE. The choice of PPE is not arbitrary; it is a direct countermeasure to the compound's specific risks.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[3] Given the compound's dermal toxicity, gloves must be inspected before use and disposed of as contaminated waste after handling or if contact is suspected.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4] If there is a risk of splashing, a face shield should be worn in addition to goggles. This is to prevent contact that could lead to serious eye irritation.[1]
-
Skin and Body Protection: A lab coat is required. For tasks with a higher risk of exposure, such as cleaning up spills or handling large quantities, additional protective clothing may be necessary to prevent skin contact.[1]
Regulatory Framework: Your Legal Obligations
In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] RCRA establishes a "cradle-to-grave" framework, which means the generator of the waste (your laboratory) is responsible for it from its creation to its ultimate disposal.[6] Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards for protecting laboratory workers from chemical hazards.[7][8]
Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating these regulations and will have specific protocols that must be followed. This guide is designed to complement, not replace, their directives.
Disposal Workflow and Decision Process
Proper disposal begins with correct segregation at the point of generation. Never mix waste streams unless you have confirmed their compatibility. The following diagram outlines the decision-making process for managing waste containing 4-methyl-1H-indole-7-carbonitrile.
Caption: Waste Disposal Decision Workflow for 4-methyl-1H-indole-7-carbonitrile.
Step-by-Step Disposal Protocols
Following the workflow, here are the detailed procedures for each waste category. All waste containers must be kept closed except when adding waste and must be properly labeled with a hazardous waste tag as required by your institution and the EPA.[9][10]
Protocol 1: Disposing of Unused Compound and Grossly Contaminated Solids (Category A)
This category includes expired pure compound, reaction residues, or material used to clean up a significant spill.
-
Container Selection: Use a sealable, wide-mouth container made of a material compatible with the chemical (e.g., HDPE - High-Density Polyethylene). The container must be in good condition with no leaks or cracks.
-
Transfer: Working within a chemical fume hood, carefully transfer the solid waste into the designated container. Use tools like a disposable scoop or spatula to avoid creating dust.
-
Labeling: Immediately affix a completed hazardous waste label to the container. The label must include the full chemical name, "4-methyl-1H-indole-7-carbonitrile," and an accurate estimation of the quantity.
-
Storage: Securely close the container and move it to your lab's designated Satellite Accumulation Area (SAA). Ensure it is stored away from incompatible materials.
Protocol 2: Disposing of Contaminated Labware (Category B)
This is the most common waste stream, including items like gloves, weigh boats, pipette tips, and paper towels.
-
Segregation: Collect all disposable items that have come into contact with the compound in a designated solid waste container. This is typically a sturdy box lined with a heavy-duty plastic bag.
-
Glassware Decontamination: For reusable glassware, a triple-rinse procedure is mandatory.[10]
-
First Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., acetone or ethanol). This first rinsate is considered acutely hazardous and MUST be collected as liquid hazardous waste (see Protocol 3).
-
Second & Third Rinses: Perform two additional rinses with the solvent. These subsequent rinsates must also be collected as hazardous waste.
-
After triple-rinsing, the glassware can typically be washed normally.
-
-
Labeling and Storage: The solid waste container must be clearly labeled as "Solid Hazardous Waste" and list "4-methyl-1H-indole-7-carbonitrile" as a contaminant. Store it in the SAA.
Protocol 3: Disposing of Contaminated Liquids and Rinsates (Category C)
This stream includes all solutions containing the compound, such as mother liquors from crystallization, chromatography fractions, and the rinsates from glassware decontamination.
-
Prohibition of Sewer Disposal: Under no circumstances should this material be disposed of down the drain.[1] Its high aquatic toxicity poses a significant threat to waterways.
-
Container Selection: Use a sealable, chemically compatible liquid waste container (e.g., a solvent safety can or a plastic carboy).
-
Secondary Containment: The liquid waste container must be kept in a secondary containment bin or tray to prevent the spread of material in case of a leak.[10]
-
Collection: Carefully pour the liquid waste into the container, avoiding splashes.
-
Labeling and Storage: Label the container with a hazardous waste tag, listing all chemical components by percentage. Store the sealed container in the SAA.
Managing Spills
In the event of a spill, your immediate response should prioritize safety.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's EHS emergency line.
-
For Small, Manageable Spills:
-
Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).
-
Cover the spill with an inert absorbent material like sand or vermiculite.[11]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container (Category A).[1]
-
Clean the spill area thoroughly. The cleaning materials (wipes, etc.) should be disposed of as contaminated solid waste (Category B).
-
By adhering to these protocols, you fulfill your professional and legal responsibility to ensure that the pursuit of scientific advancement does not come at the cost of personal safety or environmental health. Always consult your institution's specific guidelines and use their EHS department as your primary resource.
References
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
Indole Detection Reagent - Safety Data Sheet. EDVOTEK. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration (OSHA). [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA). [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-Methyl-1H-indole-7-carbonitrile | 1190321-28-8 [sigmaaldrich.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. edvotek.com [edvotek.com]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. youtube.com [youtube.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. fishersci.com [fishersci.com]
A Proactive Safety Framework: Personal Protective Equipment for Handling 4-methyl-1H-indole-7-carbonitrile
Hazard Assessment by Structural Analogy
The molecular structure of 4-methyl-1H-indole-7-carbonitrile contains an indole core, a common motif in biologically active compounds, and a cyano (carbonitrile) group, which can introduce specific toxicological concerns. To build a reliable safety profile, we will extrapolate from documented hazards of similar compounds, such as Indole-3-carbonitrile and Indole-5-carbonitrile. This "hazard by analogy" approach is a cornerstone of laboratory safety for new chemical entities.
The primary hazards associated with analogous indole carbonitriles are consistently identified as irritation to the skin, eyes, and respiratory system, along with potential harm if ingested, inhaled, or absorbed through the skin.[1][2][3]
| Hazard Classification | Anticipated Risk for 4-methyl-1H-indole-7-carbonitrile | Source (Analogous Compounds) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4: Harmful if swallowed, in contact with skin, or if inhaled. | [1][3] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [2][3][4][5] |
| Serious Eye Damage/Eye Irritation | Category 2/2A: Causes serious eye irritation. | [2][3][4][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | [2][4][7] |
This table synthesizes data from SDS of structurally similar compounds to forecast the hazard profile of 4-methyl-1H-indole-7-carbonitrile.
The Core of Protection: A Multi-Layered PPE Strategy
Based on the anticipated hazards, a comprehensive PPE strategy is mandatory. The goal is to establish multiple barriers between the researcher and the chemical, mitigating all potential routes of exposure.
Dermal Protection: Gloves and Lab Coats
Contact with skin is a primary exposure risk. Indole derivatives can cause significant irritation and may be harmful if absorbed.[1][3]
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material like cotton or a polyester-cotton blend should be worn at all times. For tasks with a higher splash potential, a chemical-resistant apron over the lab coat is recommended.
-
Gloves: Nitrile gloves are the standard recommendation for handling many laboratory chemicals due to their resistance to a range of substances and their provision of good dexterity.[8]
-
Causality: The nitrile material provides a robust barrier against the anticipated irritant properties of indole carbonitriles.
-
Best Practices: Always inspect gloves for tears or punctures before use. For extended operations or when handling larger quantities, the practice of wearing two pairs of gloves (double-gloving) is strongly advised.[9] This allows for the outer glove to be removed immediately in case of contamination, protecting the inner glove and the user's skin.[9] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[9]
-
Ocular Protection: Beyond Standard Safety Glasses
Given that 4-methyl-1H-indole-7-carbonitrile is a solid powder and its analogs are known to cause serious eye irritation[2][4], protecting the eyes from dust and splashes is critical.
-
Chemical Safety Goggles: Indirectly vented chemical safety goggles that provide a full seal around the eyes are required.[10] Standard safety glasses with side shields do not offer adequate protection against fine powders or chemical splashes.
-
Face Shield: When handling larger quantities (typically >50g) or performing operations with a significant risk of splashing (e.g., during recrystallization or transfer of solutions), a face shield should be worn in addition to safety goggles for full facial protection.[11]
Respiratory Protection: Engineering Controls as the First Line
Inhalation of airborne particles is a significant risk, as indole carbonitriles may cause respiratory tract irritation.[2][4]
-
Engineering Controls: The primary method for respiratory protection is the use of engineering controls. All weighing and handling of solid 4-methyl-1H-indole-7-carbonitrile must be performed inside a certified chemical fume hood.[12][13] This contains any dust and prevents it from entering the laboratory atmosphere.
-
Personal Respiratory Protection: In the rare event that handling must occur outside of a fume hood, or if engineering controls are insufficient, a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.[11]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic workflow is essential for minimizing exposure and ensuring safe disposal.
Pre-Operational Safety Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[4]
-
Assemble PPE: Don all required PPE (lab coat, safety goggles, nitrile gloves) before approaching the chemical storage area.
-
Prepare Waste Containers: Label designated hazardous waste containers for solid and liquid waste before starting work.
Step-by-Step Handling Protocol
-
Transport: Keep the chemical in its original, tightly sealed container during transport to the fume hood.
-
Weighing: Perform all weighing operations on a draft shield or within the fume hood to contain any dust. Use a spatula to carefully transfer the solid. Avoid creating airborne dust.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to prevent splashing.
-
Post-Handling: After handling, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., 70% ethanol) followed by soap and water. Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated solid hazardous waste container.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing all PPE.[4][6]
Spill and Disposal Management
-
Spill Response: In case of a small spill inside the fume hood, absorb the material with a chemical absorbent pad or sand. Carefully sweep the material into a designated hazardous waste container. Do not use water to clean up the spill, as it may spread contamination.
-
Waste Disposal: All materials contaminated with 4-methyl-1H-indole-7-carbonitrile, including gloves, weigh boats, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste.[4] Liquid waste containing the compound should be collected in a separate, clearly labeled hazardous liquid waste container. Follow all institutional and local regulations for hazardous waste disposal.
Visualized Safety Workflow
The following diagram outlines the critical decision-making and operational flow for safely handling 4-methyl-1H-indole-7-carbonitrile.
Caption: Workflow for PPE selection and safe handling of 4-methyl-1H-indole-7-carbonitrile.
References
-
SAFETY DATA SHEET - Methyl indole-7-carboxylate. Fisher Scientific.
-
SAFETY DATA SHEET - Indole. Sigma-Aldrich.
-
SAFETY DATA SHEET - Indole-3-carbonitrile. Thermo Fisher Scientific.
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington.
-
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid. Benchchem.
-
Gloves Chemical Resistance Chart. Cole-Parmer.
-
What PPE Should You Wear When Handling Acid? LeelineWork.
-
INDOLE-5-CARBONITRILE MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
-
SAFETY DATA SHEET - 4-Methylindole. TCI Chemicals.
-
Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, Princeton University.
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Thomas H. Connor, PhD, NIOSH.
-
7-Amino-4-methyl-1H-indole-3-carbonitrile Safety Data Sheet. ECHEMI.
-
Methyl 1H-indole-4-carboxylic acid. Organic Syntheses Procedure.
-
1-Methyl-1H-indole-3-carbonitrile Hazard Information. PubChem, National Center for Biotechnology Information.
-
SAFETY DATA SHEET - Indole-3-carbonitrile. Fisher Scientific.
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. The Safety Officer.
-
Personal Protective Equipment for Handling Pesticides. UF/IFAS Extension, University of Florida.
-
Considerations for personal protective equipment when handling cytotoxic drugs. Pharmaceutical Technology.
-
Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals. Benchchem.
-
Toxicology Studies of Indole-3-carbinol. National Toxicology Program, National Institutes of Health.
-
Guide to Nitrile Gloves Chemical Resistance. HandCare.
-
Ethyl 2-methyl-1H-indole-5-carboxylate. Organic Syntheses Procedure.
-
Methyl 1H-indole-7-carboxylate MSDS. Chemsrc.
-
Working with Hazardous Chemicals. Organic Syntheses.
-
In-silico ADME and toxicity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science.
-
Working with Hazardous Chemicals. Organic Syntheses.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1-Methyl-1H-indole-3-carbonitrile | C10H8N2 | CID 2307681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. pppmag.com [pppmag.com]
- 10. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 11. leelinework.com [leelinework.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
